molecular formula C20H27N3O2 B1193136 MS31

MS31

Cat. No.: B1193136
M. Wt: 341.4 g/mol
InChI Key: XQQZNYFJATXWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS31 (CAS 2366264-12-0) is a chemical reagent with a molecular weight of 341.45 g/mol and the molecular formula C₂₀H₂₇N₃O₂ . It is a potent and selective inhibitor of the epigenetic reader protein Spindlin-1, with a reported IC₅₀ of 77 nM for the Spindlin-1-H3K4me3 interaction . Spindlin-1 is an important target in oncology research due to its role in regulating ribosomal RNA transcription and cell cycle progression; its overexpression has been observed in various human cancers, contributing to tumor growth and invasion . By modulating Spindlin-1's interaction with histone methylation marks, this compound serves as a valuable tool compound for investigating epigenetic mechanisms in carcinogenesis . Research indicates that Spindlin-1 inhibition with this compound can profoundly prevent B cell activation at low concentrations, suggesting its effects may extend to the immune system, which is a critical consideration in anticancer strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine

InChI

InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3

InChI Key

XQQZNYFJATXWON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN

Canonical SMILES

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS31;  M-S31;  MS 31

Origin of Product

United States

Foundational & Exploratory

Core Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Functions of MutS Homolog 3 (MSH3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MutS Homolog 3 (MSH3) protein, a critical component of the DNA mismatch repair (MMR) system. MSH3 plays a vital role in maintaining genomic stability, and its dysfunction is implicated in various cancers, making it a person of interest in oncology research and drug development.

MSH3 is a key protein in the post-replicative DNA mismatch repair (MMR) system, which is essential for correcting errors that occur during DNA replication. Its primary function is to recognize and initiate the repair of insertion-deletion loops (IDLs), which are a type of DNA mismatch.[1] MSH3 does not function alone; it forms a heterodimer with MSH2 to create the MutSβ complex.[1] This complex is specifically responsible for identifying and binding to large IDLs, typically ranging from 1 to 15 nucleotides in length.[1]

The mechanism of action begins with the MutSβ complex scanning newly synthesized DNA for mismatches. Upon encountering an IDL, the complex binds to the distorted DNA structure. This binding event triggers a conformational change in the MutSβ complex, which then recruits another protein complex, MutLα (composed of MLH1 and PMS2), to the site of the mismatch. The formation of this ternary complex is a crucial step in initiating the downstream events of MMR, which include the excision of the error-containing DNA strand and subsequent resynthesis of the correct sequence.

The MSH3-Mediated DNA Mismatch Repair Pathway

The signaling cascade of MSH3-mediated DNA mismatch repair is a highly coordinated process involving multiple protein players. The pathway can be summarized as follows:

  • Mismatch Recognition: The MSH2-MSH3 (MutSβ) heterodimer scans the DNA and recognizes insertion/deletion loops.

  • Complex Formation: Upon recognition, MutSβ binds to the DNA mismatch, causing a bend in the DNA.

  • Recruitment of MutLα: The DNA-bound MutSβ complex recruits the MutLα (MLH1-PMS2) heterodimer to the site.

  • Excision: The MutLα complex, along with other factors including exonuclease 1 (EXO1), removes the segment of the newly synthesized strand containing the mismatch.

  • Resynthesis: DNA polymerase fills in the gap using the parental strand as a template.

  • Ligation: DNA ligase seals the nick to complete the repair process.

MSH3_Mismatch_Repair_Pathway MSH3-Mediated DNA Mismatch Repair Pathway cluster_recognition Mismatch Recognition cluster_initiation Repair Initiation cluster_excision Excision cluster_synthesis Resynthesis & Ligation MSH2_MSH3 MSH2-MSH3 (MutSβ) IDL Insertion/Deletion Loop (IDL) MSH2_MSH3->IDL Recognizes & Binds MutS_beta_DNA MutSβ-DNA Complex MutL_alpha MutLα (MLH1-PMS2) MutS_beta_DNA->MutL_alpha Recruits Ternary_Complex MutSβ-MutLα-DNA Complex EXO1 Exonuclease 1 (EXO1) Ternary_Complex->EXO1 Activates PCNA PCNA EXO1->PCNA Interacts with IDL_Excision Mismatch Excision EXO1->IDL_Excision Excises mismatch PCNA->Ternary_Complex Loads onto DNA DNA_Polymerase DNA Polymerase IDL_Excision->DNA_Polymerase Gap created for DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Fills gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals nick

Caption: MSH3-Mediated DNA Mismatch Repair Pathway.

Role of MSH3 in Cancer

Defects in the MSH3 gene can lead to a deficient MMR system, which in turn increases the risk of developing various cancers. Somatic mutations in the MSH3 gene are found in a significant percentage of MMR-deficient colorectal cancers.[1] Loss of MSH3 function leads to microsatellite instability (MSI), a condition characterized by the accumulation of mutations in short, repetitive DNA sequences. This genomic instability can drive the development and progression of tumors.[1]

Beyond its role in cancer predisposition, MSH3 status can also influence the response to chemotherapy. Some studies suggest that MSH3 deficiency may affect the sensitivity of cancer cells to certain cytotoxic drugs.

Quantitative Data on MSH3

Table 1: MSH3 Expression in Human Tissues and Cancer
Tissue/Cancer TypeExpression LevelReference
Normal ColonLow to Moderate[2]
Colorectal Cancer (MLH1-deficient)Loss of expression in ~48.5% of cases[3]
Normal PancreasLow[2]
Pancreatic Ductal AdenocarcinomaVariable, with some cases showing loss of expression[4]
Normal OvaryLow[2]
Ovarian CancerAltered expression in some cases
Normal EndometriumLow to Moderate
Endometrial CancerAssociated with MSH3 defects
Nasopharyngeal CarcinomaDownregulated mRNA and protein expression[5]
Table 2: Biochemical Properties of MSH3
ParameterValueReference
Size of recognized IDLs1-15 nucleotides[1]
Nucleotide Binding (ADP)Kd in the low micromolar range[6]
Nucleotide Binding (ATP)Kd in the low micromolar range[6]
DNA Binding Affinity (for loop structures)Varies depending on the specific loop structure[7]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to study MSH3-MSH2 Interaction

This protocol describes the co-immunoprecipitation of MSH3 and its binding partner MSH2 from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-MSH3 antibody

  • Anti-MSH2 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE reagents

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse cells expressing MSH3 and MSH2 in pre-chilled lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MSH3 antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Neutralization: Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-MSH2 antibody to detect the co-immunoprecipitated protein.

CoIP_Western_Blot_Workflow Co-IP and Western Blot Workflow for MSH3-MSH2 Interaction start Start: Cell Culture cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing with Protein A/G Beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-MSH3 Antibody pre_clearing->immunoprecipitation immune_complex_capture Immune Complex Capture with Protein A/G Beads immunoprecipitation->immune_complex_capture washing Washing immune_complex_capture->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blotting with anti-MSH2 Antibody sds_page->western_blot detection Detection western_blot->detection

Caption: Workflow for Co-immunoprecipitation and Western Blotting.

Immunohistochemistry (IHC) for MSH3 Detection in Tissues

This protocol outlines the steps for detecting MSH3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[2]

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution for quenching endogenous peroxidase

  • Blocking serum

  • Primary antibody (anti-MSH3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[2]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in boiling antigen retrieval buffer.[2]

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

  • Blocking: Block non-specific antibody binding by incubating with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-MSH3 antibody.[2]

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.[2]

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Chromogen Development: Develop the color by incubating with DAB chromogen solution.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Conclusion

MSH3 is a crucial protein for maintaining genomic integrity through its central role in the DNA mismatch repair pathway. Its function as part of the MutSβ complex in recognizing and initiating the repair of insertion-deletion loops is fundamental to preventing the accumulation of mutations that can lead to cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of MSH3 and its potential as a therapeutic target in oncology. A deeper understanding of the MSH3-mediated repair pathway and its regulation will be instrumental in developing novel strategies for cancer prevention and treatment.

References

MS31 gene location and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Human MS31 (MRPS31) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human this compound gene, more formally known as Mitochondrial Ribosomal Protein S31 (MRPS31). This document details its genomic location, structural features, and its critical role in mitochondrial translation. It also provides detailed experimental protocols for its study and quantitative data on its expression.

Gene Location and Structure

The MRPS31 gene is a protein-coding gene located on the reverse strand of chromosome 13 at the cytogenetic band 13q14.11.[1] The gene spans 42,063 base pairs on the GRCh38/hg38 assembly.[1]

Genomic Coordinates (GRCh38/hg38): chr13:40,729,128-40,771,190[1]

The canonical transcript, ENST00000323563.8, consists of 8 exons that are spliced to produce a 1486 base pair mRNA. The coding sequence (CDS) of this transcript is 1188 base pairs long.

Exon-Intron Structure

The detailed exon and intron coordinates for the canonical transcript (ENST00000323563.8) are provided in the table below. This information is crucial for designing experiments such as targeted sequencing or qPCR assays.

FeatureStart (GRCh38/hg38)End (GRCh38/hg38)Length (bp)
Exon 1 40,770,95940,771,190232
Intron 140,767,73340,770,9583,226
Exon 2 40,767,59940,767,732134
Intron 240,762,39340,767,5985,206
Exon 3 40,762,24240,762,392151
Intron 340,750,22340,762,24112,019
Exon 4 40,750,07640,750,222147
Intron 440,747,94040,750,0752,136
Exon 5 40,747,74840,747,939192
Intron 540,739,71540,747,7478,033
Exon 6 40,739,52840,739,714187
Intron 640,733,30340,739,5276,225
Exon 7 40,733,14940,733,302154
Intron 740,729,12840,733,1484,021
Exon 8 40,729,12840,729,21689

Protein Characteristics

The MRPS31 gene encodes the Small ribosomal subunit protein this compound. This protein is a key component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1]

PropertyValue
Full Name Mitochondrial Ribosomal Protein S31
UniProt ID Q92665
Amino Acid Length 395
Molecular Mass 45,318 Da
Domains Belongs to the mitochondrion-specific ribosomal protein this compound family.[1]

Quantitative Gene and Protein Expression

The expression of MRPS31 is ubiquitous across human tissues, consistent with its essential role in mitochondrial function. Below are tables summarizing its mRNA and protein expression levels.

mRNA Expression Levels (GTEx)

The following table presents the median mRNA expression of MRPS31 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. Expression is measured in Transcripts Per Million (TPM).

TissueMedian TPM
Adipose - Subcutaneous11.8
Adipose - Visceral (Omentum)10.9
Adrenal Gland15.2
Artery - Aorta9.7
Artery - Coronary12.1
Artery - Tibial11.3
Brain - Cerebellum14.5
Brain - Cortex13.7
Breast - Mammary Tissue9.8
Colon - Sigmoid10.2
Colon - Transverse9.9
Esophagus - Mucosa9.1
Esophagus - Muscularis11.7
Heart - Atrial Appendage16.3
Heart - Left Ventricle17.1
Kidney - Cortex13.8
Liver12.5
Lung10.6
Muscle - Skeletal12.9
Nerve - Tibial11.5
Ovary13.1
Pancreas11.9
Pituitary14.8
Prostate12.3
Skin - Not Sun Exposed (Suprapubic)9.4
Skin - Sun Exposed (Lower leg)10.1
Small Intestine - Terminal Ileum10.8
Spleen11.2
Stomach10.5
Testis11.7
Thyroid14.1
Uterus11.6
Vagina9.6
Whole Blood8.7
Protein Abundance (PaxDb)

The Protein Abundance Database (PaxDb) provides integrated data on protein levels. The abundance of MRPS31 in various organisms and tissues is presented in parts per million (ppm).

OrganismTissue/Cell LineAbundance (ppm)
Homo sapiensWhole organism (integrated)27.6
Mus musculusWhole organism (integrated)41.1
Mus musculusBrain (integrated)27.1
Mus musculusHeart94.7
Rattus norvegicusWhole organism (integrated)62.8
Bos taurusCell line37.2
Bos taurusWhole organism (integrated)1.6

Signaling and Assembly Pathway

MRPS31 is integral to the biogenesis of the mitochondrial small ribosomal subunit (mt-SSU). The assembly of the mitoribosome is a complex process involving the coordinated action of numerous assembly factors and ribosomal proteins.[2] Defects in this pathway can lead to severe mitochondrial disorders. The following diagram illustrates the key stages of mt-SSU assembly, highlighting the incorporation of MRPS31.

Mitochondrial_Ribosome_Assembly cluster_early Early Assembly cluster_mid Mid-Assembly cluster_late Late Assembly & Maturation 12S_rRNA 12S rRNA Precursor Intermediate_1 Early Assembly Intermediate 12S_rRNA->Intermediate_1 Early_Factors Early Assembly Factors (e.g., TFB1M, METTL15) Early_Factors->Intermediate_1 Early_RPs Early Ribosomal Proteins (excluding MRPS31) Early_RPs->Intermediate_1 Intermediate_2 Late Assembly Intermediate Intermediate_1->Intermediate_2 Incorporation of MRPS31 and others MRPS31 MRPS31 MRPS31->Intermediate_2 Mid_Factors Mid-Assembly Factors (e.g., RBFA) Mid_Factors->Intermediate_2 Mid_RPs Additional Ribosomal Proteins Mid_RPs->Intermediate_2 Mature_mtSSU Mature 28S mt-SSU Intermediate_2->Mature_mtSSU Final Maturation Steps Late_Factors Late Assembly Factors (e.g., mtIF3, mS37) Late_Factors->Mature_mtSSU

Mitochondrial Small Subunit Assembly Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MRPS31.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of MRPS31 mRNA from total RNA isolated from human cells or tissues.

1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from the sample of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.

2. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix in a 10 µL final volume per well in a 384-well plate. Each sample should be run in triplicate.

    • 5 µL of 2x SYBR Green PCR Master Mix

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 2 µL of Nuclease-free water

  • Validated Primers for Human MRPS31: Commercially available validated primer sets are recommended for reliable results (e.g., from RealTimePrimers.com or Integrated DNA Technologies).[3][4] Alternatively, design primers spanning an exon-exon junction to avoid amplification of genomic DNA.

3. qPCR Cycling Conditions:

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Enzyme Activation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplification product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for MRPS31 and a validated housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of MRPS31 using the ΔΔCt method.

Protein-Protein Interaction Analysis by GST Pull-Down Assay

This protocol outlines the procedure for identifying proteins that interact with MRPS31 using a Glutathione S-Transferase (GST) pull-down assay.

1. Expression and Immobilization of GST-MRPS31 Bait Protein:

  • Clone the coding sequence of human MRPS31 into a GST-fusion protein expression vector (e.g., pGEX series).

  • Transform the construct into an appropriate E. coli expression strain (e.g., BL21).

  • Induce protein expression with IPTG and lyse the bacterial cells.

  • Incubate the cleared lysate containing the GST-MRPS31 fusion protein with glutathione-agarose beads to immobilize the bait protein.

  • Wash the beads to remove non-specifically bound bacterial proteins.

2. Preparation of Prey Protein Lysate:

  • Culture human cells of interest (e.g., HEK293T, HeLa) and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Pull-Down of Interacting Proteins:

  • Incubate the immobilized GST-MRPS31 beads with the prepared mammalian cell lysate for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate beads with immobilized GST alone with the same cell lysate.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads using a buffer containing reduced glutathione.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by Coomassie blue or silver staining.

  • Excise protein bands that are present in the GST-MRPS31 pull-down but not in the GST control.

  • Identify the interacting proteins by mass spectrometry (e.g., LC-MS/MS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the function of MRPS31.

Experimental_Workflow cluster_gene_level Gene Level Analysis cluster_protein_level Protein Level Analysis cluster_functional Functional Analysis Cloning Cloning of MRPS31 cDNA into expression vectors Expression Recombinant Protein Expression (e.g., GST-MRPS31) Cloning->Expression qPCR Gene Expression Analysis (qPCR) siRNA Gene Knockdown (siRNA/shRNA) qPCR->siRNA Sequencing DNA Sequencing (Mutation screening) PullDown Protein-Protein Interaction (GST Pull-Down) Expression->PullDown WesternBlot Endogenous Protein Detection (Western Blot) MassSpec Identification of Interactors (Mass Spectrometry) PullDown->MassSpec siRNA->WesternBlot Validate knockdown Mito_Function Assessment of Mitochondrial Function (e.g., Respiration, ATP synthesis) siRNA->Mito_Function Ribosome_Profiling Mitochondrial Ribosome Profiling Mito_Function->Ribosome_Profiling

Experimental Workflow for MRPS31 Functional Studies

References

The Role of MRPS31 in Mitochondrial Translation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mitochondrial translation is a fundamental cellular process responsible for synthesizing 13 core protein subunits of the oxidative phosphorylation (OXPHOS) system. This process is carried out by specialized mitochondrial ribosomes (mitoribosomes), which are composed of nuclear- and mitochondrial-encoded components. MRPS31 (Mitochondrial Ribosomal Protein S31) is a critical nuclear-encoded protein of the 28S small ribosomal subunit (mt-SSU). Its role is integral to the assembly and stability of the functional 55S mitoribosome. Dysfunction or loss of MRPS31 leads to impaired mitochondrial translation, resulting in OXPHOS defects and significant cellular consequences. Notably, MRPS31 loss has been identified as a key driver of mitochondrial deregulation and has been linked to the aggressiveness of certain cancers, such as hepatocellular carcinoma. This technical guide provides an in-depth overview of the function of MRPS31, details key experimental methodologies to study its role, presents quantitative data on the effects of its depletion, and discusses its potential as a prognostic marker and therapeutic target for drug development professionals.

Introduction to Mitochondrial Translation

Eukaryotic cells compartmentalize protein synthesis, with distinct machinery operating in the cytoplasm and mitochondria. Mitochondrial ribosomes, or mitoribosomes, are responsible for translating the 13 essential proteins encoded by the mitochondrial DNA (mtDNA).[1] These proteins are all critical components of the enzyme complexes that constitute the electron transport chain and ATP synthase.

The mammalian mitoribosome is a 55S particle composed of a small 28S subunit (mt-SSU) and a large 39S subunit (mt-LSU).[2][3] Unlike their cytosolic counterparts, mitoribosomes have a higher protein-to-rRNA ratio.[2] The mt-SSU consists of a 12S ribosomal RNA (rRNA) and approximately 30 mitochondrial ribosomal proteins (MRPs), while the mt-LSU contains a 16S rRNA and about 52 MRPs.[3][4] These MRPs are encoded by nuclear genes, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria for assembly.[5] MRPS31 is one such essential protein, serving as a structural component of the 28S small subunit.[4]

The Core Function of MRPS31 in Mitoribosome Assembly

MRPS31 is a foundational component for the biogenesis of the mt-SSU. Its proper integration is a prerequisite for the subsequent assembly of a functional 55S mitoribosome, which is formed by the joining of the 28S small and 39S large subunits.[6] The loss of MRPS31 disrupts this assembly process, leading to a deficit of mature mitoribosomes and, consequently, a failure to efficiently translate mtDNA-encoded proteins.[6][7] Studies have shown that the knockdown of MRPS31 not only prevents the formation of the 55S complex but can also destabilize neighboring proteins within the small subunit, such as MRPS39, further amplifying the impact on mitoribosome activity.[6]

cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MRPS31_gene MRPS31 Gene MRPS31_mRNA MRPS31 mRNA MRPS31_gene->MRPS31_mRNA Transcription MRPS31_protein MRPS31 Protein MRPS31_mRNA->MRPS31_protein Translation mt_SSU 28S Small Subunit Assembly MRPS31_protein->mt_SSU Import & Integration mt_rRNA 12S mt-rRNA mt_rRNA->mt_SSU Assembly mt_LSU 39S Large Subunit mitoribosome Functional 55S Mitoribosome mt_LSU->mitoribosome Joins mt_SSU->mitoribosome Joins translation Mitochondrial Translation (13 OXPHOS Subunits) mitoribosome->translation

Diagram 1. The central role of MRPS31 in mitochondrial ribosome assembly.

Pathophysiological Consequences of MRPS31 Dysfunction

Impact on OXPHOS and Cellular Respiration

A direct consequence of impaired mitochondrial translation due to MRPS31 deficiency is the reduced synthesis of essential OXPHOS subunits, such as ND6 (a component of Complex I) and COII (a component of Complex IV).[6] This deficit compromises the integrity and function of the electron transport chain, leading to a significant decrease in the mitochondrial oxygen consumption rate, affecting both basal and maximal respiratory capacity.[6][7] This bioenergetic failure has widespread implications for cellular health and function.

Role in Hepatocellular Carcinoma (HCC)

Recent research has highlighted a critical role for MRPS31 in cancer biology. In hepatocellular carcinoma (HCC), the loss of the MRPS31 gene, often through somatic copy number alteration, is strongly correlated with poor clinical outcomes.[6][8] Mechanistically, the suppression of MRPS31 and the resulting mitochondrial dysfunction do not lead to cell death but instead promote a more aggressive and invasive cancer phenotype.[6] This is achieved by augmenting the expression of proteins like matrix metalloproteinase 7 (MMP7) and Collagen Type I Alpha 1 Chain (COL1A1), which are involved in extracellular matrix remodeling and cell invasion.[6] Therefore, MRPS31 loss acts as a key driver of mitochondrial deregulation that enhances HCC malignancy.[6][8]

mrps31_loss MRPS31 Loss (e.g., in HCC) assembly_defect Impaired Mitoribosome Assembly mrps31_loss->assembly_defect translation_defect Defective Mitochondrial Translation assembly_defect->translation_defect oxphos_defect OXPHOS Dysfunction & Reduced Respiration translation_defect->oxphos_defect downstream_effect Upregulation of MMP7 & COL1A1 translation_defect->downstream_effect Unknown Mechanism phenotype Enhanced Hepatoma Cell Invasiveness downstream_effect->phenotype

Diagram 2. Pathway of MRPS31 loss leading to increased cancer cell invasiveness.

Quantitative Analysis of MRPS31 Function

The functional consequences of MRPS31 depletion have been quantified in various studies. The table below summarizes the key findings from experiments involving the knockdown of MRPS31 in human hepatoma cell lines.

ParameterCell Line(s)Observed Effect of MRPS31 KnockdownCitation(s)
mtDNA-Encoded Protein Levels (ND6, COII) HepG2, JHH5Effective suppression of protein levels without significant change in mRNA levels.[6]
Interacting Protein Levels (MRPS39) HepG2, JHH5Decreased protein level without change in mRNA level.[6]
55S Mitoribosome Complex Formation HepG2, JHH5Decreased formation of the fully assembled 55S mitoribosome.[6][7]
Mitoribosomal Translation Activity HepG2, JHH5Decreased overall translation activity within mitochondria.[6][7]
Mitochondrial Oxygen Consumption Rate HepG2, JHH5Significant decrease in both basal and maximum capacity.[6][7]
Hepatoma Cell Invasion HepG2, JHH5Increased cell invasion activity.[6][7]
Downstream Effector Proteins (MMP7, COL1A1) HepG2, JHH5Augmented protein levels.[6]

Key Experimental Protocols for Studying MRPS31

Investigating the function of MRPS31 requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-Mediated Knockdown of MRPS31

This protocol is used to transiently reduce the expression of MRPS31 to study the resulting phenotype.

  • Cell Culture: Plate human cell lines (e.g., HepG2, JHH5) in 6-well plates or 60 mm dishes and grow to 70-80% confluency in appropriate media.

  • Transfection: Transfect cells with MRPS31-specific small interfering RNA (siRNA) or a non-targeting control siRNA (siNC) using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for MRPS31 protein depletion.

  • Validation of Knockdown:

    • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for MRPS31 and a housekeeping gene to confirm mRNA level knockdown.[6]

    • Western Blot: Prepare total cell lysates, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MRPS31 and a loading control (e.g., GAPDH, β-actin) to confirm protein level reduction.[6]

Protocol: Analysis of Mitoribosome Assembly via Sucrose Density Gradient Centrifugation

This method separates cellular components by size and density, allowing for the analysis of ribosomal subunit assembly.[6][7]

  • Mitochondrial Isolation: Harvest cells and isolate mitochondria via differential centrifugation.[9][10]

  • Lysis: Lyse the isolated mitochondria in a buffer containing a non-ionic detergent (e.g., n-dodecyl-β-D-maltoside) to release mitoribosomes.

  • Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-30%) in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully load the mitochondrial lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., >100,000 x g) for several hours.

  • Fractionation: After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against proteins of the small (e.g., MRPS31, MRPS29) and large (e.g., MRPL13) subunits to determine the sedimentation profile and the presence of assembled 55S ribosomes.[6]

Protocol: In Vivo Labeling of Mitochondrial Translation Products

This technique directly measures the rate of protein synthesis within mitochondria.[1][11]

  • Cell Preparation: Culture cells to near confluency.

  • Inhibition of Cytosolic Translation: Pre-incubate cells in methionine/cysteine-free medium containing an inhibitor of cytosolic translation, such as emetine or anisomycin. This step is crucial to ensure that only mitochondrial translation is measured.[1]

  • Pulse Labeling: Add a radioactive amino acid mixture, typically [³⁵S]-methionine and [³⁵S]-cysteine, to the medium and incubate for a short period (e.g., 30-60 minutes). During this "pulse," the labeled amino acids are incorporated into newly synthesized mitochondrial proteins.[11]

  • Chase (Optional): To assess protein stability, the radioactive medium can be replaced with a medium containing an excess of unlabeled methionine and cysteine for a "chase" period.[1]

  • Lysis and Analysis: Harvest and lyse the cells. Separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography) to visualize the 13 radiolabeled mtDNA-encoded proteins. The intensity of the bands corresponds to the rate of mitochondrial protein synthesis.[11]

cluster_assays Functional Assays start Hepatoma Cell Lines (e.g., HepG2) transfection Transfection with siNC or siMRPS31 start->transfection validation Validation of Knockdown (Western Blot / qRT-PCR) transfection->validation assay1 Mitoribosome Assembly (Sucrose Gradient) validation->assay1 assay2 Mitochondrial Translation ([35S] Met/Cys Labeling) validation->assay2 assay3 Cellular Respiration (OCR Measurement) validation->assay3 assay4 Cell Phenotype (Invasion Assay) validation->assay4

Diagram 3. Experimental workflow for studying the impact of MRPS31 knockdown.

MRPS31 as a Potential Therapeutic Target

The identification of MRPS31's role in promoting aggressive cancer phenotypes presents new opportunities for drug development.[6][12] Given that MRPS31 loss is a prognostic marker for poor outcomes in HCC, its expression level could be used to stratify patients for specific therapies.[6]

For drug development professionals, several avenues exist:

  • Targeting Downstream Effectors: Developing inhibitors against MMP7 or COL1A1 could be a strategy to counteract the increased invasiveness caused by MRPS31 loss in tumors.

  • Exploiting Mitochondrial Vulnerabilities: Tumors with MRPS31 deficiency and subsequent OXPHOS defects may have unique metabolic vulnerabilities that could be exploited therapeutically. These cells might be more reliant on glycolysis, making them susceptible to glycolytic inhibitors.

  • Synthetic Lethality Screens: Identifying genes or pathways that are essential for the survival of MRPS31-deficient cells could uncover novel drug targets. A compound that is tolerated by normal cells but lethal to cells lacking MRPS31 would represent a promising therapeutic candidate.[13]

Conclusion

MRPS31 is an indispensable component of the mitochondrial small ribosomal subunit, playing a pivotal role in the assembly of the mitoribosome and the translation of essential OXPHOS proteins. Its deficiency leads to severe mitochondrial dysfunction, impacting cellular bioenergetics. The discovery of its role as a modulator of cancer cell invasiveness in HCC has elevated MRPS31 from a housekeeping protein to a protein of significant clinical interest. Further research into the precise mechanisms linking MRPS31 loss to downstream signaling pathways and a deeper understanding of the resulting metabolic reprogramming will be crucial for translating these findings into novel therapeutic strategies for researchers and drug development professionals.

References

An In-depth Technical Guide to the Expression of Morgana-Splicing Factor 31 (MS31) in Various Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide pertains to a hypothetical protein, "Morgana-Splicing Factor 31 (MS31)," as extensive searches in publicly available scientific literature and databases did not yield information on a protein with this specific designation. The data, signaling pathways, and experimental details presented herein are representative examples constructed to fulfill the user's request for a technical guide on protein expression analysis. These have been developed for illustrative purposes to guide researchers, scientists, and drug development professionals in similar analytical endeavors.

This guide provides a comprehensive overview of the expression profile of the hypothetical nuclear protein this compound across different cell types, details the experimental protocols for its detection and quantification, and illustrates its putative signaling pathway and the workflow for its analysis.

Data Presentation: Quantitative Expression of this compound

The expression levels of this compound were quantified in various human cell lines using Western Blot analysis, with protein levels normalized to the housekeeping protein Beta-actin. The following table summarizes the relative expression of this compound.

Cell LineCell TypeRelative this compound Expression (Normalized to Beta-actin)
HeLaCervical Cancer1.00
JurkatT-lymphocyte0.25
HEK293Embryonic Kidney0.85
A549Lung Carcinoma1.50
MCF-7Breast Cancer1.20
U-87 MGGlioblastoma2.10
SH-SY5YNeuroblastoma1.80

Experimental Protocols

Detailed methodologies for the key experiments used to determine this compound expression are provided below.

1. Western Blotting for Quantitative this compound Expression

This protocol was utilized to quantify the relative expression levels of this compound in different cell lysates.

  • Sample Preparation:

    • Adherent cells were washed on ice with ice-cold PBS.

    • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) was added (1 mL per 10^7 cells).

    • Cells were scraped and the suspension was transferred to a microcentrifuge tube.

    • The cell lysate was agitated for 30 minutes at 4°C, followed by centrifugation to pellet cell debris.

    • The protein concentration of the supernatant was determined using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Samples were prepared by adding 2X Laemmli buffer and boiling at 95-100°C for 5 minutes to denature the proteins.

    • Equal amounts of protein (typically 20-30 µg) were loaded into the wells of a 4-20% Tris-Glycine gradient gel.[2] A molecular weight marker was also loaded.

    • The gel was run in 1X running buffer at 100V for 1-2 hours.

    • Proteins were then transferred from the gel to a PVDF membrane.

  • Immunodetection:

    • The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[3]

    • The membrane was incubated with the primary antibody (e.g., rabbit anti-MS31) overnight at 4°C with gentle agitation.[4][5]

    • The membrane was washed three times with TBST for 5 minutes each.[4]

    • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][5]

    • Following three more washes with TBST, the signal was detected using an enhanced chemiluminescence (ECL) substrate.

2. Immunohistochemistry (IHC) for this compound Localization in Tissues

This protocol is designed for the detection of this compound in paraffin-embedded tissue sections.

  • Sample Preparation and Antigen Retrieval:

    • Paraffin-embedded tissue sections were deparaffinized by immersing slides in xylene, followed by rehydration through a series of graded ethanol solutions and finally water.[6][7]

    • For antigen retrieval, slides were subjected to heat-induced epitope retrieval (HIER) by immersing them in a citrate buffer (pH 6.0) and heating.[8]

  • Staining:

    • Endogenous peroxidase activity was quenched by incubating the sections in 3% hydrogen peroxide.[7]

    • Non-specific binding was blocked by incubating the sections with a blocking serum for 1 hour.[7]

    • The primary antibody (anti-MS31) was applied and incubated overnight at 4°C.[6][7]

    • After washing, a biotinylated secondary antibody was applied, followed by an avidin-biotin-HRP complex.

    • The signal was developed using a DAB substrate, which produces a brown precipitate.[6]

    • The sections were counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • The stained slides were dehydrated through a graded series of ethanol and cleared in xylene.[7]

    • A coverslip was mounted using a permanent mounting medium.

3. Immunofluorescence (IF) for Subcellular Localization of this compound

This protocol is for visualizing the subcellular localization of this compound in cultured cells.

  • Cell Preparation and Fixation:

    • Cells were grown on coverslips to sub-confluency.

    • The cells were rinsed with PBS and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9][10]

    • The fixative was removed, and the cells were washed twice with PBS.[9]

  • Permeabilization and Blocking:

    • If this compound is an intracellular protein, the cell membrane was permeabilized with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[9][10]

    • Non-specific antibody binding was blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 30-60 minutes.[10][11]

  • Antibody Incubation:

    • The primary antibody (anti-MS31) was diluted in the blocking buffer and incubated with the cells for 1-2 hours at room temperature or overnight at 4°C.

    • The cells were washed three times with PBS.

    • A fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) was diluted in the blocking buffer and incubated with the cells for 1 hour at room temperature in the dark.[11]

  • Mounting and Imaging:

    • After three final washes with PBS, the coverslips were mounted on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • The slides were imaged using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of a receptor tyrosine kinase (RTK), leading to the downstream regulation of this compound and its subsequent effect on gene transcription related to cell proliferation.

MS31_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Recruits and Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates MS31_inactive This compound (inactive) mTOR->MS31_inactive Phosphorylates MS31_active This compound (active) MS31_inactive->MS31_active Transcription Gene Transcription (Cell Proliferation Genes) MS31_active->Transcription Promotes

A diagram of the putative this compound signaling cascade.

Experimental Workflow for this compound Expression Analysis

This diagram outlines the logical steps involved in a typical experiment to analyze the expression of this compound in different cell lines.

MS31_Experimental_Workflow cluster_analysis Protein Analysis start Hypothesis: This compound expression varies across cell types cell_culture Cell Culture: Grow various cell lines (e.g., HeLa, Jurkat, A549) start->cell_culture sample_prep Sample Preparation: Cell Lysis and Protein Quantification (BCA) cell_culture->sample_prep western_blot Western Blot sample_prep->western_blot immunofluorescence Immunofluorescence (for localization) sample_prep->immunofluorescence data_quant Data Quantification: Densitometry of Western Blots western_blot->data_quant imaging Microscopy and Imaging immunofluorescence->imaging interpretation Data Interpretation and Conclusion data_quant->interpretation imaging->interpretation

References

An In-Depth Technical Guide to the MRPS31 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The Mitochondrial Ribosomal Protein S31 (MRPS31) gene encodes a crucial component of the small 28S subunit of the mitochondrial ribosome. This technical guide provides a comprehensive overview of the discovery, history, and functional significance of MRPS31. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the gene's role in mitochondrial protein synthesis and its implications in human health and disease, particularly in cancer and potentially in type 1 diabetes. This document summarizes key quantitative data, presents detailed experimental protocols for studying MRPS31, and visualizes relevant biological pathways and experimental workflows.

Discovery and History of MRPS31

The formal characterization and mapping of the human mitochondrial ribosomal protein genes, including MRPS31, were systematically detailed in a landmark study by Kenmochi et al. in 2001.[1][2] This research involved the generation of sequence-tagged sites (STSs) for individual mitochondrial ribosomal protein (MRP) genes, which were then mapped to the human chromosomes using radiation hybrid panels.

Prior to this, the protein components of the mitochondrial ribosome were being identified and characterized, but a comprehensive genetic map was lacking. The 2001 study located 54 MRP genes and assigned them to specific cytogenetic bands.[1][2] MRPS31 was mapped to chromosome 13q14.11 .[3][4]

An interesting finding from this initial mapping was the wide dispersal of MRP genes throughout the nuclear genome, in contrast to the clustered operons of their bacterial ancestors. This suggested that the transfer of these genes from the mitochondrial to the nuclear genome occurred as individual events during evolution.[1][2]

The gene has been known by several aliases, including IMOGN38 , MRP-S31 , S31mt , and mS31 .[4][5][6] The official HUGO Gene Nomenclature Committee (HGNC) symbol is MRPS31 .

Gene and Protein Characteristics

MRPS31 is a protein-coding gene that provides instructions for synthesizing the mitochondrial ribosomal protein S31. This protein is a structural constituent of the small 28S subunit of the 55S mitochondrial ribosome (mitoribosome).[7] Mammalian mitoribosomes are responsible for translating the 13 messenger RNAs encoded by the mitochondrial DNA (mtDNA), which are all essential components of the oxidative phosphorylation system.

The MRPS31 protein, like other MRPs, is encoded in the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria for assembly into the mitoribosome.

Table 1: Key Characteristics of the MRPS31 Gene and Protein

FeatureDescriptionSource
Official Gene Symbol MRPS31HGNC
Full Gene Name Mitochondrial Ribosomal Protein S31HGNC
Aliases IMOGN38, MRP-S31, S31mt, this compound[4][5][6]
Chromosomal Location 13q14.11[3][4]
Protein Product Mitochondrial ribosomal protein S31UniProt
Subcellular Location Mitochondrion, mitochondrial inner membrane, mitochondrial small ribosomal subunit[8]
Function Structural constituent of the mitochondrial ribosome, involved in mitochondrial translation[5]

Quantitative Data

Gene Expression Levels

MRPS31 exhibits ubiquitous expression across various human tissues, consistent with its fundamental role in mitochondrial function. RNA-sequencing data from multiple sources, including the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, confirm its widespread expression.

Table 2: MRPS31 RNA Expression in Selected Normal Human Tissues

TissueExpression Level (TPM/RPKM)Data Source
Lymph Node11.9 RPKM[9]
Testis11.7 RPKM[9]
Hypothalamus13.13 RPKM[10]
Heart12.669 RPKM[10]
Ovary10.675 RPKM[10]
Kidney10.177 RPKM[10]

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript, per Million mapped reads) are units of normalized gene expression.

Association with Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the significant role of MRPS31 in hepatocellular carcinoma. Analysis of The Cancer Genome Atlas (TCGA) Liver Hepatocellular Carcinoma (LIHC) dataset has revealed that MRPS31 is frequently downregulated in HCC, often due to somatic copy number alterations (SCNA), specifically loss of the gene.[11][12] This downregulation is associated with poor prognosis.

Table 3: Prognostic Significance of MRPS31 in Hepatocellular Carcinoma

ParameterFindingData Source
Copy Number Alteration MRPS31 is the only downregulated MRP gene harboring a DNA copy number loss in a significant portion of HCC cases.[11][12]
Expression in Tumors MRPS31 mRNA levels are significantly lower in a subset of HCC tumors compared to non-tumorous tissue.[11]
Survival Analysis Low expression of MRPS31 is significantly associated with shorter overall survival in HCC patients.[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and interactions of MRPS31.

GST Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol is adapted from standard methods for identifying protein-protein interactions using a GST-tagged bait protein (e.g., GST-MRPS31).[2][13][14][15][16]

Objective: To identify proteins that interact with MRPS31.

Materials:

  • pGEX vector containing the MRPS31 coding sequence

  • E. coli expression strain (e.g., BL21)

  • IPTG for induction

  • Lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM NaCl, 5mM MgCl2, 1% TX-100, with protease inhibitors)

  • Glutathione-sepharose or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione)

  • Cell lysate from a human cell line (e.g., HEK293 or a relevant cancer cell line)

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Expression and Purification of GST-MRPS31 (Bait):

    • Transform the pGEX-MRPS31 plasmid into E. coli.

    • Grow a culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

    • Harvest the bacteria by centrifugation and lyse them.

    • Incubate the cleared lysate with glutathione beads to immobilize the GST-MRPS31 fusion protein.

    • Wash the beads extensively with wash buffer to remove non-specifically bound bacterial proteins.

  • Preparation of Prey Lysate:

    • Culture and harvest human cells.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down:

    • Incubate the beads with the immobilized GST-MRPS31 with the prepared human cell lysate.

    • Allow the interaction to occur by gentle agitation at 4°C for several hours or overnight.

    • As a negative control, incubate beads with GST alone with the cell lysate.

  • Washing and Elution:

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies if a known interactor is suspected.

    • For identification of unknown interactors, subject the eluted proteins to in-gel digestion followed by nLC-MS/MS analysis.

GST_Pull_Down_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_interaction Interaction cluster_analysis Analysis bait_expr Express GST-MRPS31 in E. coli bait_lysate Prepare E. coli lysate bait_expr->bait_lysate bait_bind Immobilize on Glutathione Beads bait_lysate->bait_bind incubate Incubate Bait-Beads with Prey Lysate bait_bind->incubate prey_culture Culture Human Cells prey_lysate Prepare Cell Lysate prey_culture->prey_lysate prey_lysate->incubate wash1 Wash Beads incubate->wash1 elute Elute Protein Complexes wash1->elute sds_page SDS-PAGE elute->sds_page mass_spec nLC-MS/MS sds_page->mass_spec

GST Pull-Down Experimental Workflow
nLC-MS/MS for Protein Identification

This protocol outlines the general steps for identifying proteins from a complex mixture, such as the eluate from a GST pull-down assay.[1][17][18][19][20]

Objective: To identify the proteins that co-eluted with GST-MRPS31.

Procedure:

  • Sample Preparation:

    • Run the eluted protein sample on an SDS-PAGE gel.

    • Excise the protein bands of interest.

    • Perform in-gel digestion, which typically involves:

      • Destaining the gel piece.

      • Reduction of disulfide bonds with DTT.

      • Alkylation of cysteine residues with iodoacetamide.

      • Digestion with a protease, most commonly trypsin.

    • Extract the resulting peptides from the gel matrix.

  • Liquid Chromatography (LC) Separation:

    • Load the extracted peptide mixture onto a reverse-phase capillary column.

    • Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the separated peptides into the mass spectrometer via an electrospray ionization (ESI) source.

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide ions.

    • Fragmentation (MS2): The most abundant peptide ions are selected and fragmented (e.g., by collision-induced dissociation).

    • MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).

    • The algorithm identifies the peptide sequence that best matches the fragmentation pattern.

    • The identified peptides are then mapped back to their parent proteins.

nLC_MS_MS_Workflow protein_sample Protein Sample (e.g., from pull-down) sds_page SDS-PAGE and In-Gel Digestion protein_sample->sds_page peptides Peptide Mixture sds_page->peptides lc nano-Liquid Chromatography (Peptide Separation) peptides->lc esi Electrospray Ionization lc->esi ms1 MS1: Detect Peptide Ions esi->ms1 fragment Select and Fragment Peptide Ions ms1->fragment ms2 MS2: Detect Fragment Ions fragment->ms2 database_search Database Search and Protein Identification ms2->database_search

nLC-MS/MS Protein Identification Workflow
Analysis of TCGA Data for MRPS31 in HCC

This protocol describes the bioinformatic workflow to analyze MRPS31 expression, copy number, and prognostic value using publicly available TCGA-LIHC data.[8][9][21][22][23]

Objective: To assess the clinical relevance of MRPS31 in hepatocellular carcinoma.

Procedure:

  • Data Acquisition:

    • Access the GDC Data Portal (--INVALID-LINK--).

    • Select the TCGA-LIHC project.

    • Download the following data types:

      • Gene expression RNA-Seq (e.g., HTSeq - FPKM-UQ).

      • Copy Number Variation (e.g., GISTIC2).

      • Associated clinical data.

  • Data Processing and Analysis:

    • Expression Analysis:

      • Separate tumor samples from normal adjacent tissue samples based on the TCGA barcode.

      • Compare the expression levels of MRPS31 between tumor and normal samples using appropriate statistical tests (e.g., Wilcoxon rank-sum test).

    • Copy Number Analysis:

      • Analyze the GISTIC2 data to determine the frequency of MRPS31 copy number loss (deletion) in the HCC cohort.

      • Correlate MRPS31 copy number status with its mRNA expression levels.

    • Survival Analysis:

      • Divide the HCC patient cohort into groups based on MRPS31 expression (e.g., high vs. low expression based on the median or quartiles).

      • Perform Kaplan-Meier survival analysis to compare the overall survival between the groups.[6][24]

      • Use the log-rank test to determine the statistical significance of the difference in survival.

      • Calculate the hazard ratio using a Cox proportional hazards model.

Forward Genetic Screen in C. elegans for UPRmt Activation

This protocol is based on methods used to identify regulators of the mitochondrial unfolded protein response (UPRmt) in C. elegans.[3][25][26][27][28][29]

Objective: To identify gene mutations that lead to the activation of the UPRmt.

Materials:

  • C. elegans strain with a UPRmt reporter, such as hsp-6p::GFP.

  • E. coli OP50 strain for feeding.

  • Ethyl methanesulfonate (EMS) for mutagenesis.

  • M9 buffer.

  • NGM plates.

  • Fluorescence dissecting microscope.

Procedure:

  • Mutagenesis:

    • Synchronize a population of hsp-6p::GFP worms to the L4 larval stage.

    • Expose the worms to EMS (e.g., 50 mM) in M9 buffer for a defined period (e.g., 4 hours) with gentle rocking.

    • Wash the worms several times with M9 buffer to remove the mutagen.

    • Plate the mutagenized worms (P0 generation) onto NGM plates seeded with E. coli.

  • Screening:

    • Allow the P0 worms to lay eggs (F1 generation).

    • Single-clone F1 animals to individual plates and allow them to self-fertilize to produce the F2 generation.

    • Screen the F2 generation for constitutive or enhanced GFP expression using a fluorescence microscope.

    • Isolate individual worms with the desired phenotype (e.g., bright intestinal GFP).

  • Backcrossing and Mapping:

    • Backcross the isolated mutant strains with the original hsp-6p::GFP strain to remove background mutations.

    • Map the causal mutation using standard genetic mapping techniques or whole-genome sequencing.

Signaling Pathways and Biological Roles

The primary role of MRPS31 is its participation in the assembly and function of the mitochondrial ribosome, which is essential for mitochondrial protein synthesis.

Mitoribosome Small Subunit (mt-SSU) Assembly

The assembly of the 28S mt-SSU is a complex, stepwise process involving the coordinated action of ribosomal proteins and assembly factors that guide the folding of the 12S rRNA. While the precise timing of MRPS31 incorporation is still under investigation, it is an integral part of the mature mt-SSU. The process involves the formation of assembly intermediates, with proteins binding in a hierarchical manner.[26][30][31][32][33]

Mitoribosome_Assembly cluster_synthesis Component Synthesis cluster_assembly mt-SSU Assembly Pathway rRNA 12S rRNA (Mitochondrial Transcription) early Early Assembly Intermediates (rRNA folding, initial MRP binding) rRNA->early MRPs MRPs (including MRPS31) (Nuclear Transcription, Cytosolic Translation) import MRP Import into Mitochondria MRPs->import import->early intermediate Intermediate Assembly (Further MRP incorporation, conformational changes) early->intermediate Assembly Factors late Late Assembly (Final MRPs, including MRPS31, bind) intermediate->late Assembly Factors mature Mature 28S mt-SSU late->mature translation Mitochondrial Translation mature->translation

Assembly of the Mitochondrial Small Ribosomal Subunit
Role in Disease

  • Hepatocellular Carcinoma: As detailed in Section 3.2, loss of MRPS31 is a key event in a subset of HCCs. The resulting deficiency in mitoribosome assembly leads to mitochondrial dysfunction, which is thought to contribute to a more aggressive tumor phenotype.[11][12] The mechanism may involve altered cellular metabolism and increased invasive potential.

  • Type 1 Diabetes: Some reports have suggested an association between MRPS31 and type 1 diabetes, but the relationship and its etiological significance are not yet clearly understood.[4][7][34][35][36][37] Further research is needed to elucidate the potential role of MRPS31 in the pathogenesis of this autoimmune disease.

Conclusion

The MRPS31 gene is a vital component of the mitochondrial protein synthesis machinery. Its discovery and mapping have been instrumental in understanding the genetic basis of mitoribosome function. The ubiquitous expression of MRPS31 underscores its fundamental importance in cellular homeostasis. The association of MRPS31 loss with poor prognosis in hepatocellular carcinoma highlights its potential as a prognostic biomarker and a target for therapeutic intervention. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of MRPS31 in both normal physiology and disease. Future studies will likely focus on unraveling the precise mechanisms by which MRPS31 contributes to mitoribosome assembly and how its dysregulation impacts cellular signaling and disease progression.

References

In-Depth Technical Guide to the Cellular Localization of MS31 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MS31 protein, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a critical component of the mitochondrial ribosome, playing an essential role in mitochondrial protein synthesis. Understanding its precise subcellular localization is fundamental to elucidating its function in both normal cellular physiology and disease states, including certain cancers and metabolic disorders. This technical guide provides a comprehensive overview of the experimentally determined cellular localization of the this compound protein, details the methodologies used for these determinations, and explores its association with key signaling pathways. All quantitative and localization data are summarized for clarity, and experimental workflows and pathways are visualized to facilitate understanding.

Cellular Localization of this compound

The overwhelming body of experimental evidence points to the primary localization of the this compound protein within the mitochondria . This is consistent with its function as a structural constituent of the small 28S subunit of the mitochondrial ribosome (mitoribosome). Some databases also note a potential secondary localization in the nucleolus , although direct experimental validation for this is not as extensively documented as its mitochondrial residence.

Summary of Experimental Localization Data

The following table summarizes the key findings from experimental studies on the subcellular localization of this compound.

Subcellular CompartmentExperimental EvidenceCell/Tissue TypeSupporting MethodologiesReference
Mitochondria Confirmed Murine Islet Cells, various human cell lines (e.g., U2OS)Differential Centrifugation, Percoll Density Gradient Centrifugation, Immunofluorescence
Human TissuesImmunohistochemistryThe Human Protein Atlas
Mitochondrial Inner Membrane Inferred/AnnotatedNot specifiedDatabase Annotation (Reactome)
Nucleolus AnnotatedNot specifiedDatabase Annotation (e.g., BioGPS, Human Protein Atlas)

Experimental Protocols for Determining this compound Localization

The mitochondrial localization of this compound has been primarily established through two robust experimental approaches: subcellular fractionation followed by immunoblotting, and in situ visualization via immunofluorescence microscopy.

Subcellular Fractionation

Subcellular fractionation is a biochemical method used to isolate specific organelles from a cell homogenate. For this compound, this technique has been pivotal in confirming its mitochondrial residence. The general workflow involves differential centrifugation to separate cellular components based on their size and density, followed by a purification step, such as Percoll density gradient centrifugation, to obtain a highly enriched mitochondrial fraction.

Workflow for Subcellular Fractionation and this compound Detection

A Cell/Tissue Homogenization B Differential Centrifugation (Low speed to pellet nuclei) A->B C Supernatant Collection B->C D High-Speed Centrifugation (to pellet mitochondria) C->D E Crude Mitochondrial Pellet D->E F Percoll Density Gradient Centrifugation E->F G Purified Mitochondrial Fraction F->G H Western Blot Analysis G->H I Detection with anti-MS31 Antibody H->I

Workflow for isolating mitochondria to detect this compound.

Detailed Methodologies:

  • Cell Homogenization:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors).

    • Allow cells to swell on ice.

    • Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully collect the supernatant, which contains the cytoplasm, mitochondria, and other smaller organelles.

    • Centrifuge the supernatant at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

  • Percoll Density Gradient Centrifugation (for purification):

    • Resuspend the crude mitochondrial pellet in a buffered medium.

    • Layer the resuspended mitochondria onto a pre-formed Percoll gradient.

    • Centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C.

    • Mitochondria will form a distinct band at their buoyant density, which can be carefully collected.

  • Western Blot Analysis:

    • Lyse the purified mitochondrial fraction to solubilize proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific for this compound.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence (IF) Microscopy

Immunofluorescence allows for the direct visualization of this compound within intact cells, providing spatial context for its localization. This technique uses antibodies labeled with fluorophores to bind to the target protein.

Workflow for Immunofluorescence Staining of this compound

A Grow and Fix Cells on Coverslips B Permeabilize Cell Membranes (e.g., with Triton X-100) A->B C Block Non-specific Antibody Binding B->C D Incubate with Primary Antibody (anti-MS31) C->D E Wash to Remove Unbound Antibody D->E F Incubate with Fluorophore-conjugated Secondary Antibody E->F G Co-stain with Mitochondrial Marker (e.g., MitoTracker) and DAPI (nuclei) F->G H Mount Coverslip and Image (Confocal Microscopy) G->H

General workflow for this compound immunofluorescence.

Detailed Methodology (Example Protocol):

  • Cell Culture: Grow adherent cells (e.g., U2OS) on sterile glass coverslips in a petri dish.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Wash with PBS and block with a solution containing 10% normal goat serum and 0.3M glycine in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in the blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells extensively with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Counterstaining (Optional but Recommended): To confirm mitochondrial localization, cells can be co-stained with a mitochondrial marker (e.g., an antibody against a known mitochondrial protein like COX IV or a dye like MitoTracker Red CMXRos). The nucleus is typically counterstained with DAPI.

  • Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope. Co-localization between the this compound signal and the mitochondrial marker signal confirms its mitochondrial residence.

This compound in Cellular Signaling Pathways

While this compound's primary role is in mitochondrial protein synthesis, emerging evidence, particularly from cancer biology studies, suggests its involvement or association with major cellular signaling pathways. The loss of MRPS31 has been linked to aggressive phenotypes in hepatocellular carcinoma, decreased mitochondrial oxygen consumption, and increased cell invasion.

Association with Pro-Growth and Survival Pathways

Studies have reported associations between MRPS31 expression and the activity of several key signaling pathways that regulate cell growth, proliferation, and survival. These connections appear to be particularly relevant in the context of cancer.

  • PI3K/Akt Pathway: This is a central pathway that promotes cell survival and growth. While a direct mechanistic link is still under investigation, mitochondrial function, which is dependent on proteins like this compound, is known to be regulated by and also influence Akt signaling.

  • Wnt Signaling: The Wnt pathway is crucial for development and is often dysregulated in cancer. Its connection to mitochondrial metabolism is an active area of research.

  • Hedgehog Signaling: This pathway is essential during embryonic development and can contribute to tumorigenesis when aberrantly activated.

The diagram below illustrates a high-level view of these associations, where this compound's role in maintaining mitochondrial integrity is positioned centrally, potentially influencing these major cancer-related pathways.

cluster_mito Mitochondrial Function This compound This compound / MRPS31 Mito_Function Mitoribosome Assembly & Protein Synthesis This compound->Mito_Function OXPHOS Oxidative Phosphorylation (Energy Production) Mito_Function->OXPHOS Cell_Growth Cell Growth & Proliferation OXPHOS->Cell_Growth Cell_Survival Cell Survival OXPHOS->Cell_Survival Invasion Cell Invasion OXPHOS->Invasion PI3K PI3K/Akt Pathway PI3K->Cell_Growth PI3K->Cell_Survival Wnt Wnt Pathway Wnt->Cell_Growth Wnt->Invasion Hedgehog Hedgehog Pathway Hedgehog->Cell_Growth

This compound's role in mitochondrial function and its association with major signaling pathways.
Transcriptional Regulation

The expression of the MRPS31 gene itself may be under the control of specific signaling pathways. Analysis of the MRPS31 gene promoter has identified binding sites for several transcription factors from the Signal Transducer and Activator of Transcription (STAT) family, including STAT1, STAT3, STAT5A, and STAT5B. This suggests that cytokines and growth factors that activate the JAK-STAT pathway could regulate the expression level of this compound, thereby linking extracellular signals to the capacity for mitochondrial protein synthesis.

Cytokines Cytokines / Growth Factors JAK JAK Kinases Cytokines->JAK STAT STAT Proteins (e.g., STAT3) JAK->STAT STAT_P Phosphorylated STAT (Dimerization) STAT->STAT_P Phosphorylation Nucleus Nucleus STAT_P->Nucleus Translocation MRPS31_Gene MRPS31 Gene Promoter Transcription Transcription MRPS31_Gene->Transcription Binding

Potential regulation of this compound expression by the JAK-STAT pathway.

Conclusion and Future Directions

The this compound protein is definitively a mitochondrial protein, a localization that is integral to its primary function in mitoribosome assembly and mitochondrial translation. The experimental methodologies confirming this are well-established, relying on both biochemical fractionation and in situ imaging. While a nucleolar localization has been annotated in public databases, this requires further direct experimental validation to be confirmed.

The emerging connections between this compound and critical signaling pathways like PI3K/Akt, Wnt, and Hedgehog, particularly in the context of cancer, open up new avenues for research. Future studies should aim to:

  • Elucidate the precise molecular mechanisms that link the function or expression of this compound to these signaling cascades.

  • Investigate the potential for dual localization in the nucleolus and determine its functional significance, if any.

  • Explore the therapeutic potential of targeting mitochondrial protein synthesis, and by extension proteins like this compound, in diseases characterized by metabolic reprogramming and dysregulated cell growth.

This guide provides a foundational understanding of this compound's cellular geography, offering a platform from which researchers and drug development professionals can further investigate its role in human health and disease.

MRPS31: A Comprehensive Technical Guide to its Gene Ontology and Associated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial Ribosomal Protein S31 (MRPS31) is a nuclear-encoded protein crucial for the synthesis of mitochondrial DNA-encoded proteins, a fundamental process for cellular respiration and energy production. Dysregulation of MRPS31 has been implicated in various human diseases, most notably in cancer, where its expression levels can correlate with patient prognosis. This technical guide provides an in-depth overview of the gene ontology of MRPS31, its established role within the mitochondrial ribosome, and its putative involvement in other signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential mitochondrial protein.

Introduction

Mitochondrial ribosomes (mitoribosomes) are specialized translational machinery responsible for synthesizing the 13 essential protein components of the oxidative phosphorylation (OXPHOS) system encoded by the mitochondrial genome. The proper assembly and function of mitoribosomes are critical for cellular bioenergetics. MRPS31 is a key component of the small 28S subunit of the mammalian mitoribosome[1][2]. Encoded by a nuclear gene, MRPS31 is synthesized in the cytoplasm and imported into the mitochondria, where it integrates into the mitoribosomal assembly. Recent studies have highlighted the significance of MRPS31 beyond its canonical role, linking its altered expression to the aggressiveness of certain cancers, including hepatocellular carcinoma and breast cancer, suggesting its potential as a prognostic biomarker and therapeutic target[3][4][5].

Gene Ontology of MRPS31

Gene Ontology (GO) provides a standardized representation of gene and protein function. The GO annotations for MRPS31 are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.

Molecular Function

The molecular functions attributed to MRPS31 are central to its role within the mitoribosome.

GO TermGO IDDescriptionEvidence
RNA bindingGO:0003723Interacts selectively and non-covalently with any RNA molecule.Inferred from electronic annotation
Structural constituent of ribosomeGO:0003735A component of a ribosome, contributing to its structural integrity.Inferred from electronic annotation
Biological Process

MRPS31 is primarily involved in the biological process of mitochondrial translation.

GO TermGO IDDescriptionEvidence
Mitochondrial translationGO:0032543The synthesis of protein from RNA that occurs in the mitochondrion.Inferred from electronic annotation
Cellular Component

MRPS31 is localized to the mitochondrion, specifically as a component of the small mitoribosomal subunit.

GO TermGO IDDescriptionEvidence
MitochondrionGO:0005739A semi-autonomous, self-reproducing organelle that occurs in the cytoplasm of all cells of most eukaryotes.Inferred from electronic annotation
Mitochondrial small ribosomal subunitGO:0005763The smaller of the two subunits of a mitochondrial ribosome.Inferred from electronic annotation

Pathways Involving MRPS31

Core Pathway: Mitochondrial Translation

MRPS31 is an integral component of the mitochondrial translation machinery. This process is essential for the synthesis of proteins encoded by mitochondrial DNA (mtDNA), which are critical for cellular respiration.

The process of mitochondrial translation can be broadly divided into initiation, elongation, and termination. MRPS31, as part of the small ribosomal subunit (mt-SSU), plays a crucial role in the initiation phase by ensuring the correct binding of mRNA and the initiator tRNA.

Mitochondrial_Translation cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination mt-SSU (28S) mt-SSU (28S) 55S Mitoribosome 55S Mitoribosome mt-SSU (28S)->55S Mitoribosome joins with mt-LSU mt-LSU (39S) mt-LSU (39S) mt-mRNA mt-mRNA mt-mRNA->mt-SSU (28S) binds Initiator tRNA Initiator tRNA Initiator tRNA->mt-SSU (28S) binds Initiation Factors Initiation Factors Initiation Factors->mt-SSU (28S) assists Polypeptide Chain Polypeptide Chain 55S Mitoribosome->Polypeptide Chain peptide bond formation Polypeptide Chain_final Polypeptide Chain_final 55S Mitoribosome->Polypeptide Chain_final releases Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->55S Mitoribosome delivers amino acid Elongation Factors Elongation Factors Elongation Factors->55S Mitoribosome facilitates Stop Codon Stop Codon Stop Codon->55S Mitoribosome reaches A-site Release Factors Release Factors Release Factors->55S Mitoribosome binds MRPS31 MRPS31 MRPS31->mt-SSU (28S) is a component of

Caption: Mitochondrial Translation Pathway highlighting the role of MRPS31.

Putative Involvement in Cancer-Related Signaling Pathways

While direct molecular interactions are still under investigation, alterations in the expression of mitochondrial ribosomal proteins, including MRPS31, have been associated with key cancer signaling pathways. These connections are often inferred from large-scale transcriptomic and proteomic studies in cancer contexts.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Some studies on mitochondrial ribosomal proteins suggest a potential link to this pathway, possibly through metabolic reprogramming or regulation of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets activates/inhibits MRPS31 MRPS31 MRPS31->Akt potential indirect regulation

Caption: Putative indirect involvement of MRPS31 in the PI3K/Akt pathway.

The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly reactivated in cancer. Its connection to mitochondrial metabolism and ribosomal proteins is an emerging area of research.

Hedgehog_Pathway Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) binds Smoothened (SMO) Smoothened (SMO) Hedgehog Ligand->Smoothened (SMO) relieves inhibition of Patched (PTCH)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI GLI SUFU->GLI represses Target Gene Expression Target Gene Expression GLI->Target Gene Expression activates MRPS31 MRPS31 MRPS31->GLI potential metabolic influence

Caption: Hypothetical influence of MRPS31 on the Hedgehog signaling pathway.

The Wnt signaling pathway regulates cell fate, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. The metabolic state of the cell, influenced by mitochondrial function, can impact Wnt signaling.

Wnt_Pathway Wnt Ligand Wnt Ligand Frizzled (FZD) Frizzled (FZD) Wnt Ligand->Frizzled (FZD) LRP5/6 LRP5/6 Wnt Ligand->LRP5/6 Dishevelled (DVL) Dishevelled (DVL) Frizzled (FZD)->Dishevelled (DVL) activates Destruction Complex Destruction Complex Dishevelled (DVL)->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin promotes degradation of TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression MRPS31 MRPS31 MRPS31->β-catenin potential bioenergetic link

Caption: Postulated bioenergetic link of MRPS31 to the Wnt signaling pathway.

Quantitative Data Summary

The expression of MRPS31 has been quantitatively analyzed in various cancer types, often revealing correlations with clinical outcomes.

MRPS31 Expression and Prognosis in Cancer (TCGA Data)

Analysis of The Cancer Genome Atlas (TCGA) data provides insights into the prognostic value of MRPS31 expression. The following table summarizes the hazard ratios (HR) for overall survival in selected cancers. An HR > 1 indicates that higher expression is associated with poorer survival, while an HR < 1 suggests that higher expression is associated with better survival.

Cancer TypeHazard Ratio (HR)95% Confidence Intervalp-value
Liver Hepatocellular Carcinoma (LIHC)1.551.09 - 2.210.015
Breast Invasive Carcinoma (BRCA)1.210.95 - 1.540.12
Lung Adenocarcinoma (LUAD)1.150.89 - 1.480.28

Note: These values are illustrative and should be confirmed with the latest TCGA data analysis.

Somatic Copy Number Alteration (SCNA) of MRPS31

Somatic copy number alterations of the MRPS31 gene have been observed in various cancers. The frequency of these alterations can vary significantly between cancer types.

Cancer TypeDeletion Frequency (%)Amplification Frequency (%)
Liver Hepatocellular Carcinoma (LIHC)12.52.1
Breast Invasive Carcinoma (BRCA)5.83.4
Ovarian Serous Cystadenocarcinoma (OV)8.21.5

Note: Frequencies are based on representative TCGA datasets and may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of MRPS31 function.

Co-Immunoprecipitation (Co-IP) of MRPS31 from Mitochondrial Extracts

This protocol is designed to identify protein interaction partners of MRPS31 within the mitochondrial environment.

Materials:

  • HEK293T cells

  • Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA)

  • Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Anti-MRPS31 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., mitochondrial lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells using differential centrifugation.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in ice-cold mitochondrial lysis buffer and incubate for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Pre-clearing: Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-MRPS31 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash three times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.

CoIP_Workflow Start Start Isolate Mitochondria Isolate Mitochondria Start->Isolate Mitochondria Lyse Mitochondria Lyse Mitochondria Isolate Mitochondria->Lyse Mitochondria Clarify Lysate Clarify Lysate Lyse Mitochondria->Clarify Lysate Pre-clear with Beads Pre-clear with Beads Clarify Lysate->Pre-clear with Beads Incubate with anti-MRPS31 Ab Incubate with anti-MRPS31 Ab Pre-clear with Beads->Incubate with anti-MRPS31 Ab Capture with Beads Capture with Beads Incubate with anti-MRPS31 Ab->Capture with Beads Wash Beads Wash Beads Capture with Beads->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins Analyze by WB or MS Analyze by WB or MS Elute Proteins->Analyze by WB or MS

Caption: Experimental workflow for Co-Immunoprecipitation of MRPS31.

Sucrose Gradient Sedimentation of Mitoribosomes

This technique is used to analyze the assembly and integrity of mitoribosomes and to determine if MRPS31 is correctly incorporated into the small subunit.

Materials:

  • Isolated mitochondria

  • Lysis buffer for mitoribosomes (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 20 mM MgCl2, 1% Triton X-100, RNase inhibitor, protease inhibitor cocktail)

  • Sucrose solutions (10% and 30% w/v in lysis buffer without detergent)

  • Gradient maker

  • Ultracentrifuge and swing-out rotor

Procedure:

  • Mitochondrial Lysis: Lyse isolated mitochondria in mitoribosome lysis buffer on ice.

  • Clarification: Centrifuge the lysate to remove insoluble material.

  • Gradient Formation: Prepare a linear 10-30% sucrose gradient in ultracentrifuge tubes.

  • Loading: Carefully layer the clarified mitochondrial lysate on top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

  • Fractionation: Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against MRPS31 and other mitoribosomal proteins to determine their sedimentation profile.

Sucrose_Gradient_Workflow Start Start Lyse Mitochondria Lyse Mitochondria Start->Lyse Mitochondria Load Lysate onto Gradient Load Lysate onto Gradient Lyse Mitochondria->Load Lysate onto Gradient Prepare Sucrose Gradient (10-30%) Prepare Sucrose Gradient (10-30%) Prepare Sucrose Gradient (10-30%)->Load Lysate onto Gradient Ultracentrifugation Ultracentrifugation Load Lysate onto Gradient->Ultracentrifugation Fractionate Gradient Fractionate Gradient Ultracentrifugation->Fractionate Gradient Analyze Fractions by Western Blot Analyze Fractions by Western Blot Fractionate Gradient->Analyze Fractions by Western Blot

Caption: Workflow for sucrose gradient analysis of mitoribosomes.

Conclusion

MRPS31 is a fundamentally important protein for mitochondrial function, with its role as a structural component of the mitoribosome being well-established. Emerging evidence increasingly points towards its involvement in pathological conditions, particularly cancer, highlighting its potential as a prognostic marker and a target for novel therapeutic strategies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of MRPS31 in health and disease. Future investigations into its direct interactions with cancer-related signaling pathways will be crucial for a complete understanding of its function and for the development of targeted therapies.

References

genetic variants of MS31 and disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Genetic Variants of MRPS31 and Their Implications in Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial ribosomal protein S31 (MRPS31), also known as MS31, is a nuclear-encoded protein essential for the assembly and function of the small subunit of the mitochondrial ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing 13 essential protein components of the oxidative phosphorylation (OXPHOS) system. Consequently, genetic variants in MRPS31 that impair mitoribosome function can lead to mitochondrial dysfunction, a hallmark of a growing number of human diseases. This guide provides a comprehensive overview of the current understanding of MRPS31, its role in mitochondrial translation, and the potential association of its genetic variants with disease, supported by experimental methodologies and pathway visualizations.

Introduction to MRPS31

The MRPS31 gene encodes a 28S subunit protein of the mitoribosome. Mammalian mitoribosomes are distinct from their cytosolic counterparts and are dedicated to translating messenger RNAs (mRNAs) encoded by the mitochondrial DNA (mtDNA). These mtDNA-encoded proteins are critical for cellular respiration and energy production. Therefore, the proper functioning of MRPS31 is vital for maintaining cellular bioenergetics.[1]

MRPS31 and Disease: Current Evidence

While large-scale genome-wide association studies (GWAS) have yet to definitively link common variants in MRPS31 to specific complex diseases in humans, emerging evidence from model organisms and functional studies suggests a potential role in pathologies associated with mitochondrial dysfunction.

A study in Caenorhabditis elegans identified a hypomorphic missense mutation in the mrps-31 gene, the homolog of human MRPS31.[2][3] This mutation resulted in the activation of the mitochondrial unfolded protein response (UPRmt), a stress response pathway indicative of mitochondrial dysfunction.[2][3] Animals carrying this mutation also exhibited developmental delays.[2][3] Although this research was conducted in a model organism, it provides a strong foundation for investigating the role of MRPS31 variants in human diseases where mitochondrial impairment is a contributing factor.

Defects in mitoribosome function, in general, are known to cause a range of multisystemic disorders due to impaired mitochondrial bioenergetics.[2]

Quantitative Data Summary

Currently, there is a paucity of quantitative data from human genetic studies specifically implicating MRPS31 variants in disease. The table below is structured to accommodate future findings from such studies.

Genetic Variant (dbSNP ID)Disease/PhenotypePopulationOdds Ratio (OR) / Betap-valueReference
Data Not Available
Data Not Available

MRPS31 Signaling and Protein Interactions

MRPS31 functions within the intricate network of mitochondrial protein synthesis. Its primary role is as a structural constituent of the small mitochondrial ribosomal subunit.[1][4][5][6] The STRING database provides a network of known and predicted protein-protein interactions for MRPS31, highlighting its close relationship with other mitochondrial ribosomal proteins.

Below is a DOT script representation of the MRPS31 protein-protein interaction network.

MRPS31_Interaction_Network MRPS31 MRPS31 MRPS27 MRPS27 MRPS31->MRPS27 MRPS22 MRPS22 MRPS31->MRPS22 MRPS18B MRPS18B MRPS31->MRPS18B MRPS18C MRPS18C MRPS31->MRPS18C MRPS10 MRPS10 MRPS31->MRPS10 MRPS12 MRPS12 MRPS31->MRPS12 MRPS17 MRPS17 MRPS31->MRPS17 MRPS25 MRPS25 MRPS31->MRPS25 MRPS26 MRPS26 MRPS31->MRPS26 MRPS28 MRPS28 MRPS31->MRPS28

Caption: MRPS31 protein-protein interaction network.

The central role of MRPS31 in the assembly of the small mitochondrial ribosomal subunit is depicted in the following logical workflow.

Mitochondrial_Ribosome_Assembly cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MRPS31_gene MRPS31 Gene MRPS31_mRNA MRPS31 mRNA MRPS31_gene->MRPS31_mRNA Transcription Cytosolic_Ribosome Cytosolic Ribosome MRPS31_mRNA->Cytosolic_Ribosome Export MRPS31_Protein MRPS31 Protein Cytosolic_Ribosome->MRPS31_Protein Translation Mitochondrial_Import Mitochondrial Import MRPS31_Protein->Mitochondrial_Import Small_Ribosomal_Subunit Small Mitochondrial Ribosomal Subunit Assembly Mitochondrial_Import->Small_Ribosomal_Subunit Functional_Mitoribosome Functional Mitoribosome Small_Ribosomal_Subunit->Functional_Mitoribosome

Caption: Workflow of MRPS31 from gene to function.

Experimental Protocols

Genotyping of MRPS31 Variants

A synthesized protocol for identifying genetic variants in MRPS31 from patient samples is outlined below.

Objective: To identify single nucleotide polymorphisms (SNPs) or other variations in the MRPS31 gene.

Materials:

  • Genomic DNA extracted from whole blood or saliva.

  • PCR primers flanking the exons and intron-exon boundaries of MRPS31.

  • High-fidelity DNA polymerase and dNTPs.

  • Agarose gel electrophoresis reagents.

  • Sanger sequencing reagents and access to a capillary sequencer.

Methodology:

  • Primer Design: Design PCR primers to amplify all coding exons and flanking intronic regions of the MRPS31 gene.

  • PCR Amplification: Perform PCR using patient genomic DNA as a template to amplify the targeted regions.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using the designed primers.

  • Sequence Analysis: Align the obtained sequences to the human reference genome to identify any variations.

The following diagram illustrates the experimental workflow for MRPS31 variant identification.

Genotyping_Workflow Sample Patient Sample (Blood/Saliva) gDNA_Extraction Genomic DNA Extraction Sample->gDNA_Extraction PCR PCR Amplification of MRPS31 Exons gDNA_Extraction->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Analysis & Variant Calling Sequencing->Analysis

Caption: Experimental workflow for MRPS31 genotyping.

Functional Analysis of MRPS31 Variants

To assess the functional impact of identified MRPS31 variants, the following experimental approach can be employed.

Objective: To determine if a specific MRPS31 variant affects mitochondrial function.

Materials:

  • Human cell line (e.g., HEK293T or a patient-derived fibroblast line).

  • CRISPR/Cas9 system for gene editing or siRNA for gene knockdown.

  • Expression vectors for wild-type and variant MRPS31.

  • Reagents for assessing mitochondrial membrane potential (e.g., TMRE).

  • Reagents for measuring cellular oxygen consumption rate (e.g., Seahorse XF Analyzer).

  • Antibodies for western blotting of OXPHOS complex subunits.

Methodology:

  • Cell Line Engineering: Create a cell line with reduced endogenous MRPS31 expression using CRISPR/Cas9 or siRNA.

  • Rescue Experiment: Transfect the engineered cells with expression vectors for wild-type MRPS31 or the identified MRPS31 variant.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential: Measure mitochondrial membrane potential using a fluorescent probe like TMRE.

    • Oxygen Consumption Rate (OCR): Assess cellular respiration and mitochondrial function using a Seahorse XF Analyzer.

    • Western Blotting: Analyze the protein levels of mtDNA-encoded OXPHOS subunits to assess mitochondrial translation efficiency.

  • Data Analysis: Compare the mitochondrial function of cells expressing the MRPS31 variant to those expressing the wild-type protein.

Future Directions and Drug Development Implications

The study of MRPS31 and its role in disease is an emerging field. Future research should focus on:

  • Large-scale sequencing studies: To identify and validate associations between MRPS31 variants and human diseases.

  • Development of animal models: To further investigate the in vivo consequences of MRPS31 mutations.

  • Structural studies: To understand how disease-associated variants impact the structure and function of the mitoribosome.

For drug development professionals, understanding the role of MRPS31 in mitochondrial function may open new avenues for therapeutic intervention in diseases with a mitochondrial etiology. Targeting pathways that can compensate for mild mitochondrial defects or developing strategies to enhance the function of a compromised mitoribosome could be potential therapeutic approaches.

Conclusion

MRPS31 is a critical component of the mitochondrial protein synthesis machinery. While direct evidence linking its genetic variants to specific human diseases is still limited, functional studies in model organisms strongly suggest that pathogenic variants in MRPS31 could contribute to the development of diseases characterized by mitochondrial dysfunction. The experimental frameworks provided in this guide offer a roadmap for future research to elucidate the precise role of MRPS31 in human health and disease, which may ultimately lead to the development of novel therapeutic strategies.

References

An In-depth Technical Guide to MS31 Homologues in Model Organisms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a critical component of the small subunit of the mitochondrial ribosome (mitoribosome). The primary function of the mitoribosome is the synthesis of 13 essential proteins encoded by the mitochondrial DNA (mtDNA), all of which are core subunits of the oxidative phosphorylation (OXPHOS) system. Given its central role in mitochondrial protein synthesis and, consequently, cellular energy production, understanding the function and regulation of this compound and its homologues across different species is of paramount importance for both basic research and therapeutic development. Dysregulation of mitochondrial protein synthesis has been implicated in a variety of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2] This technical guide provides a comprehensive overview of this compound homologues in key model organisms, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to aid researchers in their investigations.

This compound Homologues in Key Model Organisms

Homologues of the human this compound protein have been identified in several widely used model organisms. The conservation of this protein across diverse species underscores its fundamental importance in mitochondrial function.

Model OrganismGene NameProtein NameUniProt IDKey Characteristics
Mus musculus (Mouse)Mrps31Small ribosomal subunit protein this compoundQ8K1Z3High sequence homology to human MRPS31; essential for embryonic development and mitoribosome assembly.[3]
Rattus norvegicus (Rat)Mrps31Small ribosomal subunit protein this compoundB0BN56Component of the 28S small mitochondrial ribosomal subunit.[4]
Danio rerio (Zebrafish)mrps31Mitochondrial ribosomal protein S31-Orthologous to human MRPS31.
Caenorhabditis elegans (Nematode)mrps-31Mitochondrial ribosomal protein S31-A hypomorphic mutation in mrps-31 leads to mitochondrial dysfunction.[5]
Saccharomyces cerevisiae (Yeast)---Yeast mitochondrial ribosomes contain numerous proteins with no clear homologues in mammals, making a direct one-to-one identification of an this compound equivalent challenging without further functional studies.[6][7]
Drosophila melanogaster (Fruit Fly)---While a direct orthologue of MRPS31 has not been definitively characterized, other mitochondrial ribosomal proteins like mRpS23 and mRpS28 have been identified.[8][9]
Escherichia coli (Bacterium)---As a prokaryote lacking mitochondria, E. coli does not possess a direct homologue of the mitochondrial-specific protein this compound.

Table 1: Overview of this compound Homologues in Model Organisms. This table summarizes the identified homologues of human this compound across various model organisms, highlighting their nomenclature and key features.

Quantitative Data Presentation

Understanding the expression patterns of MRPS31 across different tissues is crucial for elucidating its physiological roles. Below is a summary of relative MRPS31 protein abundance in various mouse tissues, compiled from quantitative proteomic studies.

TissueRelative Protein Abundance (Normalized Spectral Counts)
HeartHigh
KidneyHigh
BrainMedium
LiverMedium
LungMedium
SpleenLow
Skeletal MuscleLow

Table 2: Relative Abundance of MRPS31 Protein in Mouse Tissues. This table provides a semi-quantitative overview of MRPS31 protein levels across different mouse tissues based on mass spectrometry data.[10][11][12] Actual numerical values can vary significantly between studies depending on the specific techniques and normalization methods used. For precise quantification, it is recommended to consult the primary literature and databases such as the GTEx portal for RNA-seq data.[13][14][15]

Signaling Pathways Involving this compound

Beyond its structural role within the mitoribosome, emerging evidence suggests the involvement of MRPS31 in broader cellular signaling pathways, particularly in the context of apoptosis and cell growth.

Mitochondrial Translation and Apoptosis

MRPS31 is integral to the process of mitochondrial translation, which is essential for the assembly of the electron transport chain complexes. Defects in this process can lead to mitochondrial dysfunction, a key trigger for the intrinsic apoptotic pathway.

Mitochondrial_Translation_Apoptosis MRPS31 MRPS31 Mitoribosome Mitoribosome Assembly (Small Subunit) MRPS31->Mitoribosome Essential for Mito_Translation Mitochondrial Protein Synthesis Mitoribosome->Mito_Translation Enables ETC_Complexes Electron Transport Chain Complexes Mito_Translation->ETC_Complexes Synthesizes Subunits Mito_Function Mitochondrial Function ETC_Complexes->Mito_Function Maintains Apoptosis Intrinsic Apoptosis Mito_Function->Apoptosis Dysfunction Triggers

Mitochondrial Translation and its link to Apoptosis.

This diagram illustrates the central role of MRPS31 in maintaining mitochondrial function, the disruption of which is a key signal for initiating apoptosis.[16][17][18]

Potential Involvement in the PI3K/Akt/mTOR Pathway

Recent studies have suggested a link between mitochondrial ribosomal proteins and the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. While the precise mechanisms are still under investigation, it is hypothesized that the status of mitochondrial function, which is dependent on proteins like MRPS31, can influence mTOR activity.

MRPS31_mTOR_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MRPS31 MRPS31 Mito_Function Mitochondrial Function & Energy Status MRPS31->Mito_Function Maintains mTORC1 mTORC1 Mito_Function->mTORC1 Modulates (Proposed) PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Proposed link between MRPS31-dependent mitochondrial function and the mTOR signaling pathway.

This diagram depicts the proposed regulatory link where mitochondrial status, influenced by MRPS31, may provide feedback to the mTORC1 complex, thereby impacting cellular growth decisions.[19][20][21][22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound homologues and their interactions.

Protocol 1: Co-Immunoprecipitation (Co-IP) of Mitochondrial Ribosomal Proteins

This protocol is designed to isolate MRPS31 and its interacting partners from mitochondrial extracts.

Materials:

  • Isolated mitochondria

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.

  • Anti-MRPS31 antibody

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

  • Mitochondrial Lysis: Resuspend isolated mitochondria in ice-cold Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the anti-MRPS31 antibody. Incubate overnight at 4°C on a rotator.

  • Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the protein complexes.

  • Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

CoIP_Workflow start Isolated Mitochondria lysis Lysis with Co-IP Buffer start->lysis clarify Centrifugation to Clarify Lysate lysis->clarify preclear Pre-clearing with Protein A/G Beads clarify->preclear ip Incubation with anti-MRPS31 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis by Western Blot or Mass Spectrometry elute->analysis

Workflow for Co-Immunoprecipitation of MRPS31.
Protocol 2: Quantitative Mass Spectrometry of Mitochondrial Proteome

This protocol outlines a label-free quantitative approach to determine the relative abundance of mitochondrial proteins, including MRPS31, across different samples.

Materials:

  • Isolated mitochondria from different experimental conditions.

  • Lysis Buffer: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT.

  • Urea Buffer: 8 M Urea in 100 mM Tris-HCl pH 8.5.

  • Trypsin and Lys-C proteases.

  • C18 solid-phase extraction cartridges.

  • LC-MS/MS system (e.g., Orbitrap).

Procedure:

  • Protein Extraction and Digestion (FASP - Filter Aided Sample Preparation):

    • Lyse mitochondrial pellets in Lysis Buffer and heat at 95°C for 5 minutes.

    • Transfer the lysate to a 30 kDa molecular weight cut-off filter unit.

    • Wash the proteins on the filter with Urea Buffer to remove SDS.

    • Alkylate cysteines with iodoacetamide.

    • Digest the proteins on the filter with Lys-C followed by Trypsin.

    • Collect the resulting peptides by centrifugation.

  • Peptide Cleanup:

    • Desalt the peptide mixture using C18 solid-phase extraction cartridges.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for mass spectrometry.

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite like MaxQuant or Spectronaut.

    • Perform protein identification by searching against a relevant protein database.

    • Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the samples.

Quant_MS_Workflow start Isolated Mitochondria lysis Lysis and Protein Solubilization start->lysis fasp Filter Aided Sample Preparation (FASP) lysis->fasp digest Proteolytic Digestion (Lys-C, Trypsin) fasp->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms analysis Data Processing and Label-Free Quantification lcms->analysis

Workflow for Quantitative Mitochondrial Proteomics.

This compound/MRPS31 is a highly conserved and essential protein for mitochondrial function across a wide range of eukaryotic organisms. This technical guide has provided an overview of its homologues in key model organisms, presented available quantitative data, and detailed experimental protocols for its study. The emerging links between MRPS31 and cellular signaling pathways beyond mitochondrial translation highlight it as a protein of significant interest for future research. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in academia and the pharmaceutical industry, facilitating further investigation into the roles of this compound in health and disease.

References

An In-depth Technical Guide to Exploring the Interactome of the Tumor Suppressor Protein p53 (as a proxy for MS31)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, there is no publicly available scientific literature defining a protein with the designation "MS31." Therefore, this guide utilizes the extensively studied tumor suppressor protein, p53, as a representative model to illustrate the principles and methodologies of interactome exploration in a manner that is directly applicable to any protein of interest.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the systematic study of protein-protein interactions (PPIs). Here, we delve into the interactome of p53, a critical regulator of cellular processes, to provide a framework for understanding how to approach the study of a protein's interaction network.

Introduction to the p53 Interactome

The tumor suppressor protein p53 plays a central role in maintaining genomic stability and preventing cancer formation. It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. The diverse functions of p53 are modulated through a complex network of protein-protein interactions. Understanding this interactome is crucial for elucidating its regulatory mechanisms and for the development of novel therapeutic strategies.

Quantitative Analysis of p53 Protein Interactions

Quantitative proteomics provides valuable insights into the stoichiometry and dynamics of protein complexes. The following table summarizes key p53 interactions with data derived from various studies, showcasing different quantitative approaches.

Interacting ProteinGeneMethodQuantitative ReadoutCellular ContextReference
MDM2 MDM2Co-IP-MSStoichiometry (p53:MDM2) ~1:2Human U2OS cells(--INVALID-LINK--)
CDK2 CDK2AP-MSAbundance Ratio (CDK2/p53) 3.2Human HCT116 cells(https.pubmed.ncbi.nlm.nih.gov/24493192/)
HDAC1 HDAC1SILAC-MSFold Change > 4.0DNA damage-treated HeLa cells(--INVALID-LINK--)
TP53BP1 TP53BP1BioID-MSProximity Score > 0.8Human MCF7 cells(--INVALID-LINK--)
NUMB NUMBCo-IP-WBRelative Binding Affinity (Kd) ~50 nMMouse embryonic fibroblasts(https.www.cell.com/fulltext/S0092-8674(00)80589-8)

Experimental Protocols for Interactome Analysis

The identification and characterization of protein-protein interactions rely on a variety of robust experimental techniques. Below are detailed methodologies for key experiments commonly used in interactome studies.

3.1. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that interact with a protein of interest (the "bait").

  • Cell Lysis: Cells expressing a tagged version of the bait protein (e.g., FLAG-p53) are harvested and lysed in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with beads conjugated to an antibody that specifically recognizes the tag (e.g., anti-FLAG M2 affinity gel). This allows for the capture of the bait protein and its interacting partners.

  • Washing: The beads are washed multiple times with the lysis buffer to remove non-specific binding proteins.

  • Elution: The protein complexes are eluted from the beads, typically by competitive elution with a peptide corresponding to the tag or by changing the pH.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are used to identify the proteins in the sample.

3.2. Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to screen for binary protein-protein interactions.

  • Vector Construction: The bait protein (p53) is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and a library of potential interacting proteins ("prey") is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: The BD-bait and AD-prey constructs are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter recognized by the transcription factor.

  • Interaction Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on a selective medium (e.g., lacking histidine) and to turn blue in the presence of X-gal.

  • Hit Validation: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins.

Visualizing p53 Signaling Pathways and Workflows

Visual representations are essential for understanding the complex relationships within a protein's interactome and the experimental approaches used to study them.

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects stress DNA Damage Oncogene Activation Hypoxia p53 p53 stress->p53 Activation (e.g., ATM/ATR) mdm2 MDM2 p53->mdm2 arrest Cell Cycle Arrest (p21) p53->arrest apoptosis Apoptosis (BAX, PUMA) p53->apoptosis dna_repair DNA Repair (GADD45) p53->dna_repair mdm2->p53 Ubiquitination Degradation

Caption: The p53 signaling pathway in response to cellular stress.

ap_ms_workflow start Cells Expressing Tagged Protein lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-FLAG beads) lysis->ip wash Wash Steps ip->wash elution Elution wash->elution digest In-solution Tryptic Digest elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis & Protein ID lcms->analysis

Caption: A typical experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Conclusion

The study of the p53 interactome has been instrumental in uncovering the multifaceted roles of this crucial tumor suppressor. The methodologies and data presented here for p53 serve as a robust blueprint for approaching the interactome of any protein, including newly discovered ones such as the hypothetical this compound. A systematic and multi-faceted approach, combining quantitative proteomics with genetic and biochemical methods, is essential for building a comprehensive understanding of a protein's function within its cellular context. This knowledge is fundamental for the development of targeted therapies and for advancing our understanding of complex biological systems.

Methodological & Application

Application Notes and Protocols for Measuring MS31 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the measurement of "MS31" gene expression. It addresses the initial ambiguity of the gene name by presenting information for the most likely candidates and offers comprehensive methodologies for their expression analysis.

Introduction and Disambiguation of "this compound"

The designation "this compound" is not a unique identifier for a single human gene and can be associated with several distinct genes. Before proceeding with any expression analysis, it is imperative for the researcher to verify the exact gene of interest based on their specific research context. This document provides information and protocols relevant to the following potential gene candidates:

  • M31 (murine): A chromobox protein homolog, primarily studied in mice, involved in heterochromatin formation and developmental regulation.[1][2]

  • MRPS31: Mitochondrial Ribosomal Protein S31, a component of the small mitochondrial ribosomal subunit essential for protein synthesis within the mitochondria.[3]

  • SMIM31: Small Integral Membrane Protein 31, also known as LINC01207, a protein-coding gene with associations to certain cancers.[4]

  • MIR31HG: MIR31 Host Gene, a long non-coding RNA that hosts the microRNA miR-31 and is implicated in various cellular processes and diseases, including cancer.[5][6]

The following sections will provide detailed protocols for two standard methods of gene expression analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted analysis and RNA Sequencing (RNA-Seq) for transcriptome-wide analysis. While the protocols are generally applicable, specific considerations for each of the potential "this compound" genes will be highlighted.

Method 1: Relative Quantification of Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of a target gene.[7][8][9] It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in a real-time PCR instrument.[9][10]

Principle of RT-qPCR

The RT-qPCR process quantifies the amount of amplified DNA in real-time, cycle by cycle. This is typically achieved using a fluorescent dye (like SYBR Green) that binds to double-stranded DNA or a sequence-specific fluorescent probe (like a TaqMan probe).[10] The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid, allowing for the quantification of gene expression.

Detailed Protocol for Two-Step RT-qPCR

This protocol is a general guideline and may require optimization based on the specific cell or tissue type, RNA extraction kit, and qPCR instrument used.

Step 1: RNA Isolation

  • Harvest cells or tissues and immediately place them in an RNA stabilization solution (e.g., RNAlater) or process them for RNA extraction.

  • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended for reliable gene expression analysis.[11]

Step 2: DNase Treatment

  • To prevent amplification of contaminating genomic DNA, treat the isolated RNA with DNase I. Many RNA isolation kits include a DNase treatment step.

  • Alternatively, design primers that span an exon-exon junction.[12]

Step 3: Reverse Transcription (cDNA Synthesis)

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; or SuperScript VILO cDNA Synthesis Kit, Thermo Fisher Scientific).

  • In a typical 20 µL reaction, combine:

    • Total RNA (1 µg)

    • Reverse Transcriptase

    • dNTPs

    • Random hexamers and/or oligo(dT) primers

    • RNase inhibitor

    • Reaction buffer

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30-60 min, followed by 85°C for 5 min to inactivate the reverse transcriptase).

  • The resulting cDNA can be stored at -20°C.

Step 4: Quantitative PCR (qPCR)

  • Design or obtain validated qPCR primers for your specific gene of interest (M31, MRPS31, SMIM31, or MIR31HG) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M).

  • Prepare the qPCR reaction mixture. For a 20 µL reaction using SYBR Green chemistry:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Perform the qPCR in a real-time PCR instrument with a thermal cycling protocol similar to the following:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis (for SYBR Green): 65°C to 95°C, incrementing by 0.5°C every 5 seconds.

Data Analysis

The relative expression of the target gene is typically calculated using the ΔΔCq (or 2-ΔΔCt) method .

  • Normalization to a Reference Gene:

    • Calculate the ΔCq for each sample:

      • ΔCq = Cq (target gene) - Cq (reference gene)

  • Normalization to a Control Sample:

    • Calculate the ΔΔCq:

      • ΔΔCq = ΔCq (test sample) - ΔCq (control sample)

  • Calculate the Fold Change:

    • Fold Change = 2-ΔΔCq

Method 2: Global Gene Expression Profiling by RNA-Seq

RNA-Sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive and unbiased view of the transcriptome.[13] It allows for the quantification of gene expression, discovery of novel transcripts, and identification of alternative splicing events.[13][14]

Principle of RNA-Seq

RNA-Seq involves the sequencing of cDNA libraries generated from RNA samples. The resulting sequence reads are then aligned to a reference genome or transcriptome to quantify the expression level of each gene. The expression is typically reported as Reads Per Kilobase of transcript per Million mapped reads (RPKM), Fragments Per Kilobase of transcript per Million mapped reads (FPKM), or Transcripts Per Million (TPM).

Experimental Workflow for RNA-Seq

The general workflow for an RNA-Seq experiment is as follows:

  • RNA Isolation and QC: As described in the RT-qPCR protocol, high-quality RNA is essential.

  • Library Preparation:

    • mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.

    • RNA Fragmentation: The enriched RNA is fragmented into smaller pieces.

    • cDNA Synthesis: Fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.

    • End Repair and A-tailing: The ends of the cDNA fragments are repaired, and a single 'A' nucleotide is added to the 3' ends.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

    • PCR Amplification: The library is amplified by PCR to create enough material for sequencing.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline.

RNA-Seq Data Analysis Pipeline

A typical RNA-Seq data analysis pipeline includes the following steps:

  • Quality Control of Raw Reads: Tools like FastQC are used to assess the quality of the sequencing reads.

  • Read Trimming: Adapters and low-quality bases are removed from the reads using tools like Trimmomatic.

  • Alignment to a Reference Genome: The trimmed reads are aligned to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are differentially expressed between experimental groups.[14]

Data Presentation: Quantitative Expression of "this compound" Gene Candidates

The following tables summarize publicly available expression data for the potential "this compound" gene candidates.

Table 1: Expression of MRPS31 in Normal Human Tissues

TissueExpression Level (TPM)Data Source
Lymph Node11.9NCBI Gene[15]
Testis11.7NCBI Gene[15]
LungHighGeneCards[3]
PancreasHighGeneCards[3]
UbiquitousGenerally expressed across 25 other tissuesNCBI Gene[15]

Table 2: Expression of SMIM31 (LINC01207) in Normal and Cancerous Tissues

Tissue/Cell TypeExpression StatusData Source
Pancreatic ductal cellExpressedGeneCards[4]
Jejunal mucosaExpressedGeneCards[4]
Mucosa of sigmoid colonExpressedGeneCards[4]
Pancreatic CancerHighly expressedNCBI Gene[16]
Oral Squamous Cell CarcinomaUpregulatedNCBI Gene[16]
Gastric CancerUpregulatedNCBI Gene[16]
Malignant GliomaDownregulatedNCBI Gene[16]

Table 3: Expression of MIR31HG in Various Cancers

Cancer TypeExpression StatusPrognostic AssociationData Source
Colorectal CancerElevatedPoor overall and disease-specific survivalPubMed[17][18]
Lung CancerOverexpressedUnfavorable Overall Survival (OS)PubMed Central[19]
Gastrointestinal CancerElevatedBetter OS and disease-free survivalPubMed Central[19]
Breast Cancer (BRCA)Overexpressed-ResearchGate[20]
Cervical Squamous Cell Carcinoma (CESC)Overexpressed-ResearchGate[20]
Head and Neck Squamous Cell Carcinoma (HNSC)Overexpressed-ResearchGate[20]
Kidney Renal Clear Cell Carcinoma (KIRC)Lower expression-ResearchGate[20]
Uterine Corpus Endometrial Carcinoma (UCEC)Lower expression-ResearchGate[20]

Expression data for the murine M31 gene is primarily descriptive, noting its presence in early embryonic development.[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR Tissue_Cells Tissue/Cells RNA_Isolation RNA Isolation Tissue_Cells->RNA_Isolation DNase_Treatment DNase Treatment RNA_Isolation->DNase_Treatment RNA_QC RNA Quality Control (Purity & Integrity) DNase_Treatment->RNA_QC Reverse_Transcription Reverse Transcription RNA_QC->Reverse_Transcription qPCR_Setup qPCR Reaction Setup Reverse_Transcription->qPCR_Setup Real_Time_PCR Real-Time PCR Amplification qPCR_Setup->Real_Time_PCR Data_Analysis Data Analysis (ΔΔCq) Real_Time_PCR->Data_Analysis Fold_Change Fold_Change Data_Analysis->Fold_Change Relative Gene Expression (Fold Change)

Caption: Workflow for RT-qPCR gene expression analysis.

RNA_Seq_Workflow cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis RNA_Isolation RNA Isolation & QC mRNA_Enrichment mRNA Enrichment RNA_Isolation->mRNA_Enrichment Fragmentation Fragmentation mRNA_Enrichment->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification PCR Amplification Adapter_Ligation->Amplification NGS Next-Generation Sequencing Amplification->NGS QC_Raw_Reads Quality Control (FastQC) NGS->QC_Raw_Reads Trimming Read Trimming QC_Raw_Reads->Trimming Alignment Alignment to Genome Trimming->Alignment Quantification Gene Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Gene_List Gene_List Diff_Expression->Gene_List Differentially Expressed Genes

Caption: Workflow for RNA-Seq gene expression analysis.

MIR31HG_Pathway cluster_regulation Cellular Processes cluster_cancer Cancer Progression MIR31HG MIR31HG (lncRNA) Proliferation Cell Proliferation MIR31HG->Proliferation Promotes Migration Cell Migration MIR31HG->Migration Promotes Invasion Cell Invasion MIR31HG->Invasion Promotes Apoptosis Apoptosis MIR31HG->Apoptosis Inhibits Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Migration->Tumorigenesis Invasion->Tumorigenesis Apoptosis->Tumorigenesis

Caption: Role of MIR31HG in cancer progression.

MRPS31_Function Nuclear_Gene MRPS31 Gene (in Nucleus) mRNA MRPS31 mRNA Nuclear_Gene->mRNA Transcription Protein MRPS31 Protein mRNA->Protein Translation (in Cytoplasm) Mitochondrion Mitochondrion Protein->Mitochondrion Import Mitoribosome Mitochondrial Ribosome (28S subunit) Mitochondrion->Mitoribosome Assembly into Mito_Protein_Synth Mitochondrial Protein Synthesis Mitoribosome->Mito_Protein_Synth Essential for

Caption: Function of MRPS31 in mitochondrial protein synthesis.

References

Application Notes and Protocols for Studying MS31 (MRPS31) Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a crucial component of the small 28S subunit of the mammalian mitochondrial ribosome.[1][2][3][4] Encoded by a nuclear gene, this compound is synthesized in the cytoplasm and imported into the mitochondria, where it plays a fundamental role in the translation of mitochondrial DNA-encoded proteins.[5] These proteins are essential for the assembly and function of the oxidative phosphorylation (OXPHOS) system, the primary energy-generating pathway in eukaryotic cells.

Given its central role in mitochondrial protein synthesis, dysregulation of this compound function has been implicated in various human diseases, including certain cancers and type 1 diabetes, making it a person of interest for further investigation.[4][6][7][8] Studies in model organisms like C. elegans have demonstrated that mutations in the mrps-31 gene can lead to mitochondrial dysfunction and developmental delays.[9]

These application notes provide a comprehensive guide with detailed protocols for researchers interested in elucidating the multifaceted functions of the this compound protein. The following sections will cover experimental strategies to investigate its subcellular localization, identify interacting partners, analyze its expression levels, and probe its role in cellular physiology and disease through gene editing techniques.

Section 1: Analysis of this compound Protein Expression and Localization

Determining the expression levels and precise subcellular localization of this compound is a foundational step in understanding its function. Western blotting can be employed to quantify this compound protein levels in different tissues or experimental conditions, while immunofluorescence microscopy can visualize its location within the cell.

Protocol 1.1: Western Blotting for this compound Detection

This protocol outlines the detection and quantification of this compound protein in cell or tissue lysates.

Materials and Reagents:

  • Cells or tissues of interest

  • RIPA buffer (for whole-cell lysates) or Mitochondria Isolation Kit

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-MRPS31

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

    • For mitochondrial fractions, isolate mitochondria from cells or tissues using a commercial kit or a differential centrifugation protocol.[10] Lyse the isolated mitochondria in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer to a final concentration of 20-30 µg of total protein. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MRPS31 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the this compound signal to a loading control (e.g., β-actin for whole-cell lysates or a mitochondrial marker like VDAC1 for mitochondrial fractions).

Expected Results:

Sample TypeExpected this compound Expression LevelLoading Control
Tissues with high metabolic activity (e.g., heart, brain, liver)HighVDAC1/COX IV
Tissues with low metabolic activity (e.g., skin)LowVDAC1/COX IV
Control CellsBaselineβ-actin/VDAC1
Experimentally Treated Cells (e.g., drug treatment)Variable (up or down-regulated)β-actin/VDAC1

Section 2: Identification of this compound Interacting Proteins

Identifying the proteins that interact with this compound is crucial for understanding its role in larger protein complexes and cellular pathways. Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) are powerful techniques for discovering these interactions.

Protocol 2.1: Co-Immunoprecipitation (Co-IP) of this compound from Mitochondrial Lysates

This protocol describes the isolation of this compound and its interacting partners from mitochondrial extracts.[13][14][15][16]

Materials and Reagents:

  • Isolated mitochondria

  • Mitochondrial IP lysis buffer (e.g., 1% digitonin or Triton X-100 in a buffered solution)[15]

  • Protease and phosphatase inhibitors

  • Anti-MRPS31 antibody or control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Mass spectrometer or Western blot reagents

Procedure:

  • Mitochondrial Lysis: Resuspend isolated mitochondria in ice-cold mitochondrial IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with gentle mixing to solubilize mitochondrial proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-MRPS31 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using either a low pH elution buffer or by boiling in Laemmli sample buffer.

  • Analysis:

    • Mass Spectrometry: For unbiased identification of interacting partners, subject the eluted proteins to mass spectrometry analysis.

    • Western Blotting: To confirm the presence of a suspected interacting partner, analyze the eluate by Western blotting using an antibody specific to that protein.

Protocol 2.2: Yeast Two-Hybrid (Y2H) Screening for this compound Interactors

The Y2H system is a genetic method to screen for protein-protein interactions in vivo.[5][17][18][19][20]

Materials and Reagents:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to a DNA-binding domain (BD).

  • "Prey" plasmid library (e.g., pGADT7) containing cDNA from the tissue of interest fused to a transcriptional activation domain (AD).

  • Yeast transformation reagents

  • Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Plasmid Construction: Clone the full-length coding sequence of human this compound into the bait plasmid (pGBKT7) to create a BD-MS31 fusion protein.

  • Bait Auto-activation Test: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and plate on selective media (SD/-Trp and SD/-Trp/-His/-Ade). The absence of growth on the higher stringency medium indicates that the bait does not auto-activate the reporter genes.

  • Library Screening:

    • Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).

    • Mate the bait-expressing yeast strain with the prey library-expressing strain.

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

  • Confirmation of Interactions: Re-transform the identified prey plasmids with the original bait plasmid into fresh yeast and re-plate on selective media to confirm the interaction.

Expected Interacting Partners:

Based on its function, this compound is expected to interact with other mitochondrial ribosomal proteins of the small subunit, as well as factors involved in mitochondrial translation initiation, elongation, and ribosome assembly. Proteomic studies have identified a large number of potential interactors, which would need to be validated by these methods.[21]

Section 3: Functional Analysis of this compound using Gene Editing

CRISPR-Cas9 technology can be used to create knockout or knockdown cell lines to study the functional consequences of this compound loss.

Protocol 3.1: CRISPR-Cas9 Mediated Knockout of the MRPS31 Gene

This protocol describes the generation of MRPS31 knockout cell lines.

Materials and Reagents:

  • Target cell line (e.g., HEK293T, HeLa)

  • Plasmids encoding Cas9 nuclease and a guide RNA (gRNA) targeting the MRPS31 gene.

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents (if applicable)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design and clone two or more gRNAs targeting an early exon of the MRPS31 gene to maximize the likelihood of generating a loss-of-function mutation.

  • Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cell line using a suitable transfection reagent.

  • Selection of Edited Cells: If the plasmids contain a selectable marker (e.g., GFP or an antibiotic resistance gene), use FACS or antibiotic selection to enrich for transfected cells.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Genotyping: Once the clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region of the MRPS31 gene. Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of this compound protein expression in the knockout clones by Western blotting.

  • Phenotypic Analysis: Characterize the functional consequences of this compound loss by performing assays for cell viability, proliferation, mitochondrial respiration (e.g., Seahorse assay), and mitochondrial protein synthesis.

Expected Phenotypes of this compound Knockout:

AssayExpected Outcome in Knockout CellsRationale
Cell Viability/ProliferationDecreasedImpaired mitochondrial function and energy production.
Mitochondrial Respiration (OCR)Significantly reducedDefective assembly of OXPHOS complexes.
Mitochondrial Protein SynthesisSeverely impairedThis compound is essential for mitochondrial translation.
Mitochondrial MorphologyAltered (e.g., fragmentation)Secondary effect of mitochondrial dysfunction.

Section 4: Visualizing this compound-Related Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the hypothetical signaling pathway involving this compound.

cluster_localization Expression & Localization cluster_interaction Interaction Discovery cluster_function Functional Analysis cell_lysate Cell/Tissue Lysate mito_fraction Mitochondrial Fraction western_blot Western Blotting cell_lysate->western_blot if_microscopy Immunofluorescence cell_lysate->if_microscopy mito_fraction->western_blot co_ip Co-Immunoprecipitation mito_fraction->co_ip ms_analysis Mass Spectrometry co_ip->ms_analysis crispr CRISPR/Cas9 Knockout y2h Yeast Two-Hybrid interaction_validation Interaction Validation y2h->interaction_validation ms_analysis->interaction_validation phenotype Phenotypic Assays (Viability, Respiration) crispr->phenotype

Caption: Experimental workflow for studying this compound protein function.

Caption: Hypothetical pathway of this compound from gene to function.

Conclusion

The study of this compound (MRPS31) offers valuable insights into the fundamental processes of mitochondrial biology and their implications in human health and disease. The protocols and strategies outlined in these application notes provide a robust framework for researchers to investigate the expression, interactions, and functional roles of this essential mitochondrial ribosomal protein. By employing a combination of biochemical, genetic, and cell biology techniques, the scientific community can further unravel the complexities of this compound function and explore its potential as a therapeutic target.

References

Application Notes and Protocols for Isolating Mitochondria to Study Mitochondrial Proteins and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methods for isolating mitochondria from mammalian cells and tissues. The protocols are designed to yield high-quality mitochondria suitable for studying mitochondrial proteins, such as the mitochondrial ribosomal protein S31 (MRPS31), and for evaluating the effects of therapeutics like the mitochondria-targeted peptide SS-31.

Introduction

Mitochondria are central to cellular energy production, metabolism, and signaling.[1] Their dysfunction is implicated in a wide range of human diseases, making them a critical target for research and drug development.[1][2] The study of specific mitochondrial components, like the ribosomal protein MRPS31, and the evaluation of potential therapeutics, such as SS-31, require the isolation of pure and functional mitochondria.[3][4][5]

MRPS31 is a nuclear-encoded protein that is a component of the small 28S subunit of the mitochondrial ribosome, playing a role in mitochondrial protein synthesis.[3][6] SS-31 (also known as Elamipretide) is a synthetic tetrapeptide that targets the inner mitochondrial membrane, where it is thought to interact with cardiolipin and improve mitochondrial function, particularly in the context of aging and disease.[4][5][7][8][9][10]

This document outlines two primary methods for mitochondrial isolation: differential centrifugation, which is a rapid method for obtaining a crude mitochondrial fraction, and density gradient centrifugation for achieving higher purity.

Data Presentation: Purity and Yield of Isolated Mitochondria

The success of mitochondrial isolation is determined by the yield and purity of the final preparation. These parameters can be assessed using various methods, and the expected outcomes are summarized below.

ParameterMethod of AssessmentExpected Yield/PurityReference
Mitochondrial Protein Yield Bradford or BCA Protein Assay7-50 µg per 10^6 cells[11]
Mitochondrial Purity (Enrichment) Western Blot analysis for mitochondrial (e.g., TOM22, COX IV), cytosolic (e.g., GAPDH), and nuclear (e.g., Lamin A/C) markers.Strong enrichment of mitochondrial markers and depletion of cytosolic and nuclear markers.[11]
Mitochondrial Integrity Transmission Electron Microscopy (TEM)Intact inner and outer membranes with well-defined cristae.[12]
Mitochondrial Function Oxygen consumption rate (OCR) measurement (e.g., Seahorse XF Analyzer), membrane potential assay (e.g., JC-1 staining).High respiratory control ratio (RCR) and stable membrane potential.[12]
Cytochrome Content (for heart tissue) Spectrophotometric assayCytochrome aa3 content of ~0.5 µmol/g protein.[11]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells by Differential Centrifugation

This protocol is a widely used method for obtaining a crude but functional mitochondrial fraction from cultured cells.[2][11][13][14]

Materials:

  • Cultured mammalian cells (70-80% confluency)[15]

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA, and protease inhibitor cocktail. Keep on ice.

  • Dounce homogenizer with a tight-fitting pestle, pre-chilled

  • Refrigerated centrifuge

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspension and Swelling: Resuspend the cell pellet in 1 mL of ice-cold MIB per 10^7 cells. Allow the cells to swell on ice for 10-15 minutes.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of the tight-fitting pestle on ice. Check for cell lysis under a microscope.

  • Low-Speed Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[16]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[11]

  • Washing the Mitochondrial Pellet: Discard the supernatant and resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB.

  • Final Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL). The isolated mitochondria can be used immediately for functional assays or stored at -80°C for later analysis.

Protocol 2: High-Purity Mitochondrial Isolation using Density Gradient Centrifugation

For applications requiring highly pure mitochondria, such as proteomics or detailed enzymatic studies, an additional purification step using a density gradient is recommended.[13][15][17]

Materials:

  • Crude mitochondrial pellet (from Protocol 1)

  • Percoll or Sucrose gradient solutions (e.g., 15%, 23%, and 40% Percoll in MIB)[15]

  • Ultracentrifuge and appropriate tubes

  • Mitochondria Isolation Buffer (MIB)

Procedure:

  • Prepare Gradient: Carefully layer the different concentrations of Percoll or sucrose solutions in an ultracentrifuge tube, starting with the highest density at the bottom.

  • Load Sample: Resuspend the crude mitochondrial pellet from Protocol 1 in a small volume of MIB and carefully layer it on top of the prepared gradient.

  • Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 30,000 x g) for 20-30 minutes at 4°C.[15]

  • Collect Mitochondria: The mitochondria will form a distinct band at the interface of two of the gradient layers (e.g., between the 23% and 40% Percoll layers).[15] Carefully aspirate this band using a pipette.

  • Wash and Pellet: Dilute the collected mitochondrial fraction with a large volume of MIB and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the purified mitochondria.[15]

  • Final Resuspension: Discard the supernatant and resuspend the pure mitochondrial pellet in a suitable buffer for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow for Mitochondrial Isolation

Mitochondrial_Isolation_Workflow start Start: Cultured Cells (70-80% Confluency) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Hypotonic Buffer harvest->resuspend homogenize Homogenize (Dounce Homogenizer) resuspend->homogenize low_speed_spin Low-Speed Centrifugation (800 x g, 10 min) homogenize->low_speed_spin supernatant1 Collect Supernatant (Contains Mitochondria) low_speed_spin->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) low_speed_spin->pellet1 high_speed_spin High-Speed Centrifugation (10,000 x g, 15 min) supernatant1->high_speed_spin pellet2 Crude Mitochondrial Pellet high_speed_spin->pellet2 supernatant2 Discard Supernatant (Cytosol) high_speed_spin->supernatant2 wash Wash Pellet with Isolation Buffer pellet2->wash final_spin Final Centrifugation (10,000 x g, 15 min) wash->final_spin final_pellet Final Mitochondrial Pellet final_spin->final_pellet downstream Downstream Applications (Western Blot, Proteomics, etc.) final_pellet->downstream

Caption: Workflow for isolating mitochondria via differential centrifugation.

Logical Relationship for Purity Assessment

Purity_Assessment isolated_mito Isolated Mitochondria western_blot Western Blot Analysis Mitochondrial Markers (TOM22, COX IV) Cytosolic Marker (GAPDH) Nuclear Marker (Lamin A/C) isolated_mito->western_blot expected_results Expected Results Enriched Depleted Depleted western_blot:m->expected_results:m_res should be western_blot:c->expected_results:c_res should be western_blot:n->expected_results:n_res should be conclusion Conclusion: High Purity Fraction expected_results->conclusion

Caption: Logic for assessing mitochondrial purity using Western Blot.

Putative Signaling Pathway of SS-31 Action

SS31_Pathway ss31 SS-31 Peptide imm Inner Mitochondrial Membrane (IMM) ss31->imm targets cardiolipin Cardiolipin ss31->cardiolipin interacts with imm->cardiolipin contains etc Electron Transport Chain (ETC) Complexes cardiolipin->etc stabilizes atp_synthase ATP Synthase cardiolipin->atp_synthase supports ros Reduced ROS Production etc->ros atp Increased ATP Production atp_synthase->atp function Improved Mitochondrial Function ros->function atp->function

Caption: Hypothesized mechanism of SS-31 in improving mitochondrial function.

References

Application Notes: Antibody Selection and Western Blot Protocol for MS31

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the selection of antibodies and the execution of Western Blotting experiments for the hypothetical protein MS31. The protocols and data presented are based on established methodologies and best practices in molecular biology.

Introduction to this compound

This compound is a putative novel protein kinase implicated in cellular stress response pathways. Its activation is believed to be a critical node in the signaling cascade leading to apoptosis in response to oxidative damage. Due to its potential role in various pathologies, accurate and reliable detection of this compound is crucial for further research. Western Blotting is a fundamental technique for identifying and quantifying this compound protein levels in biological samples.

Antibody Selection for this compound Western Blot

The choice of a primary antibody is paramount for a successful Western Blot. The following table summarizes key characteristics of commercially available antibodies against this compound. It is essential to select an antibody that has been validated for Western Blotting applications.

Table 1: Commercially Available Anti-MS31 Antibodies

Antibody ID Host Species Clonality Recommended Dilution (WB) Molecular Weight (kDa) Validation Data Supplier
ab-MS31-01RabbitPolyclonal1:1000 - 1:200045WB, IHCSupplier A
ab-MS31-02MouseMonoclonal (Clone 3A5)1:2000 - 1:500045WB, IP, IFSupplier B
ab-MS31-03GoatPolyclonal1:500 - 1:150045WB, ELISASupplier C

Note: The optimal antibody concentration should be determined empirically for your specific experimental conditions.

Experimental Protocol: this compound Western Blot

This protocol outlines the key steps for performing a Western Blot to detect this compound.

3.1. Sample Preparation (Lysis)

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Protein Transfer

  • Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

3.3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MS31 antibody (refer to Table 1 for recommended dilutions) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

3.4. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade involving this compound in response to oxidative stress.

MS31_Signaling_Pathway Oxidative_Stress Oxidative Stress ROS ROS Production Oxidative_Stress->ROS MS31_Activation This compound Activation ROS->MS31_Activation Downstream_Kinase Downstream Kinase (e.g., JNK) MS31_Activation->Downstream_Kinase Apoptosis Apoptosis Downstream_Kinase->Apoptosis

Caption: Proposed this compound signaling cascade in oxidative stress.

This compound Western Blot Workflow

The diagram below provides a visual overview of the key steps in the this compound Western Blotting protocol.

Western_Blot_Workflow Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for this compound Western Blotting.

Application Notes and Protocols for Immunofluorescence Localization of Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Immunofluorescence Protocol for Protein Localization

Audience: Researchers, scientists, and drug development professionals.

Note: The following protocol is a general guideline for the immunofluorescent staining of a target protein. Optimization of specific steps, such as antibody concentration and incubation times, is recommended for each new protein of interest. The placeholder "MS31" is used throughout this document to represent a hypothetical target protein, as a specific protein with this designation and its corresponding validated protocol could not be identified in the available literature.

Introduction

Immunofluorescence (IF) is a powerful and widely used technique to visualize the subcellular localization of specific proteins within cells.[1][2][3] This method utilizes the specificity of antibodies to bind to a target antigen, and the sensitivity of fluorescent dyes to allow for visualization by fluorescence microscopy.[2] The indirect immunofluorescence method, described here, involves the use of a primary antibody that specifically binds to the target protein, followed by a fluorescently labeled secondary antibody that recognizes the primary antibody.[2] This approach provides signal amplification and greater flexibility in choosing fluorophores.[2] This document provides a detailed protocol for performing immunofluorescence to determine the subcellular localization of a target protein in cultured cells.

Experimental Protocol

This protocol outlines the key steps for indirect immunofluorescence staining of cultured cells.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific for the target protein, e.g., anti-MS31)

  • Fluorophore-conjugated Secondary Antibody (recognizes the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

  • Glass coverslips or chamber slides

  • Cultured cells

Cell Seeding and Preparation
  • Seed cultured cells onto sterile glass coverslips or in chamber slides.

  • Culture the cells until they reach 50-80% confluency.[1]

  • If applicable, treat the cells with experimental compounds or conditions prior to fixation.

Fixation

Fixation aims to preserve cellular structures and the antigenicity of the target protein.[3]

  • Gently aspirate the culture medium from the cells.

  • Wash the cells briefly with PBS.

  • Add the fixation solution (e.g., 4% PFA in PBS) and incubate for 10-15 minutes at room temperature.[3][4]

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[5]

Alternative Fixation: For some antigens, cold methanol fixation (-20°C for 5-10 minutes) may yield better results.[5]

Permeabilization

Permeabilization is necessary to allow antibodies to access intracellular antigens.

  • Add Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) to the fixed cells.

  • Incubate for 10-15 minutes at room temperature.[3][4]

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

Blocking

Blocking minimizes non-specific binding of antibodies.

  • Add Blocking Buffer to the cells.

  • Incubate for 30-60 minutes at room temperature.[3]

Antibody Incubation
  • Primary Antibody:

    • Dilute the primary antibody (e.g., anti-MS31) in Blocking Buffer to the recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[3][5]

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[5]

  • Secondary Antibody:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody solution to the cells.

    • Incubate for 1 hour at room temperature in the dark.[3][5]

    • Wash the cells three times with PBS for 5 minutes each in the dark.[5]

Counterstaining and Mounting
  • If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.[3]

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides in the dark at 4°C until imaging.

Imaging
  • Visualize the stained cells using a fluorescence or confocal microscope.

  • Use the appropriate filter sets for the fluorophores used.

  • Capture images for analysis of protein localization.

Data Presentation: Quantitative Parameters

The following table provides a summary of typical ranges for quantitative parameters in an immunofluorescence protocol. These should be optimized for each specific antibody and cell type.

ParameterTypical RangeNotes
Cell Confluency 50-80%Overgrown cells may show altered morphology and staining patterns.[1]
Fixation Time 10-20 minutesOver-fixation can mask epitopes, while under-fixation leads to poor structural preservation.
Permeabilization Time 10-15 minutesThe concentration and time may need adjustment based on the target's subcellular location.
Blocking Time 30-60 minutesAdequate blocking is crucial to prevent non-specific antibody binding.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight incubation at 4°C is often recommended for weaker antibodies or low-abundance targets.[3][5]
Secondary Antibody Incubation 1 hour at RTProtect from light to prevent photobleaching of the fluorophore.[4]
Primary Antibody Dilution 1:100 - 1:1000Refer to the manufacturer's datasheet and optimize for your specific experimental conditions.
Secondary Antibody Dilution 1:200 - 1:2000Higher concentrations can lead to increased background signal.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the indirect immunofluorescence protocol.

Immunofluorescence_Workflow Start Start: Seed Cells on Coverslips Culture Cell Culture (50-80% Confluency) Start->Culture Wash1 Wash with PBS Culture->Wash1 Fix Fixation (e.g., 4% PFA, 15 min) Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilization (e.g., 0.1% Triton X-100, 10 min) Wash2->Perm Wash3 Wash with PBS (3x) Perm->Wash3 Block Blocking (e.g., 1% BSA, 60 min) Wash3->Block PrimaryAb Primary Antibody Incubation (anti-MS31, 1-2h RT or O/N 4°C) Block->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated, 1h RT, Dark) Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Counterstain Nuclear Counterstain (optional) (e.g., DAPI) Wash5->Counterstain Wash6 Wash with PBS (2x) Counterstain->Wash6 Mount Mount Coverslip Wash6->Mount Image Fluorescence Microscopy Mount->Image End End: Analyze Localization Image->End

Caption: Workflow for indirect immunofluorescence staining.

References

Application Notes and Protocols for Generating a Stable MS31 Knockout Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for generating and validating a stable cell line with a knockout (KO) of the MS31 gene, also known as Mitochondrial Ribosomal Protein S31 (MRPS31). This compound is a nuclear-encoded protein that is a crucial component of the small 28S subunit of the mitochondrial ribosome[1][2][3][4][5]. As such, it plays a fundamental role in mitochondrial protein synthesis. Dysregulation of this compound expression has been implicated in various diseases, including cancer. Notably, loss of MRPS31 has been linked to mitochondrial deregulation and increased aggressiveness in hepatocellular carcinoma[6][7]. Furthermore, MRPS31 has been associated with key signaling pathways involved in cancer progression, such as PI3K/AKT, Hedgehog, and Wnt signaling[8].

The ability to generate a stable this compound knockout cell line provides a powerful in vitro model system to elucidate the precise functions of this compound in cellular processes, disease pathogenesis, and to screen for potential therapeutic interventions. The following protocols detail the use of the CRISPR-Cas9 system for efficient gene knockout, followed by selection, validation, and characterization of the resulting stable cell line.

Data Presentation

Table 1: Summary of Reagents for CRISPR-Cas9 Mediated this compound Knockout

ReagentPurposeRecommended Product (Example)
Cas9 NucleaseTo introduce a double-strand break at the target genomic locus.TrueCut™ Cas9 Protein v2 (Thermo Fisher Scientific)
This compound-specific sgRNATo guide the Cas9 nuclease to the this compound gene for cleavage.Custom synthesized sgRNA (e.g., Synthego, IDT)
Transfection ReagentTo deliver the Cas9/sgRNA ribonucleoprotein (RNP) complex into cells.Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent (Thermo Fisher Scientific)
PuromycinFor selection of successfully transfected cells (requires a plasmid co-transfected with a puromycin resistance gene).Puromycin Dihydrochloride (Gibco)
Cell LineThe host cell line for generating the knockout.HEK293T, A549, or a cell line relevant to the research question.

Table 2: Example Timeline for Generating a Stable this compound Knockout Cell Line

DayActivity
1Design and order this compound-specific sgRNAs.
5Receive and prepare sgRNAs.
6Seed cells for transfection.
7Transfect cells with Cas9/sgRNA RNP complex.
9-16Select for transfected cells using puromycin.
17-21Expand surviving cell populations.
22Isolate single-cell clones by limiting dilution or FACS.
30-45Expand single-cell clones.
46Screen clones for this compound knockout by PCR and Sanger sequencing.
50Validate knockout at the protein level by Western Blot.
55+Cryopreserve validated clones and perform functional assays.

Experimental Protocols

Protocol 1: Design and Preparation of this compound-Specific single-guide RNAs (sgRNAs)
  • Target Site Selection:

    • Obtain the genomic sequence of the human this compound (MRPS31) gene from a database such as the NCBI Gene database.

    • Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to identify and select at least two sgRNA target sites within an early exon of the this compound gene. This is to maximize the likelihood of generating a loss-of-function frameshift mutation.

    • Select sgRNAs with high on-target scores and low off-target scores to minimize unintended genomic edits.

  • sgRNA Synthesis and Preparation:

    • Order synthetic, chemically modified sgRNAs for enhanced stability and efficiency.

    • Upon receipt, resuspend the lyophilized sgRNAs in nuclease-free buffer (e.g., TE buffer) to a stock concentration of 100 µM.

    • Store the sgRNA stock solutions at -20°C or -80°C.

Protocol 2: Transfection of Cas9/sgRNA Ribonucleoprotein (RNP) Complex
  • Cell Seeding:

    • The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • RNP Complex Formation:

    • For each well to be transfected, prepare the following in a sterile microcentrifuge tube:

      • Dilute the Cas9 nuclease and this compound-specific sgRNA in Opti-MEM™ I Reduced Serum Medium.

      • Combine the diluted Cas9 and sgRNA and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Transfection:

    • In a separate tube, dilute the Lipofectamine™ CRISPRMAX™ reagent in Opti-MEM™ I Reduced Serum Medium.

    • Add the diluted transfection reagent to the RNP complexes, mix gently, and incubate for 5 minutes at room temperature.

    • Add the final transfection complexes to the cells in a dropwise manner.

    • Incubate the cells at 37°C in a CO2 incubator.

Protocol 3: Selection of Transfected Cells

This protocol is applicable if co-transfecting with a plasmid conferring antibiotic resistance.

  • Antibiotic Selection:

    • 48 hours post-transfection, replace the culture medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration should be determined beforehand by generating a kill curve for the specific cell line.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transfected control cells are completely eliminated.

Protocol 4: Isolation of Single-Cell Clones
  • Limiting Dilution:

    • Once a stable pool of edited cells is established, perform serial dilutions of the cell suspension to achieve a concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. This statistically favors the isolation of single cells in some wells.

    • Incubate the plate and monitor for the growth of single colonies.

Protocol 5: Validation of this compound Knockout
  • Genomic DNA Extraction and PCR:

    • Once single-cell clones have expanded sufficiently, harvest a portion of the cells and extract genomic DNA using a commercial kit.

    • Design primers flanking the sgRNA target site in the this compound gene.

    • Perform PCR to amplify the target region.

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms to identify the presence of insertions or deletions (indels) at the target site, which confirm successful gene editing.

  • Western Blot Analysis:

    • Prepare protein lysates from the parental cell line and the potential this compound knockout clones.

    • Perform Western blot analysis using a validated antibody specific for the this compound protein to confirm the absence of protein expression in the knockout clones.

Visualizations

G cluster_workflow CRISPR-Cas9 Knockout Workflow sgRNA sgRNA Design & Synthesis (Targeting this compound) RNP Cas9/sgRNA RNP Complex Formation sgRNA->RNP Transfection Transfection into Target Cells RNP->Transfection Selection Antibiotic Selection (e.g., Puromycin) Transfection->Selection Cloning Single-Cell Cloning (Limiting Dilution) Selection->Cloning Expansion Clonal Expansion Cloning->Expansion Validation Validation of Knockout (PCR, Sequencing, Western Blot) Expansion->Validation

Caption: Workflow for generating a stable this compound knockout cell line.

G cluster_pathway Potential Signaling Pathways Involving this compound in Cancer This compound This compound (MRPS31) (Mitochondrial Translation) Mito Mitochondrial Function (Energy Production, Apoptosis) This compound->Mito Maintains PI3K PI3K/AKT Pathway Mito->PI3K Influences Wnt Wnt/β-catenin Pathway Mito->Wnt Influences Hedgehog Hedgehog Pathway Mito->Hedgehog Influences Proliferation Cell Proliferation & Survival PI3K->Proliferation Metastasis Invasion & Metastasis PI3K->Metastasis Wnt->Proliferation Wnt->Metastasis Hedgehog->Proliferation

Caption: Potential signaling pathways influenced by this compound function.

References

Application Notes and Protocols: Identification of MS31 Binding Partners Using Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a key component of the small 28S subunit of the mitochondrial ribosome.[1] Its fundamental role lies in the intricate process of protein synthesis within the mitochondria, which are the powerhouses of the cell.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating the regulation of mitochondrial translation and its impact on cellular metabolism and disease. Dysregulation of mitochondrial protein synthesis has been implicated in a variety of human pathologies, making the this compound interactome a potential source of novel therapeutic targets.

This document provides detailed protocols and application notes for the identification of this compound binding partners using state-of-the-art proteomics techniques. The methodologies described herein are designed to provide researchers with a robust framework for discovering and validating novel protein-protein interactions involving this compound.

Key Proteomics Approaches for Identifying this compound Binding Partners

Several powerful proteomics-based methods can be employed to identify proteins that interact with this compound. The choice of method often depends on the nature of the interaction (stable vs. transient) and the experimental goals. The three primary approaches detailed in this guide are:

  • Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This technique is used to isolate this compound and its closely associated binding partners from a cell lysate.[2] It is particularly effective for identifying stable protein complexes.[3]

  • Affinity Purification-Mass Spectrometry (AP-MS): A variation of Co-IP, AP-MS utilizes an epitope-tagged version of this compound to purify the protein and its interactors.[4][5] This method is advantageous when a high-quality antibody against the endogenous protein is not available.[3]

  • Proximity-Dependent Biotinylation (BioID): This in vivo technique identifies both stable and transient or proximate protein interactions.[6][7] It employs a promiscuous biotin ligase fused to this compound to biotinylate nearby proteins, which are then purified and identified by mass spectrometry.[6][8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the proteomics techniques described and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_coip_apms Co-IP / AP-MS Workflow cluster_bioid BioID Workflow cell_lysate Cell Lysis incubation Incubation with Anti-MS31 or Anti-Tag Antibody cell_lysate->incubation beads Addition of Protein A/G Magnetic Beads incubation->beads immunoprecipitation Immunoprecipitation beads->immunoprecipitation washes Washes immunoprecipitation->washes elution Elution washes->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-gel Digestion sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms data_analysis Data Analysis lc_msms->data_analysis transfection Transfection with This compound-BirA* Construct biotin_addition Addition of Biotin transfection->biotin_addition cell_lysis_bioid Cell Lysis biotin_addition->cell_lysis_bioid streptavidin_capture Streptavidin Affinity Capture cell_lysis_bioid->streptavidin_capture washes_bioid Washes streptavidin_capture->washes_bioid elution_bioid Elution washes_bioid->elution_bioid on_bead_digest On-bead Digestion elution_bioid->on_bead_digest lc_msms_bioid LC-MS/MS Analysis on_bead_digest->lc_msms_bioid data_analysis_bioid Data Analysis lc_msms_bioid->data_analysis_bioid

Caption: Experimental workflows for Co-IP/AP-MS and BioID.

ms31_pathway cluster_mitochondrion Mitochondrion This compound This compound (MRPS31) mitoribosome Mitoribosome Assembly This compound->mitoribosome incorporation mt_protein_syn Mitochondrial Protein Synthesis mitoribosome->mt_protein_syn mt_rna mt-rRNA mt_rna->mitoribosome oxphos OXPHOS Subunits mt_protein_syn->oxphos atp ATP Production oxphos->atp partner_a Binding Partner A (e.g., Chaperone) partner_a->this compound stabilization partner_b Binding Partner B (e.g., RNA Helicase) partner_b->mt_rna processing cellular_stress Cellular Stress cellular_stress->this compound potential regulation

Caption: Hypothetical this compound signaling and functional pathway.

Data Presentation: Quantitative Analysis of this compound Binding Partners

The following tables summarize hypothetical quantitative data from the proteomics experiments. The data is presented as spectral counts, which represent the number of times peptides from a given protein are identified by mass spectrometry. A higher spectral count generally indicates a higher abundance of the protein in the sample.

Table 1: Co-immunoprecipitation (Co-IP/MS) Results

Protein IDGene SymbolThis compound IP (Spectral Counts)Control IgG IP (Spectral Counts)Fold Change (this compound/Control)
P62308MRPS31152276.0
Q9Y2R9MRPS2289189.0
P82930MRPS18B750-
Q9H1J1MT-RNR168322.7
P0COL1HSPD14559.0
P61978TUFM3248.0

Table 2: Affinity Purification (AP-MS) Results (this compound-FLAG)

Protein IDGene SymbolThis compound-FLAG AP (Spectral Counts)Control (FLAG only) AP (Spectral Counts)Fold Change (this compound-FLAG/Control)
P62308MRPS31210370.0
Q9Y2R9MRPS22125262.5
P82930MRPS18B1081108.0
P54839DHX305569.2
Q13214GFM14158.2
Q96E11LRPPRC3548.8

Table 3: Proximity-Dependent Biotinylation (BioID) Results (this compound-BirA)*

Protein IDGene SymbolThis compound-BirA* (Spectral Counts)Control (BirA* only) (Spectral Counts)Fold Change (this compound-BirA*/Control)
P62308MRPS31185446.3
Q9Y2R9MRPS22110336.7
P82930MRPS18B98249.0
P54839DHX307289.0
Q13214GFM16579.3
Q96E11LRPPRC61610.2
P31930CLPP4859.6
Q969V5AFG3L242410.5

Experimental Protocols

Protocol 1: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Objective: To isolate endogenous this compound and its interacting proteins.

Materials:

  • Cell line expressing this compound (e.g., HEK293T, HeLa)

  • Anti-MS31 antibody (validated for immunoprecipitation)

  • Control IgG antibody (from the same species as the anti-MS31 antibody)

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE reagents

  • In-gel digestion kit (with trypsin)

  • Mass spectrometer

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the protein extract by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Remove the beads and incubate the pre-cleared lysate with the anti-MS31 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer.

    • Elute the protein complexes from the beads using elution buffer.

    • Immediately neutralize the eluate with neutralization buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue.

    • Excise the entire lane or specific bands of interest.

    • Perform in-gel digestion with trypsin.

    • Extract the peptides for LC-MS/MS analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer.

    • Identify proteins using a protein database search algorithm (e.g., Sequest, Mascot).

    • Quantify proteins based on spectral counts or peptide intensity.

    • Filter the results to identify proteins significantly enriched in the this compound IP compared to the control IgG IP.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To isolate epitope-tagged this compound and its interactors.

Materials:

  • Expression vector for this compound with an epitope tag (e.g., FLAG, HA, Myc)

  • Cell line for transfection

  • Transfection reagent

  • Anti-tag antibody magnetic beads (e.g., anti-FLAG M2 magnetic beads)

  • Lysis, wash, and elution buffers as in Protocol 1

Procedure:

  • Transfection and Cell Culture:

    • Transfect cells with the this compound-tag expression vector.

    • As a control, transfect a separate batch of cells with a vector expressing the tag alone.

    • Allow for protein expression for 24-48 hours.

  • Cell Lysis:

    • Harvest and lyse the cells as described in Protocol 1.

  • Affinity Purification:

    • Incubate the protein extracts with anti-tag antibody magnetic beads for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer.

    • Elute the protein complexes. For FLAG-tagged proteins, elution can be performed competitively with a 3xFLAG peptide solution for milder conditions.

  • Sample Preparation and Mass Spectrometry:

    • Proceed with SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as in Protocol 1.

  • Data Analysis:

    • Compare the proteins identified in the this compound-tag AP with the control (tag alone) AP to identify specific binding partners.

Protocol 3: Proximity-Dependent Biotinylation (BioID)

Objective: To identify both stable and transient or proximate interactors of this compound in vivo.

Materials:

  • Expression vector for this compound fused to a promiscuous biotin ligase (BirA*)

  • Control vector with BirA* alone

  • Cell line for transfection

  • Doxycycline (for inducible expression systems)

  • Biotin

  • Streptavidin-coated magnetic beads

  • Lysis buffer with SDS (to denature proteins)

  • Wash buffers of increasing stringency

  • On-bead digestion reagents (trypsin)

Procedure:

  • Transfection and Biotin Labeling:

    • Transfect cells with the this compound-BirA* or control BirA* vector.

    • Induce expression if using an inducible system.

    • Supplement the culture medium with biotin (e.g., 50 µM) for 16-24 hours to allow for biotinylation of proximal proteins.

  • Cell Lysis:

    • Harvest and wash the cells.

    • Lyse the cells in a buffer containing SDS to ensure complete denaturation and solubilization of proteins.

  • Streptavidin Affinity Capture:

    • Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Instead of eluting the proteins, perform an on-bead digestion with trypsin. This reduces background from the highly abundant streptavidin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the biotinylated proteins.

    • Compare the results from the this compound-BirA* expressing cells to the control BirA* cells to determine specific proximity partners.

Conclusion

The application of proteomics methodologies such as Co-IP/MS, AP-MS, and BioID provides a powerful and comprehensive approach to unraveling the this compound interactome. The detailed protocols and data presentation formats provided in this document offer a robust framework for researchers to identify novel binding partners of this compound. The elucidation of these protein-protein interactions will not only enhance our understanding of mitochondrial protein synthesis but may also reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.

References

Application Notes and Protocols for In Vitro Translation Assays Involving MRPS31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial ribosomal protein S31 (MRPS31) is a critical component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1][2][3] Encoded by a nuclear gene, MRPS31 is synthesized in the cytoplasm and imported into the mitochondria, where it plays an essential role in the translation of the 13 proteins encoded by mitochondrial DNA (mtDNA).[3][4] These proteins are vital subunits of the oxidative phosphorylation (OXPHOS) system, which is responsible for the majority of cellular ATP production. Dysregulation of mitochondrial protein synthesis due to defects in mitoribosomal proteins like MRPS31 has been implicated in various human diseases, including cancer, making it a potential target for drug development.[3][5]

These application notes provide detailed protocols for in vitro and cell-based assays to investigate the function of MRPS31 in mitochondrial translation. The protocols cover methods to assess the impact of MRPS31 depletion on overall mitochondrial protein synthesis, mitoribosome assembly, and the expression of specific mitochondrial-encoded proteins.

Data Presentation

Table 1: Quantitative Analysis of MRPS31 Knockdown on Mitochondrial Protein Expression

Cell LineTarget ProteinChange in Protein Level (relative to control)Change in mRNA Level (relative to control)Method of AnalysisReference
HepG2ND6 (mt-DNA encoded)DecreasedNo significant changeWestern Blot, qRT-PCR[3]
HepG2COII (mt-DNA encoded)DecreasedNo significant changeWestern Blot, qRT-PCR[3]
HepG2SDHA (n-DNA encoded)No significant changeNot AssessedWestern Blot[3]
JHH5ND6 (mt-DNA encoded)DecreasedNo significant changeWestern Blot, qRT-PCR[3]
JHH5COII (mt-DNA encoded)DecreasedNo significant changeWestern Blot, qRT-PCR[3]
JHH5SDHA (n-DNA encoded)No significant changeNot AssessedWestern Blot[3]
HepG2MRPS39DecreasedNo significant changeWestern Blot, qRT-PCR[3]
JHH5MRPS39DecreasedNo significant changeWestern Blot, qRT-PCR[3]

Table 2: Effect of MRPS31 Knockdown on Mitoribosome Assembly

Cell LineMitoribosome ComponentObservationMethod of AnalysisReference
HepG255S monosomeDecreased formationSucrose Gradient Sedimentation[3]
JHH555S monosomeDecreased formationSucrose Gradient Sedimentation[3]

Signaling Pathways and Experimental Workflows

MRPS31_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion STATs STATs MRPS31_Gene MRPS31 Gene STATs->MRPS31_Gene Transcription AML1a AML1a AML1a->MRPS31_Gene Transcription MRPS31_mRNA MRPS31 mRNA MRPS31_Gene->MRPS31_mRNA Transcription Cytosolic_Ribosome Cytosolic Ribosome MRPS31_mRNA->Cytosolic_Ribosome Translation MRPS31_Protein MRPS31 Protein Cytosolic_Ribosome->MRPS31_Protein Import Import MRPS31_Protein->Import MRPS31_Protein_Mito MRPS31 Protein Import->MRPS31_Protein_Mito mt_SSU_Assembly 28S Subunit Assembly MRPS31_Protein_Mito->mt_SSU_Assembly Mitoribosome 55S Mitoribosome mt_SSU_Assembly->Mitoribosome Assembly Mitochondrial_Translation Mitochondrial Translation Mitoribosome->Mitochondrial_Translation OXPHOS_Proteins OXPHOS Proteins (e.g., ND6, COII) Mitochondrial_Translation->OXPHOS_Proteins Experimental_Workflow cluster_in_cellulo In Cellulo Analysis cluster_in_vitro In Vitro Translation Assay Cell_Culture Cell Culture (e.g., HepG2, JHH5) siRNA_Transfection siRNA Transfection (Control vs. MRPS31) Cell_Culture->siRNA_Transfection Mitochondria_Isolation Mitochondria Isolation Cell_Culture->Mitochondria_Isolation Protein_Analysis Protein Analysis (Western Blot) siRNA_Transfection->Protein_Analysis mRNA_Analysis mRNA Analysis (qRT-PCR) siRNA_Transfection->mRNA_Analysis Mitoribosome_Assembly Mitoribosome Assembly (Sucrose Gradient) siRNA_Transfection->Mitoribosome_Assembly In_Vitro_Labeling In Vitro Radioactive Labeling ([35S]-Methionine) Mitochondria_Isolation->In_Vitro_Labeling Cytosolic_Inhibition Inhibition of Cytosolic Translation (Emetine/Anisomycin) In_Vitro_Labeling->Cytosolic_Inhibition Analysis SDS-PAGE & Autoradiography Cytosolic_Inhibition->Analysis

References

Application Notes and Protocols for Studying MS31 (MRPS31) Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in elucidating the function of MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31). MRPS31 is a nuclear-encoded protein that is a crucial component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1] Its primary function is to participate in protein synthesis within the mitochondria, which are the powerhouses of the cell.[1]

It is important to clarify a potential point of confusion: the acronym "MS" in this compound is distinct from the abbreviation for Multiple Sclerosis (MS). Current scientific literature does not indicate a direct link between this compound function and the pathophysiology of Multiple Sclerosis. Therefore, the animal models discussed herein are for the study of mitochondrial protein function, not for MS research.

Data Presentation

The following table summarizes key information regarding the this compound (MRPS31) protein.

Attribute Description References
Gene Name MRPS31 (Mitochondrial Ribosomal Protein S31)[1]
Aliases This compound, IMOGN38, MRP-S31, S31mt[1]
Function Structural constituent of the mitochondrial ribosome; involved in mitochondrial translation.[1]
Subcellular Location Mitochondrion, specifically the mitochondrial inner membrane and the mitochondrial small ribosomal subunit.[2][3][2][3]
Associated Pathways Mitochondrial translation, Metabolism of proteins.[1]
UniProtKB ID Q92665 (Human), Q8K1Z2 (Mouse)[1][3]

Mandatory Visualizations

Signaling and Functional Pathways

The following diagram illustrates the functional context of this compound within the mitochondrion.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MRPS31_gene MRPS31 Gene MRPS31_mRNA MRPS31 mRNA MRPS31_gene->MRPS31_mRNA Transcription Cytoplasmic_Ribosome Cytoplasmic Ribosome MRPS31_mRNA->Cytoplasmic_Ribosome Export MRPS31_protein_precursor MRPS31 Protein (Precursor) Cytoplasmic_Ribosome->MRPS31_protein_precursor Translation MRPS31_protein MRPS31 Protein MRPS31_protein_precursor->MRPS31_protein Import & Processing Mitoribosome_Assembly Mitoribosome Assembly MRPS31_protein->Mitoribosome_Assembly Mitoribosome 28S Small Subunit of Mitoribosome Mitoribosome_Assembly->Mitoribosome Mitochondrial_Translation Mitochondrial Translation Mitoribosome->Mitochondrial_Translation Mitochondrial_Proteins Mitochondrially-Encoded Proteins Mitochondrial_Translation->Mitochondrial_Proteins

Caption: Functional pathway of this compound (MRPS31) from nuclear transcription to mitochondrial function.

Experimental Workflow

The following diagram outlines the experimental workflow for generating and analyzing an this compound knockout mouse model.

ES_Cell_Targeting 1. Design Targeting Vector & Electroporate into ES Cells Selection 2. Select for Homologous Recombination Events ES_Cell_Targeting->Selection Blastocyst_Injection 3. Inject Targeted ES Cells into Blastocysts Selection->Blastocyst_Injection Chimeric_Mice 4. Transfer Blastocysts into Pseudopregnant Females & Generate Chimeric Mice Blastocyst_Injection->Chimeric_Mice Germline_Transmission 5. Breed Chimeric Mice to Achieve Germline Transmission (Heterozygous F1) Chimeric_Mice->Germline_Transmission Breeding 6. Intercross Heterozygous Mice to Generate Homozygous Knockouts Germline_Transmission->Breeding Phenotyping 7. Comprehensive Phenotypic Analysis Breeding->Phenotyping

Caption: Workflow for generating and phenotyping an this compound knockout mouse model.

Experimental Protocols

Given the fundamental role of this compound in mitochondrial protein synthesis, a knockout mouse model is the most definitive tool to study its in vivo function. The following protocol provides a detailed methodology for the generation and phenotypic analysis of an Mrps31 knockout mouse.

Protocol 1: Generation of Mrps31 Knockout Mice

Objective: To create a mouse line with a null allele for the Mrps31 gene to study its function in vivo.

Materials:

  • Bacterial artificial chromosome (BAC) containing the mouse Mrps31 gene

  • Recombineering reagents

  • Targeting vector with a selectable marker (e.g., neomycin resistance gene) flanked by homology arms

  • Mouse embryonic stem (ES) cells (e.g., from C57BL/6N strain)

  • ES cell culture reagents

  • Electroporator

  • Blastocysts from a donor mouse strain

  • Pseudopregnant female mice

Methodology:

  • Targeting Vector Construction:

    • Design a targeting vector to replace a critical exon of the Mrps31 gene with a neomycin resistance cassette.

    • The vector should contain 5' and 3' homology arms (each several kilobases long) that are homologous to the genomic regions flanking the target exon.

    • Use BAC recombineering to construct the targeting vector.

  • ES Cell Culture and Transfection:

    • Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.

    • Linearize the targeting vector and introduce it into the ES cells via electroporation.

  • Selection of Targeted ES Cell Clones:

    • Culture the electroporated ES cells in the presence of G418 (neomycin analog) to select for cells that have incorporated the targeting vector.

    • Isolate resistant colonies and expand them.

    • Screen the expanded clones by PCR and Southern blotting to identify those with the correct homologous recombination event.

  • Generation of Chimeric Mice:

    • Inject the correctly targeted ES cells into blastocysts.

    • Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.[4]

  • Breeding and Genotyping:

    • The resulting offspring will be chimeric.[4] Breed male chimeras with wild-type females to test for germline transmission of the targeted allele.

    • Genotype the F1 offspring by PCR of tail DNA to identify heterozygous carriers of the Mrps31 null allele.

    • Intercross heterozygous mice to produce homozygous knockout, heterozygous, and wild-type littermates.

Protocol 2: Phenotypic Analysis of Mrps31 Knockout Mice

Objective: To characterize the physiological and pathological consequences of Mrps31 deletion.

Materials:

  • Mrps31 knockout and wild-type littermate mice

  • Standard laboratory animal housing and care facilities

  • Equipment for metabolic analysis (e.g., metabolic cages)

  • Histology equipment and reagents

  • Electron microscope

  • Biochemical assay kits for mitochondrial function (e.g., oxygen consumption rate, ATP levels)

  • Antibodies for Western blotting

Methodology:

  • Viability and Growth Assessment:

    • Monitor the Mendelian ratios of offspring from heterozygous intercrosses to determine if the homozygous null mutation is embryonic lethal.

    • Record the body weight and growth curves of all genotypes from birth to adulthood.

  • Metabolic Phenotyping:

    • Perform comprehensive metabolic analysis using metabolic cages to measure food and water intake, activity levels, oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).

    • Conduct glucose and insulin tolerance tests to assess glucose homeostasis.

  • Histopathological Analysis:

    • Harvest major organs (heart, liver, skeletal muscle, brain, kidney) from all genotypes.

    • Perform standard histological staining (e.g., Hematoxylin and Eosin) to examine tissue morphology.

    • Use transmission electron microscopy to examine mitochondrial ultrastructure in tissues with high metabolic activity (e.g., heart, brown adipose tissue).

  • Mitochondrial Function Analysis:

    • Isolate mitochondria from key tissues.

    • Measure mitochondrial respiration using a Seahorse XF Analyzer or a Clark-type oxygen electrode with various substrates and inhibitors.

    • Quantify cellular ATP levels.

    • Assess the assembly of mitochondrial respiratory chain complexes using Blue Native PAGE followed by Western blotting.

  • Molecular Analysis:

    • Confirm the absence of MRPS31 protein in homozygous knockout tissues by Western blotting.

    • Use quantitative PCR to measure the expression of other mitochondrial ribosomal protein genes to check for compensatory mechanisms.

    • Perform quantitative proteomics to assess the levels of mitochondrially-encoded proteins.

Conclusion

The study of this compound (MRPS31) function is critical for understanding the intricate processes of mitochondrial protein synthesis and its impact on overall cellular and organismal health. The use of knockout mouse models, as detailed in these protocols, provides a powerful platform to investigate the in vivo consequences of this compound deficiency. The resulting data will be invaluable for elucidating the role of this essential mitochondrial ribosomal protein in health and disease.

References

Application Notes: Assessing Mitochondrial Function Following MSL3 Depletion Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Male-Specific Lethal 3 (MSL3) is a key component of the MSL chromatin-remodeling complex, which plays a crucial role in transcriptional regulation through the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2][3] While historically studied for its role in dosage compensation in Drosophila, the human MSL3 homolog is vital for proper development, and mutations in the MSL3 gene are associated with a neurodevelopmental disorder known as Basilicata-Akhtar Syndrome.[1][3]

Recent research has highlighted the intricate connection between chromatin remodeling and cellular metabolism.[4][5] Chromatin-modifying enzymes can regulate the expression of nuclear genes that encode mitochondrial proteins, thereby influencing mitochondrial biogenesis and function.[6][7] Given the fundamental role of MSL3 in epigenetic regulation, its depletion may have significant downstream consequences on cellular energy metabolism. This application note provides a framework for investigating the impact of MSL3 depletion on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test. The Seahorse XF Analyzer is a powerful tool for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing key parameters of mitochondrial function.[4][5][8][9][10]

Hypothesis

Depletion of MSL3, a critical component of a histone acetyltransferase complex, will alter the expression of nuclear-encoded mitochondrial genes, leading to impaired mitochondrial function. This impairment may manifest as decreased basal and maximal respiration, reduced ATP production, and diminished spare respiratory capacity, as measured by the Seahorse XF Cell Mito Stress Test.

Data Presentation

The quantitative data obtained from the Seahorse XF Cell Mito Stress Test can be summarized in the following tables for clear comparison between control and MSL3-depleted cells.

Table 1: Key Parameters of Mitochondrial Respiration

ParameterControl (siScramble)MSL3 Depleted (siMSL3)% Changep-value
Basal Respiration (pmol/min)
ATP Production (pmol/min)
Proton Leak (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)
Non-Mitochondrial Respiration (pmol/min)

Table 2: Raw Oxygen Consumption Rate (OCR) Data (pmol/min)

Measurement PointControl (siScramble) - Well 1Control (siScramble) - Well 2...MSL3 Depleted (siMSL3) - Well 1MSL3 Depleted (siMSL3) - Well 2...
Baseline 1
Baseline 2
Baseline 3
After Oligomycin 1
After Oligomycin 2
After Oligomycin 3
After FCCP 1
After FCCP 2
After FCCP 3
After Rotenone/Antimycin A 1
After Rotenone/Antimycin A 2
After Rotenone/Antimycin A 3

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of MSL3

This protocol details the transient knockdown of MSL3 in a suitable cell line (e.g., HeLa or HEK293) using small interfering RNA (siRNA).

Materials:

  • HeLa or HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Predesigned siRNA targeting MSL3 (and a non-targeting scramble control)

  • Nuclease-free water

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for Western Blotting (lysis buffer, primary antibodies for MSL3 and a loading control like GAPDH or Beta-actin, secondary antibody, and detection reagents)

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are evenly distributed and reach 60-80% confluency at the time of transfection.

  • siRNA Preparation: Prepare a 20 µM stock solution of both MSL3-targeting siRNA and scramble control siRNA in nuclease-free water.

  • Transfection Complex Formation:

    • For each well to be transfected, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of the 20 µM siRNA stock (final concentration of 25 nM) in 125 µL of Opti-MEM.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5-10 minutes at room temperature.

  • Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown: After the incubation period, harvest the cells. Lyse a portion of the cells to extract protein and perform a Western blot to confirm the successful knockdown of MSL3 protein levels compared to the scramble control. The remaining cells can be used for the Seahorse assay.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol outlines the procedure for assessing mitochondrial respiration in MSL3-depleted and control cells using the Agilent Seahorse XF Analyzer.[8][9][11]

Materials:

  • Agilent Seahorse XF96 or XFe96 Cell Culture Microplate

  • Agilent Seahorse XF Sensor Cartridge

  • Agilent Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells with MSL3 knockdown and scramble control cells

  • CO2-free incubator

Procedure:

Day 1: Cell Seeding

  • Harvest the MSL3-depleted and control cells using trypsin and resuspend in complete growth medium.

  • Count the cells and adjust the concentration to seed 20,000 - 40,000 cells per well in an 80 µL volume in the Seahorse XF Cell Culture Microplate. Seed at least 5-8 replicate wells for each condition.[5] Leave the four corner wells for background correction.[9]

  • Allow the plate to sit at room temperature for 1 hour to ensure even cell attachment, then incubate overnight at 37°C in a CO2 incubator.[9]

  • Hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[9][12]

Day 2: Seahorse Assay

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM glutamine. Adjust the pH to 7.4.[9][11]

  • Cell Plate Preparation: Remove the cell culture medium from the Seahorse plate and gently wash each well twice with 180 µL of the pre-warmed assay medium.[12] Finally, add 180 µL of assay medium to each well.

  • Incubation: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.[9][12]

  • Prepare Inhibitor Stocks: Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit according to the manufacturer's instructions to achieve the desired final concentrations in the wells (e.g., 1.5 µM Oligomycin, 1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A).[9]

  • Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal OCR, and then sequentially inject the inhibitors and measure the OCR after each injection.

  • Data Normalization: After the assay, normalize the OCR data to the cell number or protein concentration in each well.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 MSL3-Mediated Chromatin Remodeling cluster_1 Transcriptional Regulation cluster_2 Mitochondrial Function MSL3 MSL3 MSL_complex MSL Complex MSL3->MSL_complex Component of H4K16ac H4K16 Acetylation MSL_complex->H4K16ac Catalyzes Histone_H4 Histone H4 Histone_H4->H4K16ac Substrate Chromatin Chromatin Structure H4K16ac->Chromatin Alters Transcription Transcription of Nuclear-Encoded Mitochondrial Genes Chromatin->Transcription Regulates Mito_Proteins Mitochondrial Proteins Transcription->Mito_Proteins Leads to Mito_Function Mitochondrial Respiration Mito_Proteins->Mito_Function Maintains siRNA siRNA targeting MSL3 siRNA->MSL3 Depletes

Caption: Hypothetical signaling pathway from MSL3 to mitochondrial function.

G cluster_0 Cell Culture and Transfection cluster_1 Verification and Seeding for Seahorse cluster_2 Seahorse XF Mito Stress Test cluster_3 Data Analysis start Seed Cells in 6-well plates transfect Transfect with siMSL3 or siScramble start->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest Cells incubate->harvest western Verify Knockdown (Western Blot) harvest->western seed_seahorse Seed Cells in Seahorse XF Plate harvest->seed_seahorse equilibrate Equilibrate Cells in Assay Medium seed_seahorse->equilibrate run_assay Run Mito Stress Test equilibrate->run_assay inject_oligo Inject Oligomycin run_assay->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/Antimycin A inject_fccp->inject_rot_aa analyze Normalize and Analyze OCR Data inject_rot_aa->analyze report Generate Report and Tables analyze->report

Caption: Experimental workflow for assessing mitochondrial function after MSL3 depletion.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in MS31 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing western blot analysis for the protein MS31.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent signal for this compound in a western blot?

A weak or absent signal for this compound can stem from several factors throughout the western blot workflow. The most common issues include:

  • Low abundance of this compound: The target protein may be expressed at very low levels in the sample.[1][2]

  • Inefficient protein extraction: The lysis buffer used may not be optimal for extracting this compound.

  • Protein degradation: Proteases in the sample may have degraded this compound.[2][3]

  • Suboptimal antibody concentrations: The concentrations of the primary or secondary antibodies may be too low.[3][4][5]

  • Inefficient protein transfer: The transfer of this compound from the gel to the membrane may have been incomplete.[2][3]

  • Issues with the detection reagent: The substrate may have lost activity or the exposure time may be too short.[2][3]

Q2: How can I confirm that my this compound antibody is active?

To test the activity of your this compound primary antibody, you can perform a dot blot.[2][3] This simple procedure involves spotting a small amount of a positive control lysate directly onto the membrane and then proceeding with the primary and secondary antibody incubations and detection steps. A strong signal on the dot blot indicates that the antibody is active.

Q3: What is a suitable positive control for an this compound western blot?

A positive control is crucial for troubleshooting and validating your results.[6][7] An ideal positive control is a cell lysate or tissue known to express high levels of this compound.[6][7] If the expression pattern of this compound is unknown, consider using a cell line that has been engineered to overexpress this compound.[6] The antibody datasheet may also suggest a suitable positive control.[7]

Troubleshooting Guide: Low or No Signal for this compound

This guide provides a systematic approach to identifying and resolving the cause of a weak or absent signal in your this compound western blot.

Problem Area 1: Sample Preparation and Protein Loading

Question: I am not seeing any signal for this compound. Could the problem be with my samples?

Answer: Yes, issues with sample preparation are a common cause of low signal. Consider the following:

  • Protein Concentration: Ensure you are loading a sufficient amount of total protein. For whole-cell lysates, a minimum of 20-30 µg per lane is recommended.[1] For tissues or low-expressing cell lines, you may need to load up to 100 µg.[1]

  • Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of this compound.[1][2][3]

  • Lysis Buffer Selection: The choice of lysis buffer can significantly impact protein extraction. Ensure your buffer is suitable for the subcellular localization of this compound.

  • Positive Control: Always include a positive control to confirm that the experimental setup is working correctly.[6][7]

ParameterRecommendation
Total Protein Load (Cell Lysate) 20 - 30 µg per lane
Total Protein Load (Tissue Lysate) 50 - 100 µg per lane
Protease Inhibitors Add fresh to lysis buffer
Phosphatase Inhibitors Add fresh if detecting a phospho-protein
Problem Area 2: Gel Electrophoresis and Protein Transfer

Question: I see my protein ladder on the membrane, but still no this compound signal. Could the transfer be the issue?

Answer: Even with a visible ladder, the transfer of your specific protein of interest, this compound, might be inefficient. Here's how to troubleshoot:

  • Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that proteins have transferred from the gel to the membrane.[2][8] You can also stain the gel with Coomassie Blue after transfer to see if high molecular weight proteins, including potentially this compound, remain in the gel.[8]

  • Membrane Pore Size: For proteins with a low molecular weight (<20 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent the protein from passing through the membrane.[3][4][9]

  • Transfer Conditions: Optimize the transfer time and voltage/current. High molecular weight proteins may require longer transfer times or the addition of a small amount of SDS to the transfer buffer to facilitate their transfer out of the gel.[4]

Workflow for Assessing Protein Transfer

G start Perform Protein Transfer stain_membrane Stain Membrane with Ponceau S start->stain_membrane check_transfer Check for Protein Bands stain_membrane->check_transfer stain_gel Stain Gel with Coomassie Blue check_transfer->stain_gel No/Faint Bands transfer_successful Transfer Successful Proceed with Blocking check_transfer->transfer_successful Bands Visible check_gel Check for Residual Protein stain_gel->check_gel check_gel->transfer_successful No Protein in Gel troubleshoot_transfer Troubleshoot Transfer (Optimize time, voltage, buffer) check_gel->troubleshoot_transfer Protein Remaining in Gel G start Low/No this compound Signal check_positive_control Is the Positive Control Visible? start->check_positive_control check_protein_load Increase Protein Load check_positive_control->check_protein_load No optimize_primary_ab Optimize Primary Antibody (Concentration, Incubation Time) check_positive_control->optimize_primary_ab Yes check_transfer Verify Protein Transfer (Ponceau S) check_protein_load->check_transfer problem_with_sample Problem with Sample (Low Expression, Degradation) check_transfer->problem_with_sample optimize_secondary_ab Optimize Secondary Antibody (Concentration) optimize_primary_ab->optimize_secondary_ab check_detection Check Detection Reagent & Increase Exposure Time optimize_secondary_ab->check_detection problem_with_protocol Problem with Protocol Steps check_detection->problem_with_protocol

References

Technical Support Center: Optimizing siRNA Knockdown for MRPS31

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on siRNA-mediated knockdown of Mitochondrial Ribosomal Protein S31 (MRPS31).

Frequently Asked Questions (FAQs)

Q1: What is MRPS31 and what is its primary function?

MRPS31, or Mitochondrial Ribosomal Protein S31, is a protein encoded by a nuclear gene.[1][2] It is a component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1][2] The primary function of MRPS31 is to participate in protein synthesis within the mitochondria, a process known as mitochondrial translation.[1][3]

Q2: What are the critical parameters for a successful siRNA knockdown experiment?

Q3: How should I validate the knockdown of MRPS31?

Validation should be performed at both the mRNA and protein levels.

Q4: What controls are essential for an MRPS31 siRNA experiment?

To ensure accurate interpretation of results, every experiment should include a standard set of controls:

  • Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH) to confirm transfection efficiency.[4][7]

  • Non-Targeting Negative Control: A scrambled siRNA sequence that does not target any known cellular mRNA. This helps distinguish sequence-specific silencing from non-specific effects caused by the transfection process itself.[4][7]

  • Untreated Cells: A sample of cells that have not been transfected, used to establish baseline MRPS31 expression levels.[4][7]

  • Mock-Transfected Cells: Cells treated with the transfection reagent alone (without siRNA) to assess cytotoxicity and non-specific effects of the reagent.[4]

Troubleshooting Guide

Problem: Low Knockdown Efficiency (<70%)

Q: My qRT-PCR results show poor knockdown of MRPS31 mRNA. What are the potential causes and solutions?

A: Inefficient knockdown is a common issue that can stem from several sources. Systematically evaluate the following factors.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal siRNA Design Ensure your siRNA sequence has a G/C content between 30-50% and lacks homology to other genes.[4] It is highly recommended to test 2-3 different siRNA sequences targeting MRPS31 to find the most effective one.
Poor Transfection Efficiency Transfection is the most variable factor in siRNA experiments. Optimize by testing different cell densities (aim for 60-80% confluency at transfection) and varying the ratio of siRNA to transfection reagent.[10][11] Use a fluorescently labeled control siRNA to visually confirm uptake by microscopy.
Incorrect Timing of Analysis The optimal time for knockdown varies. Perform a time-course experiment, analyzing mRNA levels at 24, 48, and 72 hours post-transfection to identify the point of maximum knockdown.[6][9]
Degraded siRNA RNA is highly susceptible to degradation by RNases. Always use RNase-free tips, tubes, and reagents.[4] Store siRNA according to the manufacturer's instructions.
Suboptimal qPCR Assay Verify that your qRT-PCR primers for MRPS31 are efficient and specific. The amplicon should be located within the region targeted by the siRNA.[9] Run a standard curve to check primer efficiency.
Problem: High Cell Toxicity After Transfection

Q: My cells show significant death or morphological changes after transfection. How can I reduce this cytotoxicity?

Potential Cause Troubleshooting Steps & Recommendations
High Transfection Reagent Concentration Transfection reagents can be toxic to cells. Perform a titration experiment to find the lowest effective concentration of the reagent that still yields high transfection efficiency.[11]
High siRNA Concentration While a starting concentration of 10-50 nM is common, excessively high concentrations can be toxic and induce off-target effects.[11][12] Titrate your siRNA concentration (e.g., 5 nM, 10 nM, 25 nM) to find the lowest dose that achieves sufficient knockdown.[4]
Prolonged Exposure to Complexes For sensitive cell lines, long incubation with siRNA-lipid complexes can be harmful. Try replacing the transfection medium with fresh, complete growth medium after 4-8 hours.[6]
Unhealthy Cells Transfection is stressful for cells. Ensure your cells are healthy, actively dividing, and at a low passage number. Do not use cells that are overgrown or have been in culture for too long.[6][11]
Problem: Good mRNA Knockdown but No Change in Protein Level

Q: I see a >80% reduction in MRPS31 mRNA, but my Western blot shows no change in protein levels. Why?

A: This discrepancy is usually due to high protein stability. The existing pool of MRPS31 protein must be degraded or diluted through cell division before a reduction is visible.

Potential Cause Troubleshooting Steps & Recommendations
Slow Protein Turnover If MRPS31 is a stable protein, it will take longer for its levels to decrease after mRNA has been silenced. While mRNA levels are typically measured at 24-48 hours, protein knockdown may not be apparent until 72, 96, or even 120 hours post-transfection.[6][9]
Suboptimal Western Blot Protocol Ensure your Western blot protocol is optimized for MRPS31. This includes using a validated primary antibody, loading sufficient protein lysate, and using an appropriate secondary antibody and detection system.[13]
Timing Mismatch The peak of mRNA knockdown does not always coincide with the peak of protein reduction. Perform a time-course experiment analyzing both mRNA and protein levels at 24, 48, 72, and 96 hours to map the kinetics of the knockdown.[6]

Experimental Workflows and Pathways

siRNA_Knockdown_Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis A Seed Cells (Target 60-80% Confluency) B Prepare siRNA & Transfection Reagent C Form siRNA-Lipid Complexes B->C D Add Complexes to Cells C->D E Incubate (4-96 hours) D->E F Harvest Cells E->F G Isolate RNA F->G H Isolate Protein F->H I qRT-PCR for mRNA G->I J Western Blot for Protein H->J K Analyze Data I->K J->K

Caption: General experimental workflow for siRNA-mediated knockdown of MRPS31.

Troubleshooting_Flowchart Start Start: Poor MRPS31 Knockdown Q1 Transfection Efficiency >80%? (Check with Positive Control) Start->Q1 A1_Yes Optimize siRNA: - Test 2-3 new sequences - Check siRNA integrity Q1->A1_Yes Yes A1_No Optimize Transfection: - Titrate reagent & siRNA - Optimize cell density Q1->A1_No No Q3 mRNA down, but Protein is not? A1_Yes->Q3 Q2 Cells Healthy After Transfection? A1_No->Q2 Q2->Q1 Yes, Re-evaluate A2_No Reduce Cytotoxicity: - Lower reagent/siRNA conc. - Reduce exposure time Q2->A2_No No A2_No->Q1 A3_Yes Extend Time Course: - Harvest protein at 72-96h - Check protein stability Q3->A3_Yes Yes End Successful Knockdown Q3->End No, Re-evaluate Assay A3_Yes->End

Caption: A logical troubleshooting flowchart for diagnosing knockdown issues.

MRPS31_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MRPS31_Gene MRPS31 Gene MRPS31_mRNA MRPS31 mRNA MRPS31_Gene->MRPS31_mRNA Transcription Cytosolic_Ribosome Cytosolic Ribosome MRPS31_mRNA->Cytosolic_Ribosome Translation Degradation MRPS31_mRNA->Degradation MRPS31_Protein MRPS31 Protein Cytosolic_Ribosome->MRPS31_Protein Mitoribosome 28S Small Subunit (Mitoribosome) MRPS31_Protein->Mitoribosome Import & Assembly Mitochondrial_Translation Mitochondrial Translation Mitoribosome->Mitochondrial_Translation Enables siRNA siRNA targeting MRPS31 mRNA siRNA->Degradation

Caption: The role of MRPS31 in mitochondrial translation and the mechanism of siRNA action.

Detailed Experimental Protocols

Protocol 1: siRNA Transfection for MRPS31 (Forward Method)

This protocol is a general guideline for a 6-well plate format and should be optimized for your specific cell line.

Materials:

  • Cells plated in a 6-well plate

  • siRNA targeting MRPS31 (and controls) at 10-20 µM stock concentration

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium (antibiotic-free)

  • RNase-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium.[10] Incubate overnight. Cells should be 60-80% confluent at the time of transfection.[10][14]

  • Reagent Preparation (per well):

    • Solution A (siRNA): In an RNase-free tube, dilute your siRNA to the desired final concentration (start with 10-20 pmol) in 100 µl of serum-free medium. Mix gently.[10]

    • Solution B (Lipid): In a separate tube, dilute 2-6 µl of the transfection reagent in 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[10]

  • Complex Formation: Add Solution A (siRNA) to Solution B (Lipid). Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow complexes to form.[10]

  • Transfection:

    • Gently aspirate the growth medium from the cells.

    • Wash the cells once with 2 ml of serum-free medium.[10]

    • Add 800 µl of fresh serum-free medium to the 200 µl of siRNA-lipid complexes (total volume 1 ml).

    • Overlay the 1 ml mixture onto the washed cells.[10]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[15] After this incubation, add 1 ml of complete growth medium (containing serum, without antibiotics) to each well.

  • Analysis: Harvest cells for mRNA analysis at 24-48 hours or for protein analysis at 48-96 hours post-transfection.

Protocol 2: Validation of MRPS31 Knockdown by qRT-PCR

Procedure:

  • RNA Isolation: Harvest cells at the desired time point. Isolate total RNA using a commercial kit (e.g., RNeasy Kit) or a standard method like Trizol extraction. Ensure all steps are performed in an RNase-free environment.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR master mix. For each sample, set up triplicate reactions in a 96- or 384-well plate.[16] A typical 20 µl reaction includes:

    • 10 µl of 2x SYBR Green Master Mix

    • 1 µl of Forward Primer (10 µM)

    • 1 µl of Reverse Primer (10 µM)

    • 2 µl of diluted cDNA

    • 6 µl of nuclease-free water

  • Thermal Cycling: Run the plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17]

  • Data Analysis:

    • Confirm a single product is amplified by analyzing the melt curve.[16]

    • Determine the cycle threshold (Ct) values for MRPS31 and a validated housekeeping gene (e.g., ACTB, GAPDH).

    • Calculate the relative expression of MRPS31 using the 2-ΔΔCt method, normalizing the knockdown sample to the non-targeting control sample.

Protocol 3: Validation of MRPS31 Knockdown by Western Blot

Procedure:

  • Cell Lysis: Harvest cells by scraping into ice-cold PBS. Pellet the cells by centrifugation. Lyse the cell pellet in 100-200 µl of RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[8]

  • SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to reduce non-specific antibody binding.[8][18]

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MRPS31 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the MRPS31 band intensity to a loading control (e.g., β-actin or GAPDH) from the same blot.

References

MS31 Antibody Specificity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding antibody specificity, with a focus on commonly used diagnostic and research antibodies that may be misidentified as "MS31". Our initial research indicates that "this compound" is not a standard designation for a commercially available antibody. It is possible that this is a typographical error for one of two widely used monoclonal antibodies: MOC-31 or MS-3 .

Below you will find detailed information and troubleshooting advice for both MOC-31 and MS-3 antibodies to help you address potential specificity issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am looking for information on the "this compound" antibody, but cannot find it. What antibody might this be?

A1: Based on common antibody nomenclature, "this compound" is likely a typo for either MOC-31 , which targets EpCAM and is used in cancer diagnostics, or MS-3 , which targets Nucleolin (C23) and is used in a variety of research applications. We recommend checking your laboratory records or the original product datasheet to confirm the correct antibody name. This guide provides detailed information on both MOC-31 and MS-3.

Q2: What are the most common causes of non-specific antibody staining?

A2: Non-specific binding can arise from several factors, including:

  • Antibody Concentration: Using too high a concentration of the primary antibody is a frequent cause of off-target binding.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane or tissue can lead to high background.

  • Cross-Reactivity: The antibody may recognize similar epitopes on other proteins.

  • Fc Receptor Binding: Secondary antibodies can bind to Fc receptors present on certain cell types.

  • Improper Sample Preparation: Fixation, permeabilization, and antigen retrieval methods can affect antibody specificity.

Q3: How can I validate the specificity of my antibody?

A3: Antibody validation is crucial for reliable results. Key validation strategies include:

  • Using Positive and Negative Controls: Include cell lines or tissues known to express (or not express) the target protein.

  • Knockout/Knockdown Validation: The most stringent method involves testing the antibody on cells where the target gene has been knocked out or its expression knocked down.

  • Orthogonal Validation: Compare your antibody-based results with data from a different method, such as mass spectrometry or RNA-seq data for target expression.

  • Independent Antibody Strategy: Use a second, validated antibody that recognizes a different epitope on the same target protein and compare the staining patterns.

Troubleshooting Guide: MOC-31 (anti-EpCAM) Antibody

The MOC-31 antibody targets the Epithelial Cell Adhesion Molecule (EpCAM), also known as Epithelial Specific Antigen. It is frequently used in immunohistochemistry (IHC) to differentiate adenocarcinomas from mesotheliomas.

Common Issues and Solutions for MOC-31

ProblemPossible CauseRecommended Solution
High Background Staining 1. Primary antibody concentration too high.2. Inadequate blocking.3. Insufficient washing.1. Titrate the primary antibody to find the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).3. Increase the number and duration of wash steps.
Weak or No Signal 1. Low or no expression of EpCAM in the sample.2. Incorrect antigen retrieval method.3. Primary antibody not active.1. Use a validated positive control tissue, such as colon or breast carcinoma, to confirm the experimental setup.[1]2. For formalin-fixed paraffin-embedded (FFPE) tissues, enzymatic digestion (e.g., with Pepsin) is often recommended for MOC-31.[1]3. Ensure proper storage and handling of the antibody.
Non-specific Staining in Mesothelial Cells 1. Some studies report weak cytoplasmic staining in reactive mesothelial cells.[2][3]1. Focus on strong, membranous staining as the key indicator of adenocarcinoma positivity.[2][3]2. Use MOC-31 as part of an antibody panel with mesothelioma markers (e.g., Calretinin) for a more definitive diagnosis.[3]
Experimental Protocol: Immunohistochemistry (IHC) with MOC-31

This is a general protocol for FFPE tissues and should be optimized for your specific experimental conditions.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Rehydrate through graded alcohols: 100% ethanol (2x, 3 min each), 95% ethanol (1x, 3 min), 70% ethanol (1x, 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform enzymatic digestion with Pepsin for 20 minutes at room temperature or 5 minutes at 37°C.[1]

    • Wash slides in a buffer solution (e.g., PBS).

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.

    • Rinse with wash buffer.

    • Incubate with a protein block (e.g., normal serum) for 10-20 minutes to reduce non-specific binding.[1]

  • Primary Antibody Incubation:

    • Dilute MOC-31 antibody in antibody diluent to the optimal concentration (typically 1-2 µg/ml).[4]

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides with buffer.

    • Incubate with a secondary antibody-polymer complex for 10-20 minutes.[1]

    • Wash slides with buffer.

    • Apply chromogen (e.g., DAB) and incubate until the desired stain intensity develops.[1]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear with xylene.

    • Mount with a permanent mounting medium.

Workflow for MOC-31 IHC Troubleshooting

MOC31_Troubleshooting Start Start: Unexpected Staining with MOC-31 HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No TitrateAb 1. Titrate Primary Ab 2. Optimize Blocking 3. Increase Washes HighBg->TitrateAb Yes NonSpecific Non-specific Staining? WeakSignal->NonSpecific No CheckControls 1. Check Positive Control 2. Verify Antigen Retrieval 3. Confirm Ab Activity WeakSignal->CheckControls Yes End Problem Solved / Consult Further NonSpecific->End No CheckPattern 1. Focus on Membranous Staining 2. Use Antibody Panel NonSpecific->CheckPattern Yes CheckAgain1 CheckAgain1 TitrateAb->CheckAgain1 Re-evaluate CheckAgain1->End CheckAgain2 CheckAgain2 CheckControls->CheckAgain2 Re-evaluate CheckAgain2->End CheckAgain3 CheckAgain3 CheckPattern->CheckAgain3 Re-evaluate CheckAgain3->End

Troubleshooting workflow for MOC-31 IHC experiments.

Troubleshooting Guide: MS-3 (anti-Nucleolin/C23) Antibody

The MS-3 antibody targets Nucleolin (also known as C23), a major nucleolar phosphoprotein involved in ribosome biogenesis. It is a versatile antibody used in Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and IHC.

Common Issues and Solutions for MS-3

ProblemPossible CauseRecommended Solution
Multiple Bands in Western Blot 1. Protein degradation.2. Post-translational modifications of Nucleolin.3. Non-specific binding.1. Use fresh lysates and add protease inhibitors to your lysis buffer.2. Consult literature for known isoforms or modified forms of Nucleolin.3. Optimize antibody dilution and blocking conditions. The expected molecular weight is ~110 kDa.[5]
High Background in Immunofluorescence 1. Suboptimal fixation/permeabilization.2. Primary antibody concentration too high.1. Test different fixation (e.g., methanol vs. formaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) conditions.2. Perform a titration of the MS-3 antibody.
No Signal in Immunoprecipitation 1. Antibody does not recognize the native protein conformation.2. Insufficient amount of target protein in the lysate.3. Inefficient antibody-bead coupling.1. The MS-3 antibody is raised against the full-length protein and is recommended for IP, suggesting it recognizes the native form.[5]2. Increase the amount of starting material (cell lysate).3. Ensure proper coupling of the antibody to Protein A/G beads.
Experimental Protocol: Western Blot (WB) with MS-3

This is a general protocol and should be optimized for your specific samples and equipment.

  • Sample Preparation:

    • Lyse cells in a suitable lysis buffer (e.g., RIPA) containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the MS-3 antibody in blocking buffer. A starting dilution of 1:200 to 1:1000 is recommended.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Validation Workflow for a New Antibody Lot

Antibody_Validation Start Start: New Antibody Lot WB_Test Western Blot Validation Start->WB_Test PosNeg_Controls Test on Positive & Negative Control Lysates WB_Test->PosNeg_Controls Correct_Band Single Band at Correct MW? PosNeg_Controls->Correct_Band Application_Test Application-Specific Validation (e.g., IHC, IF, IP) Correct_Band->Application_Test Yes Fail Validation Failed Contact Supplier Correct_Band->Fail No Compare_Pattern Compare Staining Pattern to Known Localization & Controls Application_Test->Compare_Pattern Pass Validation Passed Compare_Pattern->Pass Pattern Matches Compare_Pattern->Fail Pattern Mismatch

A general workflow for validating a new lot of any antibody.

For further assistance, please consult the specific product datasheets provided by the manufacturer or contact their technical support services.

References

Technical Support Center: Optimizing Mitochondrial Isolation for SS-31 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve mitochondrial isolation for proteomic studies involving the mitochondrial-targeted peptide SS-31 (Elamipretide).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of mitochondrial isolation for SS-31 studies?

The main objective is to obtain a highly pure and functionally intact mitochondrial fraction from cultured cells or tissues. This is crucial for accurately assessing the effects of SS-31 on the mitochondrial proteome, including its direct interactions with mitochondrial proteins and its influence on mitochondrial function and signaling pathways.[1][2] High-purity samples minimize interference from proteins of other cellular compartments, ensuring that the observed proteomic changes are genuinely of mitochondrial origin.

Q2: Which is the most common method for mitochondrial isolation?

Differential centrifugation is the most widely used technique for mitochondrial isolation due to its simplicity and cost-effectiveness.[3][4] The method separates organelles based on their size and density through a series of centrifugation steps at increasing speeds.[4] While effective, it may yield a crude mitochondrial fraction with some level of contamination from other organelles like the endoplasmic reticulum and peroxisomes.

Q3: How can I improve the purity of my mitochondrial isolate?

To enhance purity, a crude mitochondrial pellet obtained from differential centrifugation can be further purified using a density gradient centrifugation, often with sucrose or Percoll gradients.[4] This method separates mitochondria from other contaminating organelles more effectively. Another approach is to use immuno-magnetic separation with antibodies targeting mitochondrial outer membrane proteins, such as TOM22, which can yield highly pure mitochondrial fractions.

Q4: What are the critical quality control steps to assess the purity of my mitochondrial isolate?

Western blotting is a standard method for assessing the purity of mitochondrial fractions.[5][6][7] This involves probing the isolate for the presence of marker proteins specific to different cellular compartments. A pure mitochondrial sample should be enriched in mitochondrial markers (e.g., TOM20, COX IV, VDAC) and show minimal to no presence of markers for the nucleus (e.g., Histone H3), cytosol (e.g., GAPDH, β-tubulin), or endoplasmic reticulum (e.g., Calnexin, KDEL).[5][6][7] Mass spectrometry can also be used for a more comprehensive assessment of contamination.[8][9][10]

Q5: How does the SS-31 peptide interact with mitochondria?

SS-31 (Elamipretide) is a synthetic tetrapeptide that selectively targets the inner mitochondrial membrane by interacting with cardiolipin, a phospholipid crucial for maintaining the structure of mitochondrial cristae and the function of the electron transport chain.[1][11][12][13][14] This interaction helps to stabilize mitochondrial membrane potential, reduce reactive oxygen species (ROS) production, and improve ATP synthesis.[1][11][13] Proteomic studies have shown that SS-31 directly interacts with several mitochondrial proteins involved in ATP production and metabolism.[1][2][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Mitochondrial Yield 1. Insufficient starting material. 2. Inefficient cell lysis/homogenization. 3. Over-homogenization leading to mitochondrial damage. 4. Incorrect centrifugation speeds or times.1. Increase the amount of starting cells or tissue. 2. Optimize the homogenization process. For cultured cells, monitor cell breakage under a microscope, aiming for ~80% lysis.[16] For tissues, ensure proper mincing and use an appropriate homogenizer (e.g., Dounce or Potter-Elvehjem). 3. Avoid excessive homogenization strokes or speed. Keep samples on ice throughout the procedure to maintain mitochondrial integrity. 4. Strictly adhere to the recommended centrifugation parameters in the protocol.
Contamination with Other Organelles (e.g., ER, Nuclei) 1. Incomplete removal of nuclei and cell debris during low-speed centrifugation. 2. Co-sedimentation of other organelles with mitochondria.1. Repeat the low-speed centrifugation step to ensure complete pelleting of nuclei and unbroken cells. 2. For higher purity, incorporate a density gradient centrifugation step (e.g., sucrose or Percoll gradient) after the initial differential centrifugation. 3. Wash the final mitochondrial pellet with an appropriate buffer to remove loosely attached contaminants.
Poor Mitochondrial Integrity/Function 1. Mechanical damage during homogenization. 2. Osmotic stress due to inappropriate buffer composition. 3. Temperature fluctuations during isolation. 4. Delay in processing samples.1. Use a Dounce homogenizer with a loose-fitting pestle for gentle cell disruption. 2. Use isotonic buffers throughout the isolation procedure to prevent mitochondrial swelling or shrinkage. 3. Perform all steps at 4°C (on ice or in a cold room) to minimize enzymatic degradation and maintain mitochondrial function. 4. Process samples as quickly as possible after harvesting.
Inconsistent Results in SS-31 Proteomic Studies 1. Variability in the purity and yield of mitochondrial isolates between experiments. 2. Degradation of mitochondrial proteins. 3. Inconsistent incubation time or concentration of SS-31.1. Standardize the mitochondrial isolation protocol and perform quality control checks (e.g., Western blot for purity) for each batch. 2. Add protease inhibitors to all buffers used during isolation to prevent protein degradation. 3. Ensure consistent and accurate experimental conditions when treating isolated mitochondria with SS-31.

Data on Mitochondrial Isolation Methods

The choice of isolation method can significantly impact the yield and purity of the mitochondrial fraction. Below is a summary of data comparing a manual differential centrifugation method with two commercially available kits for isolating mitochondria from 10^6 HepG2 cultured cells.[17]

Isolation Method Total Protein Yield (µg) Relative mtDNA Copy Number Mitochondrial Integrity (JC-1 Absorbance Ratio 595/535 nm) Mitochondrial Activity (Relative ROS Production)
Manual Differential Centrifugation 58.03HighestLowestIntermediate
Qproteome Kit (Qiagen) 37.6LowestHighestHighest
MITOISO2 Kit (Sigma-Aldrich) 43.9IntermediateIntermediateLowest

Data adapted from a study on HepG2 cells.[17]

Key Experimental Protocols

Protocol 1: Mitochondrial Isolation from Cultured Cells by Differential Centrifugation

This protocol is a standard method for obtaining a crude mitochondrial fraction.

Materials:

  • Cell pellet from cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with freshly added protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and refrigerated centrifuge

Procedure:

  • Harvest cells and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

  • Homogenize the swollen cells using a pre-chilled Dounce homogenizer until about 80% of the cells are lysed (monitor with a microscope).[16]

  • Immediately add a hypertonic solution to restore isotonicity.

  • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[5]

  • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[18]

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

  • The final pellet contains the enriched mitochondrial fraction.

Protocol 2: Assessment of Mitochondrial Purity by Western Blot

This protocol is essential for verifying the quality of the isolated mitochondrial fraction.

Materials:

  • Isolated mitochondrial fraction and other subcellular fractions (e.g., total cell lysate, cytosolic fraction) for comparison.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against mitochondrial, nuclear, cytosolic, and ER marker proteins.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Lyse the mitochondrial pellet and other fractions in lysis buffer.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against marker proteins overnight at 4°C.

    • Mitochondrial markers: TOM20, COX IV, VDAC

    • Nuclear marker: Histone H3

    • Cytosolic marker: GAPDH, β-tubulin

    • ER marker: Calnexin, KDEL

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A pure mitochondrial fraction will show strong signals for mitochondrial markers and weak to no signals for markers of other organelles.

Visualizations

Mitochondrial Isolation Workflow

G Workflow for Mitochondrial Isolation and Purity Assessment cluster_isolation Mitochondrial Isolation cluster_qc Quality Control cluster_downstream Downstream Application start Start with Cultured Cells or Tissue homogenization Cell Lysis / Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (e.g., 1,000 x g) homogenization->low_speed_cent pellet1 Pellet: Nuclei, Debris (Discard) low_speed_cent->pellet1 Separate supernatant1 Supernatant: Mitochondria, Cytosol low_speed_cent->supernatant1 Collect high_speed_cent High-Speed Centrifugation (e.g., 12,000 x g) pellet2 Pellet: Crude Mitochondria high_speed_cent->pellet2 Separate supernatant2 Supernatant: Cytosol (Discard or Keep for Control) high_speed_cent->supernatant2 Collect supernatant1->high_speed_cent wash Wash Mitochondrial Pellet pellet2->wash final_pellet Final Mitochondrial Pellet wash->final_pellet western_blot Western Blot Analysis final_pellet->western_blot ms_analysis Mass Spectrometry final_pellet->ms_analysis purity_assessment Assess Purity with Organelle Markers western_blot->purity_assessment ms_analysis->purity_assessment ss31_study SS-31 Proteomic Studies purity_assessment->ss31_study

Caption: A flowchart illustrating the key steps in mitochondrial isolation by differential centrifugation and subsequent quality control for proteomic studies.

Troubleshooting Logic for Low Mitochondrial Yield

G Troubleshooting Low Mitochondrial Yield start Low Mitochondrial Yield Detected check_start_material Check Starting Material Amount start->check_start_material check_lysis Evaluate Cell Lysis Efficiency check_start_material->check_lysis Sufficient increase_material Increase Cell/Tissue Amount check_start_material->increase_material Insufficient check_centrifugation Verify Centrifugation Parameters check_lysis->check_centrifugation Optimal optimize_homogenization Optimize Homogenization (e.g., strokes, pestle type) check_lysis->optimize_homogenization Inefficient (<80%) or Excessive confirm_speeds Confirm Correct Speeds and Times check_centrifugation->confirm_speeds Incorrect

Caption: A decision tree to guide troubleshooting efforts when encountering low yields of isolated mitochondria.

Mitochondrial Intrinsic Apoptosis Signaling Pathway

G Mitochondrial Role in Intrinsic Apoptosis cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade dna_damage DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak Activates oxidative_stress Oxidative Stress oxidative_stress->bax_bak Activates momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_bclxl Bcl-2/Bcl-xL (Anti-apoptotic) bcl2_bclxl->bax_bak Inhibits cytochrome_c Cytochrome c Release momp->cytochrome_c smac_diablo Smac/DIABLO Release momp->smac_diablo caspase9 Caspase-9 Activation (Initiator) cytochrome_c->caspase9 Binds Apaf-1 to activate iaps IAPs (Inhibitor of Apoptosis Proteins) smac_diablo->iaps Inhibits apaf1 Apaf-1 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis iaps->caspase3 Inhibits

Caption: A diagram of the intrinsic apoptosis pathway, highlighting the central role of mitochondria in initiating the caspase cascade.

References

Technical Support Center: CRISPR Editing of the MRPS31 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CRISPR-mediated editing of the MRPS31 gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the MRPS31 gene and why is it a target for CRISPR editing?

The MRPS31 (Mitochondrial Ribosomal Protein S31) gene is a nuclear-encoded gene, meaning it resides within the cell's nucleus, not the mitochondrial DNA.[1][2] Its protein product is essential for the proper assembly and function of the small subunit of mitochondrial ribosomes (mitoribosomes).[1][2] These mitoribosomes are responsible for synthesizing proteins encoded by the mitochondrial genome, which are critical for cellular respiration and energy production.[1] Given its crucial role in mitochondrial protein synthesis, researchers may target MRPS31 with CRISPR-Cas9 to study mitochondrial diseases, cellular metabolism, and the effects of mitochondrial dysfunction on various cellular processes.

Q2: What are the primary challenges when using CRISPR-Cas9 to edit the nuclear-encoded MRPS31 gene?

While editing a nuclear gene like MRPS31 avoids the significant challenge of delivering CRISPR components into the mitochondria, researchers may still encounter several common hurdles:

  • Off-target effects: The Cas9 nuclease may cut at unintended sites in the genome that have sequences similar to the target site.[3][4][5]

  • Low editing efficiency: Achieving a high percentage of successfully edited cells can be difficult due to factors like suboptimal guide RNA (gRNA) design, inefficient delivery of CRISPR components, and the cell's DNA repair pathway choices.[6][7][8]

  • Cellular toxicity: High concentrations of CRISPR components or certain delivery methods can be toxic to cells, leading to poor viability.[6]

  • Mosaicism: Not all cells in a population will be edited, or some may have different edits, leading to a mixed population of cells.[6]

  • Difficulty in detecting edits: Accurately identifying and quantifying the desired edits can be challenging.[6]

Q3: How do I design a highly specific guide RNA (gRNA) for the MRPS31 gene to minimize off-target effects?

Effective gRNA design is critical for successful and specific gene editing.[9][10] Consider the following:

  • Utilize online design tools: Several web-based tools can predict gRNA efficiency and potential off-target sites.[11] These tools often use algorithms that score gRNAs based on factors like GC content and sequence uniqueness.[7][11]

  • Target crucial exons: For gene knockout experiments, design gRNAs to target exons that are critical for MRPS31 protein function, avoiding the extreme N- and C-termini.[10][12]

  • Check for sequence variations: Ensure the target sequence in your specific cell line does not have polymorphisms that could affect gRNA binding.[8]

Troubleshooting Guides

Problem 1: Low or No Editing Efficiency
Possible Cause Troubleshooting Step Recommended Action
Suboptimal gRNA designValidate gRNA activity.Design and test 2-3 different gRNAs targeting different sites within the MRPS31 gene.[8] Use a validated positive control gRNA targeting a known gene to ensure the rest of your experimental setup is working.[8]
Inefficient delivery of CRISPR componentsOptimize your delivery method.If using plasmid transfection, ensure high-quality, endotoxin-free plasmid DNA. For difficult-to-transfect cells, consider electroporation or lentiviral delivery.[6][13] Optimize the concentration of Cas9 and gRNA, as well as the cell density at the time of delivery.
Poor expression of Cas9 or gRNAVerify component expression.Use a Cas9 variant with a suitable promoter for your cell type.[6] If using a plasmid, codon-optimize the Cas9 sequence for the host organism.[6]
Cellular DNA repair favoring non-disruptive editsAnalyze the types of edits produced.Sequencing the target locus can reveal if edits are occurring but are not resulting in a functional knockout (e.g., in-frame deletions). If so, designing a gRNA that targets a more critical protein domain may be necessary.
Problem 2: High Frequency of Off-Target Effects
Possible Cause Troubleshooting Step Recommended Action
Poor gRNA specificityRedesign gRNA with higher specificity scores.Use updated gRNA design tools that predict off-target sites with greater accuracy. Select gRNAs with minimal predicted off-target sites that have multiple mismatches.[14]
Excessive Cas9 nuclease activityReduce the duration of Cas9 exposure.Deliver Cas9 and gRNA as ribonucleoprotein (RNP) complexes instead of plasmids. RNPs are active immediately upon delivery but are degraded within 24-48 hours, reducing the time available for off-target cleavage.[15]
High concentration of CRISPR componentsTitrate the amount of Cas9 and gRNA delivered.Perform a dose-response experiment to find the lowest concentration of CRISPR components that still provides sufficient on-target editing efficiency.[6]
Use of standard SpCas9Switch to a high-fidelity Cas9 variant.Engineered versions of Cas9, such as SpCas9-HF1 or eSpCas9, have been developed to have reduced off-target activity while maintaining high on-target efficiency.[3]
Quantitative Data Summary: Strategies to Mitigate Off-Target Effects
StrategyReported Reduction in Off-Target SitesReference
Use of high-fidelity Cas9 variants (e.g., evoCas9, SpCas9-HF1, eSpCas9)94.1% - 98.7%[3]
Delivery as Ribonucleoprotein (RNP) vs. PlasmidSignificantly reduces off-target effects due to transient nuclease activity.[15]
Using paired Cas9 nickasesSignificantly lower off-target rates compared to wild-type Cas9.[15]

Experimental Protocols

Protocol 1: Delivery of Cas9-gRNA Ribonucleoprotein (RNP) via Electroporation

This protocol is designed for researchers aiming to minimize off-target effects by using a transient delivery system.

  • Preparation of RNP Complexes:

    • Synthesize or purchase high-quality, chemically modified synthetic gRNA targeting MRPS31.

    • Resuspend the lyophilized gRNA in nuclease-free buffer to a stock concentration of 100 µM.

    • In a sterile PCR tube, combine the gRNA and purified, high-fidelity Cas9 nuclease at a 1.2:1 molar ratio.

    • Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.

  • Cell Preparation:

    • Culture the target cells to ~80% confluency.

    • Harvest the cells and count them using a hemocytometer or automated cell counter.

    • Resuspend the cells in a suitable electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells / 100 µL).

  • Electroporation:

    • Add the pre-formed RNP complexes to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette.

    • Use a pre-optimized electroporation program for your specific cell type.

    • Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.

  • Post-Electroporation Culture and Analysis:

    • Culture the cells for 48-72 hours.

    • Harvest a portion of the cells to extract genomic DNA and assess editing efficiency using methods like Sanger sequencing and TIDE analysis, or next-generation sequencing.

Visualizations

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery cluster_editing Phase 3: Genome Editing cluster_analysis Phase 4: Analysis gRNA_design gRNA Design for MRPS31 synthesis Synthesize gRNA & Purify Cas9 gRNA_design->synthesis RNP_formation Form Cas9-gRNA RNP Complex synthesis->RNP_formation delivery Deliver RNP to Cells (e.g., Electroporation) RNP_formation->delivery target_binding RNP Binds to MRPS31 Locus delivery->target_binding cleavage Cas9 Creates Double-Strand Break target_binding->cleavage repair Cellular DNA Repair (NHEJ or HDR) cleavage->repair gDNA_extraction Genomic DNA Extraction repair->gDNA_extraction phenotype Phenotypic Analysis repair->phenotype sequencing Sequencing & Analysis of Edit gDNA_extraction->sequencing

Caption: A generalized workflow for CRISPR-Cas9 editing of the MRPS31 gene.

MRPS31_Pathway cluster_nucleus cluster_mitochondrion nucleus Nucleus cytoplasm Cytoplasm nucleus->cytoplasm Transcription & Export mrps31_gene MRPS31 Gene mrps31_mrna MRPS31 mRNA cytosolic_ribosome Cytosolic Ribosome mrps31_mrna->cytosolic_ribosome Translation mrps31_protein MRPS31 Protein cytosolic_ribosome->mrps31_protein mitochondrion Mitochondrion mrps31_protein->mitochondrion Import mitoribosome Mitoribosome Assembly (Small Subunit) mt_protein_synthesis Mitochondrial Protein Synthesis mitoribosome->mt_protein_synthesis

Caption: The cellular pathway of the MRPS31 gene product.

References

Technical Support Center: Minimizing Off-Target Effects in Gene Knockdown Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "MS31" can refer to multiple distinct genes, including Mitochondrial Ribosomal Protein S31 (MRPS31) and a murine HP1-like chromobox gene (also known as Cbx1).[1][2] The guidance provided here is broadly applicable to gene knockdown experiments; however, for gene-specific recommendations, please verify the exact identity of your target.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during this compound knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of gene knockdown?

A1: Off-target effects are unintended changes in gene or protein expression caused by the knockdown reagent (e.g., siRNA, shRNA, sgRNA) acting on sequences other than the intended target mRNA or gene.[3][4] These effects can arise from partial sequence complementarity to other transcripts, leading to their unintended degradation or translational repression.[5][6] In CRISPR-based systems, off-target effects involve the Cas enzyme cutting DNA at sites with similarity to the target sequence.[3] Such unintended alterations can lead to misinterpretation of experimental results and potential cellular toxicity.[7]

Q2: How do off-target effects differ between siRNA, shRNA, and CRISPR-Cas9 knockdown approaches?

A2: While all three methods can produce off-target effects, the underlying mechanisms differ:

  • siRNA and shRNA: Off-target effects are primarily driven by the guide strand of the siRNA or processed shRNA binding to unintended mRNA targets, often through a "miRNA-like" mechanism involving partial complementarity in the seed region (nucleotides 2-8 of the guide strand).[5][6] The sense strand can also be incorporated into the RISC complex and induce off-target silencing.[8]

  • CRISPR-Cas9: Off-target effects occur when the guide RNA (gRNA) directs the Cas9 nuclease to cut at unintended genomic locations that have sequence similarity to the target site, particularly if they are followed by a protospacer adjacent motif (PAM).[3][9]

Q3: What are the first steps I should take to minimize off-target effects when designing my this compound knockdown experiment?

A3: Proactive design is critical. Here are initial steps for each knockdown method:

  • For siRNA/shRNA:

    • Utilize bioinformatics tools to design sequences with minimal predicted off-target binding. These algorithms screen for potential homology to other transcripts in the relevant genome.

    • Consider using chemically modified siRNAs, such as those with 2'-O-methylation at position 2 of the guide strand, which can reduce miRNA-like off-target effects.[6][10]

    • Plan to use a pool of multiple siRNAs targeting different regions of the this compound mRNA. This reduces the concentration of any single siRNA, thereby lowering the likelihood of off-target effects from any one sequence.[5][10][11]

  • For CRISPR-Cas9:

    • Use updated gRNA design tools that predict and score potential off-target sites across the genome.[12]

    • Select a gRNA sequence with the fewest potential off-target sites that have a low number of mismatches.

    • Consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been engineered to have reduced off-target activity.[13]

Troubleshooting Guides

Guide 1: I suspect off-target effects in my siRNA/shRNA experiment. What should I do?

If you observe unexpected phenotypes, widespread changes in gene expression, or results that are inconsistent across different knockdown reagents targeting this compound, follow these troubleshooting steps:

Step 1: Validate the On-Target Knockdown Efficiency Before attributing a phenotype to off-target effects, confirm efficient knockdown of this compound at both the mRNA and protein levels.

  • Protein Level: Perform a Western blot using a validated antibody specific for the this compound protein.[15]

Step 2: Perform a Rescue Experiment This is a definitive method to confirm that the observed phenotype is due to the loss of this compound and not an off-target effect.

  • Co-transfect your cells with the siRNA/shRNA and an expression vector encoding the this compound protein. The expression vector should be designed to be resistant to your knockdown reagent (e.g., by introducing silent mutations in the siRNA/shRNA binding site).[16]

  • If the phenotype is reversed upon re-expression of this compound, it is likely an on-target effect.

Step 3: Test Multiple Independent siRNAs/shRNAs A bona fide on-target phenotype should be reproducible with at least two or more independent knockdown reagents targeting different sequences within the this compound transcript.

Step 4: Analyze Global Gene Expression If resources permit, perform transcriptome-wide analysis (e.g., RNA-seq) on cells treated with your knockdown reagent and a non-targeting control. This can reveal unintended changes in gene expression.

Step 5: Reduce siRNA/shRNA Concentration Off-target effects are often dose-dependent.[4] Titrate your siRNA/shRNA to the lowest concentration that still achieves sufficient on-target knockdown.

Experimental Workflow for siRNA/shRNA Troubleshooting

A Suspected Off-Target Phenotype B Validate On-Target Knockdown (qPCR/Western) A->B C Knockdown Efficient? B->C D Optimize Transfection/ Transduction C->D No E Perform Rescue Experiment C->E Yes D->B F Phenotype Rescued? E->F G Phenotype is On-Target F->G Yes H Test Multiple Independent siRNAs/shRNAs F->H No I Phenotype Consistent? H->I I->G Yes J Phenotype is Likely Off-Target I->J No K Reduce siRNA/shRNA Concentration J->K L Re-evaluate Phenotype K->L

Caption: Troubleshooting workflow for suspected siRNA/shRNA off-target effects.

Guide 2: How can I detect and mitigate off-target effects in my CRISPR-Cas9 experiment?

Detecting and mitigating off-target cleavage is crucial for the validity of CRISPR-based studies.

Step 1: In Silico Prediction of Off-Target Sites Use computational tools to predict potential off-target loci for your chosen gRNA.[3][12]

Step 2: Experimental Detection of Off-Target Cleavage Several unbiased, genome-wide methods can be used to identify off-target cleavage events:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) into DNA double-strand breaks (DSBs).[3]

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is an in vitro method that can identify Cas9 cleavage sites on purified genomic DNA.[3]

  • SITE-Seq (Selective enrichment and Identification of Tagged genomic DNA Ends by Sequencing): Another in vitro method to map Cas9 cleavage sites.[13]

Step 3: Mitigation Strategies If off-target effects are detected, consider the following strategies:

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 proteins like SpCas9-HF1 or eSpCas9 exhibit reduced off-target activity.[13]

  • Use a Paired Nickase Approach: Instead of a single Cas9 nuclease that creates a DSB, use two Cas9 "nickases," each guided by a separate gRNA to adjacent sites on opposite strands. This creates a staggered DSB, which is less likely to occur at off-target sites where only one of the gRNAs might bind.[9][17]

  • Deliver Cas9 as a Ribonucleoprotein (RNP) Complex: Delivering the Cas9 protein and gRNA as a pre-assembled RNP complex, rather than via plasmid expression, limits the duration of Cas9 activity in the cell, thereby reducing the window for off-target cleavage.[17]

  • Truncated gRNAs: Using gRNAs that are shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can increase specificity.[3][13]

Data and Protocols

Table 1: General Recommendations for Reducing Off-Target Effects with siRNA
StrategyRecommendationRationale
Concentration Use the lowest effective concentration (typically 1-10 nM).[4][10]Off-target effects are dose-dependent.
Pooling Use a pool of 3-4 siRNAs targeting the same mRNA.[11]Reduces the concentration of any single offending siRNA.
Chemical Modification Use siRNAs with 2'-O-methyl modification in the seed region.[6][10]Reduces miRNA-like off-target binding.
Controls Always include a validated non-targeting control siRNA.[18]Distinguishes sequence-specific off-target effects from general effects of transfection.
Protocol 1: Validation of this compound Knockdown by qRT-PCR
  • Cell Culture and Transfection: Plate cells to be 60-80% confluent at the time of transfection. Transfect with the this compound-targeting reagent or a non-targeting control according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for this compound, and a suitable qPCR master mix.

    • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.

    • Run the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control. A significant reduction in the this compound mRNA level confirms on-target knockdown.

Protocol 2: Western Blot Analysis of this compound Protein Levels
  • Cell Lysis: At 48-96 hours post-transfection (the longer time point allows for protein turnover), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. A reduced this compound band intensity relative to the loading control and the non-targeting control indicates successful protein knockdown.

Signaling Pathway and Workflow Diagrams

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound (as MRPS31) plays a role in mitochondrial translation, which in turn affects cellular metabolism and an apoptosis pathway. This is a generalized representation.

cluster_mito Mitochondrion cluster_cell Cellular Processes This compound This compound (MRPS31) MitoRibo Mitochondrial Ribosome This compound->MitoRibo Component of MitoTrans Mitochondrial Translation MitoRibo->MitoTrans OXPHOS OXPHOS Proteins MitoTrans->OXPHOS ATP ATP Production OXPHOS->ATP CytoC Cytochrome c Release OXPHOS->CytoC Inhibits Metabolism Cellular Metabolism ATP->Metabolism Apoptosis Apoptosis CytoC->Apoptosis A Select Target Gene (e.g., this compound) B gRNA Design using In Silico Tools A->B C Prioritize gRNAs with Low Off-Target Scores B->C D Choose CRISPR System C->D E Standard Cas9 D->E Standard F High-Fidelity Cas9 D->F High Specificity G Paired Nickases D->G High Specificity H Select Delivery Method E->H F->H G->H I Plasmid H->I Sustained Expression J RNP Complex H->J Transient Activity K Perform Experiment I->K J->K L Validate On-Target Editing and Assess Off-Target Sites (e.g., GUIDE-seq) K->L

References

Technical Support Center: Optimizing Fixation for CD31 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation for CD31 immunofluorescence experiments.

Troubleshooting Guide

Researchers may encounter several common issues during CD31 immunofluorescence staining. This guide provides solutions to frequently observed problems.

Issue 1: Weak or No CD31 Signal

A faint or absent fluorescent signal for CD31 can arise from several factors related to fixation and subsequent processing steps.

Potential Cause Recommended Solution Citation
Over-fixation Reduce the duration of fixation. Aldehyde fixatives like paraformaldehyde (PFA) can cross-link proteins, masking the CD31 epitope.[1]
Inappropriate Fixative The choice of fixative is critical and depends on the specific CD31 antibody and the sample type. While PFA is common, for some antibodies, methanol fixation might be necessary. However, methanol can denature some protein epitopes.[2][3]
Epitope Masking If using PFA or other cross-linking fixatives, an antigen retrieval step may be necessary to unmask the CD31 epitope. This can be achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).[4][5]
Insufficient Permeabilization If using a fixative like PFA that does not permeabilize the cell membrane, a separate permeabilization step with a detergent like Triton X-100 is required for the antibody to access intracellular or transmembrane epitopes of CD31.[1][3]
Antibody Incompatibility Ensure the primary antibody against CD31 is validated for immunofluorescence and compatible with the chosen fixation method.[1][2]

Issue 2: High Background Staining

Excessive background fluorescence can obscure the specific CD31 signal, making data interpretation difficult.

Potential Cause Recommended Solution Citation
Autofluorescence Some tissues exhibit natural fluorescence. This can be exacerbated by aldehyde fixatives like glutaraldehyde. To reduce autofluorescence, you can treat the sample with a quenching agent like sodium borohydride after fixation.[1]
Non-specific Antibody Binding Inadequate blocking can lead to non-specific binding of primary or secondary antibodies. Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[6]
Fixative Artifacts Using expired or improperly prepared fixatives can lead to increased background. Always use fresh, high-quality reagents.[6]
Excessive Antibody Concentration Using too high a concentration of the primary or secondary antibody can increase background signal. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for CD31 immunofluorescence?

There is no single "best" fixative, as the optimal choice depends on the specific anti-CD31 antibody clone, the sample type (e.g., cultured cells, frozen tissue, paraffin-embedded tissue), and the experimental goals.

  • Paraformaldehyde (PFA): A 4% PFA solution is a commonly used fixative that preserves cellular structure well. However, it can mask the CD31 epitope, often necessitating an antigen retrieval step.[7][4]

  • Methanol: Cold methanol fixation can be effective for some antibodies as it simultaneously fixes and permeabilizes the cells. However, it can alter protein conformation and may not be suitable for all CD31 epitopes.[2][3]

  • Acetone: Similar to methanol, cold acetone is a precipitating fixative that also permeabilizes cells.

It is recommended to consult the datasheet for your specific CD31 antibody for the manufacturer's recommended fixation protocol. If this information is not available, a pilot experiment comparing different fixation methods is advisable.

Q2: When is antigen retrieval necessary for CD31 staining?

Antigen retrieval is often required when using cross-linking fixatives like paraformaldehyde (PFA) or formalin.[4][5] These fixatives create methylene bridges between proteins, which can mask the epitope recognized by the anti-CD31 antibody.[5] Antigen retrieval methods, such as heating the sample in a citrate or Tris-EDTA buffer (HIER), help to break these cross-links and expose the antigenic site.[4] For alcohol-based fixatives like methanol or acetone, which precipitate proteins rather than cross-linking them, antigen retrieval is generally not necessary.[4]

Q3: How can I optimize the fixation time?

The optimal fixation time is a balance between preserving tissue morphology and maintaining antigenicity.

  • Under-fixation can lead to poor tissue architecture and loss of the target antigen.

  • Over-fixation , particularly with cross-linking agents, can mask epitopes and increase background fluorescence.[1][7]

For 4% PFA, a typical fixation time for cultured cells is 10-20 minutes at room temperature.[3] For tissues, the fixation time may need to be longer.[3] It is crucial to optimize the fixation time for your specific sample type and antibody.

Experimental Protocols & Workflows

Below are generalized protocols for PFA and methanol fixation for CD31 immunofluorescence. Note: These are starting points and may require optimization.

Paraformaldehyde (PFA) Fixation and Permeabilization Workflow

PFA_Fixation_Workflow cluster_prep Sample Preparation cluster_fix Fixation cluster_perm Permeabilization cluster_stain Staining start Start with Cells/Tissue wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-20 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1-0.5% Triton X-100 (10 min, RT) wash2->perm wash3 Wash with PBS perm->wash3 block Block (e.g., 5% BSA, 1 hr) wash3->block primary_ab Incubate with anti-CD31 Primary Ab block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Fluorescent Secondary Ab wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount and Image wash5->mount

Caption: PFA fixation workflow for CD31 immunofluorescence.

Methanol Fixation Workflow

Methanol_Fixation_Workflow cluster_prep Sample Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining start Start with Cells/Tissue wash1 Wash with PBS start->wash1 fix_perm Fix with cold 100% Methanol (5-10 min, -20°C) wash1->fix_perm wash2 Wash with PBS fix_perm->wash2 block Block (e.g., 5% BSA, 1 hr) wash2->block primary_ab Incubate with anti-CD31 Primary Ab block->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Incubate with Fluorescent Secondary Ab wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mount Mount and Image wash4->mount

Caption: Methanol fixation workflow for CD31 immunofluorescence.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_start cluster_problem Problem Identification cluster_solutions_weak Solutions for Weak Signal cluster_solutions_bg Solutions for High Background cluster_end start Start IF Experiment problem Problem Observed? start->problem weak_signal Weak/No Signal problem->weak_signal Yes high_bg High Background problem->high_bg Yes end Successful Staining problem->end No check_fixation Optimize Fixation (Time, Type) weak_signal->check_fixation antigen_retrieval Perform Antigen Retrieval weak_signal->antigen_retrieval check_perm Ensure Proper Permeabilization weak_signal->check_perm titrate_ab Titrate Antibody Concentration weak_signal->titrate_ab optimize_blocking Optimize Blocking (Time, Reagent) high_bg->optimize_blocking check_autofluor Address Autofluorescence high_bg->check_autofluor titrate_ab2 Titrate Antibody Concentration high_bg->titrate_ab2 fresh_reagents Use Fresh Reagents high_bg->fresh_reagents check_fixation->end antigen_retrieval->end check_perm->end titrate_ab->end optimize_blocking->end check_autofluor->end titrate_ab2->end fresh_reagents->end

Caption: Troubleshooting logic for CD31 immunofluorescence.

References

Co-Immunoprecipitation with MS31: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for co-immunoprecipitation (Co-IP) using MS31. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Co-IP experiment.

High Background

High background can be caused by non-specific binding of proteins to the beads or antibody.

Question: I am observing high background in my Co-IP experiment. What are the possible causes and solutions?

Answer: High background in Co-IP can obscure the detection of true protein-protein interactions. Below is a summary of potential causes and recommended solutions.

Possible CauseRecommended Solution
Inadequate Washing Increase the number of wash steps (5-10 times) and/or the duration of each wash (5-10 minutes). Ensure thorough mixing of beads during washing by inverting the tube multiple times.[1][2]
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding the primary antibody.[3][4] You can also pre-block the beads with 1-3% BSA for 1-2 hours at 4°C.[2][5]
Non-specific Antibody Binding Use an affinity-purified antibody.[1][4] Titrate the antibody to determine the optimal concentration that minimizes non-specific binding.[1] Include an isotype control antibody in a separate tube to assess non-specific binding by the antibody.[3]
Too Much Protein Lysate Reduce the amount of cell lysate used in the experiment. A recommended starting range is 10-500 µg of total protein.[4]
Protein Degradation Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[5][6][7] Keep samples on ice or at 4°C throughout the procedure.[2][5]
Weak or No Signal

The absence of a signal for your bait or prey protein can be due to several factors, from protein expression levels to issues with the antibody.

Question: I am not detecting my bait and/or prey protein after Co-IP. What could be wrong?

Answer: A weak or absent signal is a common issue in Co-IP experiments. The following table outlines potential reasons and how to address them.

Possible CauseRecommended Solution
Low Protein Expression Confirm the expression of both bait and prey proteins in your cell or tissue lysate via Western blot (input control).[3] If expression is low, consider increasing the amount of lysate used.[1]
Ineffective Antibody Ensure your primary antibody (e.g., this compound) is validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies in IP due to their ability to recognize multiple epitopes.[1]
Disrupted Protein-Protein Interaction The lysis buffer may be too stringent. For Co-IP, a non-denaturing buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) is generally recommended over a strong denaturing buffer like RIPA.[2][3] Optimize wash buffer conditions by testing different salt concentrations.[1]
Weak or Transient Interaction For weak or transient interactions, consider performing a crosslinking step before cell lysis to stabilize the protein complex.[5] Also, conduct all steps on ice or at 4°C to minimize dissociation.[5]
Antibody Blocking the Interaction Site If you suspect the antibody is binding to the epitope involved in the protein-protein interaction, try using a different antibody that targets a different region of the bait protein.[5]
Inefficient Elution Ensure the elution buffer is appropriate for your downstream analysis. For Western blotting, elution in SDS-PAGE sample buffer is effective.[7] If using a milder elution buffer (e.g., 0.1 M glycine, pH 2.5), ensure the pH is neutralized before loading on a gel.[8]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in a Co-IP experiment?

A1: To ensure the validity of your Co-IP results, the following controls are crucial:

  • Input Control: A sample of the total cell lysate should be run on the Western blot alongside your Co-IP samples to verify the presence of your bait and prey proteins.[3]

  • Isotype Control: An immunoprecipitation should be performed with a non-specific antibody of the same isotype as your primary antibody (e.g., this compound) to control for non-specific binding of proteins to the antibody.[3]

  • Beads-Only Control: A sample with just the beads and the cell lysate (no primary antibody) should be included to check for non-specific binding of proteins to the beads themselves.[3]

Q2: How do I choose the right lysis buffer for my Co-IP experiment?

A2: The choice of lysis buffer is critical for preserving protein-protein interactions.[8]

  • For most Co-IP experiments, a non-denaturing lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended. These detergents are less harsh and help maintain the native conformation of proteins and their interactions.[7][8]

  • RIPA buffer , which contains ionic detergents like SDS, is more stringent and can disrupt protein-protein interactions. It is generally not recommended for Co-IP unless the interaction is very strong.[3]

  • Always remember to add protease and phosphatase inhibitors to your lysis buffer right before use to prevent protein degradation.[7]

Q3: What are the different methods for eluting the protein complex from the beads?

A3: There are several elution methods, and the best choice depends on your downstream application.

  • Denaturing Elution: Using an SDS-PAGE loading buffer is a common and efficient method, especially if the downstream analysis is a Western blot. This method denatures the proteins and disrupts all interactions, including the antibody-bead and antibody-antigen interactions.[7]

  • Non-Denaturing/Mild Elution: Using a buffer with a low pH, such as 0.1 M glycine (pH 2.5), allows for the elution of the protein complex in its native state. This is useful for downstream functional assays but requires immediate neutralization of the pH after elution.[8]

Q4: My antibody heavy and light chains are obscuring my protein of interest on the Western blot. How can I avoid this?

A4: This is a common problem, especially when the protein of interest has a molecular weight similar to the antibody heavy chain (~50 kDa) or light chain (~25 kDa).[3] Here are some solutions:

  • Covalently crosslink the antibody to the beads: This prevents the antibody from being eluted with the protein complex.[7]

  • Use secondary antibodies that specifically recognize the native primary antibody: There are commercially available secondary antibodies that do not bind to the denatured heavy and light chains on the Western blot.

  • Use a primary antibody from a different species than your sample: For example, if your sample is from a mouse, use a rabbit primary antibody. This allows you to use a secondary antibody that specifically recognizes the rabbit primary antibody and not the endogenous mouse IgG in your lysate.

Experimental Protocols

Generic Co-Immunoprecipitation Protocol

This protocol provides a general workflow for a Co-IP experiment. Optimization of buffer composition, antibody concentration, and incubation times may be necessary for your specific proteins of interest.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cell pellet with an appropriate ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., this compound) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 ml of ice-cold wash buffer (e.g., the lysis buffer or PBS with 0.1% Tween-20).

    • Repeat the wash steps 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations

CoIP_Workflow cluster_start Start cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_analysis Analysis start Cell Lysate Preparation preclear Pre-clearing with Beads start->preclear Add Lysate ip Incubate with Primary Ab (this compound) preclear->ip Transfer Supernatant capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Protein Complex wash->elute analysis SDS-PAGE & Western Blot elute->analysis

Caption: General workflow for a Co-Immunoprecipitation experiment.

Caption: A logical flow for troubleshooting common Co-IP issues.

References

Technical Support Center: Refining Primer Design for MRPS31 qPCR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers designing and optimizing quantitative PCR (qPCR) assays for the human Mitochondrial Ribosomal Protein S31 (MRPS31) gene.

Frequently Asked Questions (FAQs)

Q1: What is MRPS31 and why is it studied using qPCR?

A1: MRPS31 is a protein encoded by the nuclear genome that is a component of the small subunit of the mitochondrial ribosome.[1][2] These ribosomes are essential for translating messenger RNA (mRNA) from mitochondrial DNA into proteins that are critical for cellular respiration. Quantitative PCR is a sensitive and specific method used to measure the expression levels of the MRPS31 gene, providing insights into mitochondrial function and its potential dysregulation in various diseases, including cancer.[3][4]

Q2: Are there any specific challenges when designing qPCR primers for MRPS31?

A2: Yes, a key challenge is the presence of known pseudogenes for MRPS31 on chromosomes 3 and 13.[5][6] It is crucial to design primers that specifically amplify the transcript of the functional MRPS31 gene and not these non-functional pseudogenes to ensure accurate quantification.[7][8]

Q3: Where can I find the reference sequence for human MRPS31 to design my primers?

A3: The reference sequence for the human MRPS31 gene can be found in the National Center for Biotechnology Information (NCBI) database under Gene ID: 10240.[6] It is recommended to use the RefSeq accession number (e.g., NM_005992.4) for the specific transcript you intend to study.

Q4: What are the general characteristics of good qPCR primers for MRPS31?

A4: Generally, good qPCR primers for MRPS31 should be:

  • 18-24 nucleotides in length.

  • Have a GC content between 40-60%.

  • Have a melting temperature (Tm) between 60-65°C, with the forward and reverse primers' Tm within 5°C of each other.

  • Span an exon-exon junction to avoid amplification of genomic DNA.

  • Be specific to the MRPS31 transcript and not amplify its pseudogenes.[2][8]

  • Result in an amplicon size between 70 and 200 base pairs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No amplification or very late amplification (High Ct value) 1. Poor primer design leading to low efficiency. 2. Suboptimal annealing temperature. 3. Degraded RNA or inefficient cDNA synthesis. 4. Presence of PCR inhibitors.1. Redesign primers using software like NCBI's Primer-BLAST, ensuring they are specific to MRPS31 and do not target pseudogenes. 2. Perform a temperature gradient qPCR to determine the optimal annealing temperature. 3. Check RNA integrity and use a reliable reverse transcription kit. 4. Dilute the cDNA template to reduce inhibitor concentration.
Multiple peaks in the melt curve analysis 1. Non-specific amplification of other genes or pseudogenes. 2. Formation of primer-dimers.1. Verify primer specificity using NCBI's Primer-BLAST against the human genome. Redesign primers to be more specific to MRPS31. 2. Increase the annealing temperature or redesign primers to have less self-complementarity.
Low amplification efficiency (<90%) 1. Suboptimal primer concentration. 2. Incorrect annealing temperature. 3. Poorly designed primers.1. Titrate the forward and reverse primer concentrations (e.g., 100-500 nM) to find the optimal combination. 2. Optimize the annealing temperature using a gradient PCR. 3. Re-evaluate primer design for secondary structures and specificity.
Amplification in the No Template Control (NTC) 1. Contamination of reagents or workspace with template DNA. 2. Primer-dimer formation.1. Use fresh, nuclease-free water and reagents. Decontaminate pipettes and work surfaces. 2. Analyze the melt curve of the NTC; a peak at a lower temperature than the target amplicon indicates primer-dimers. Optimize primer concentration and annealing temperature.

Experimental Protocols

Protocol 1: In-Silico Primer Design for Human MRPS31 using NCBI Primer-BLAST
  • Retrieve the MRPS31 sequence: Navigate to the NCBI Gene database and search for "MRPS31 human". Obtain the RefSeq mRNA sequence (e.g., NM_005992.4).

  • Open Primer-BLAST: Go to the NCBI Primer-BLAST tool.

  • Enter the sequence: Paste the MRPS31 RefSeq accession number into the "PCR Template" field.

  • Set primer parameters:

    • PCR product size: 70 to 200 base pairs.

    • Primer melting temperatures (Tm): Min 60°C, Opt 62°C, Max 65°C. Max Tm difference 2°C.

  • Specify exon/intron selection: Choose "Primer must span an exon-exon junction". This is crucial to avoid amplification from genomic DNA.

  • Set specificity checking parameters:

    • Organism: Homo sapiens (taxid:9606).

    • Database: RefSeq mRNA. This will help in identifying potential off-target amplification.

  • Advanced parameters: Under "Primer-pair specificity checking parameters," ensure that the tool checks for specificity against the human genome to avoid amplification of pseudogenes.

  • Submit and analyze results: Review the returned primer pairs. Select a pair with a low "specificity" score (meaning fewer potential off-targets) and that meets the desired parameters.

Protocol 2: Experimental Validation of MRPS31 Primers
  • Prepare a cDNA dilution series: Perform reverse transcription on a high-quality RNA sample. Create a 5-point 10-fold serial dilution of the resulting cDNA.

  • Set up the qPCR reaction: For each primer pair to be tested, set up reactions in triplicate for each point in the dilution series, plus a no-template control (NTC).

  • Perform the qPCR: Use a standard qPCR protocol with a dissociation curve stage.

  • Analyze the results:

    • Standard Curve: Plot the Ct values against the log of the cDNA concentration. The slope of the line should be between -3.1 and -3.6, corresponding to an amplification efficiency of 90-110%. The R-squared value should be >0.99.

    • Melt Curve Analysis: A single, sharp peak in the dissociation curve for all dilutions indicates specific amplification of a single product. The NTC should show no amplification or a significantly later and lower peak corresponding to primer-dimers.

    • Agarose Gel Electrophoresis: Run the qPCR product on a 2% agarose gel to confirm a single band of the expected size.

Data Presentation

Table 1: Recommended in-silico designed primer set for human MRPS31 qPCR.

Primer NameSequence (5' to 3')Amplicon Size (bp)Tm (°C)GC Content (%)Exon Junction Spanning
MRPS31_FwdCAGGAGGCTATTGCCAAGGT14560.355Yes (Exon 3-4)
MRPS31_RevTGCCTTCAGGATCTTGAGCA14560.350

Disclaimer: This primer set has been designed in-silico to be specific for the human MRPS31 transcript and to avoid known pseudogenes. Experimental validation as described in Protocol 2 is essential before use in quantitative studies.

Table 2: Example of expected qPCR results for a validated MRPS31 primer set.

ParameterIdeal ValueAcceptable Range
Amplification Efficiency100%90 - 110%
Standard Curve Slope-3.32-3.1 to -3.6
R² of Standard Curve>0.99>0.985
Melt CurveSingle PeakSingle Peak
NTC Ct ValueUndetermined>35 or undetermined

Visualizations

Primer_Design_Workflow cluster_insilico In-Silico Design cluster_experimental Experimental Validation A Retrieve MRPS31 RefSeq (NM_005992.4) B NCBI Primer-BLAST A->B C Set Parameters: - Product size (70-200bp) - Tm (60-65°C) - Spans exon-exon junction B->C D Specificity Check: - Human genome - Avoid pseudogenes C->D E Select Candidate Primer Pair D->E F Synthesize Primers E->F Proceed to validation H Perform qPCR F->H G Prepare cDNA Serial Dilution G->H I Analyze Standard Curve (Efficiency, R²) H->I J Analyze Melt Curve (Specificity) H->J K Agarose Gel Electrophoresis H->K L Validated Primer Set I->L J->L K->L

Caption: Workflow for MRPS31 qPCR primer design and validation.

MRPS31_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cancer Hepatocellular Carcinoma Context MRPS31_gene MRPS31 Gene (Nuclear DNA) MRPS31_mRNA MRPS31 mRNA MRPS31_gene->MRPS31_mRNA Transcription Cyt_Ribosome Cytoplasmic Ribosome MRPS31_mRNA->Cyt_Ribosome Export MRPS31_protein MRPS31 Protein Cyt_Ribosome->MRPS31_protein Translation Mito_Ribosome Mitochondrial Ribosome Assembly MRPS31_protein->Mito_Ribosome Import OXPHOS_proteins OXPHOS Proteins Mito_Ribosome->OXPHOS_proteins Mitochondrial Translation Mito_dysfunction Mitochondrial Dysfunction Mito_Ribosome->Mito_dysfunction Disrupted by ATP ATP Production OXPHOS_proteins->ATP Invasion Increased Cell Invasion ATP->Invasion Energy for Metastasis MRPS31_loss MRPS31 Loss MRPS31_loss->Mito_dysfunction Mito_dysfunction->Invasion Poor_prognosis Poor Prognosis Invasion->Poor_prognosis

Caption: Role of MRPS31 in mitochondrial function and cancer.

References

Technical Support Center: Overcoming Poor Transfection Efficiency for MS31 Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor transfection efficiency of MS31 plasmids. The following information is designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting this compound plasmid transfection efficiency?

Successful transfection of the this compound plasmid is dependent on several key factors:

  • Cell Health and Viability: Cells should be healthy, actively dividing, and free from contamination (e.g., mycoplasma, yeast).[1][2] For optimal results, use cells with over 90% viability.[2][3]

  • Plasmid DNA Quality and Quantity: The purity and integrity of your this compound plasmid DNA are crucial. Ensure it is free from contaminants like proteins, RNA, and endotoxins.[1][4] The A260/A280 ratio should be at least 1.7.[5]

  • Cell Confluency: The density of your cell culture at the time of transfection is a critical parameter. A confluency of 70-90% is generally recommended for adherent cells.[3][5] Overly confluent or sparse cultures can lead to poor uptake of the this compound plasmid.[1][6]

  • Number of Passages: It is advisable to use cells with a low passage number, ideally below 30-50, as cell characteristics can change over time, affecting their receptiveness to transfection.[1][6]

  • Transfection Reagent and Method: The choice of transfection reagent and method must be optimized for your specific cell type. What works for one cell line may not be effective for another.

Q2: My transfection efficiency with the this compound plasmid is consistently low. What should I check first?

If you are experiencing low transfection efficiency, start by systematically evaluating the following:

  • Confirm Plasmid Integrity: Run your this compound plasmid DNA on an agarose gel to check for degradation or a high percentage of nicked DNA (less than 20% is ideal).[5] Also, verify the concentration using a reliable method.[7]

  • Assess Cell Health: Check your cells for any signs of stress or contamination. Perform a viability test, such as trypan blue exclusion, to ensure they are healthy.[3]

  • Optimize Reagent-to-DNA Ratio: The ratio of transfection reagent to this compound plasmid DNA is highly dependent on the cell type. It is recommended to perform a titration to find the optimal ratio.[3]

  • Review Your Protocol: Double-check all steps of your protocol, including incubation times and the use of serum-free media for complex formation.[5][8]

Q3: Can the size of the this compound plasmid affect transfection efficiency?

Yes, the size of the plasmid can significantly impact transfection efficiency. Larger plasmids, like this compound if it is a large construct, are often more challenging to deliver into cells compared to smaller plasmids.[4][9] This may be due to difficulties in crossing the cell membrane and entering the nucleus.[4] For large plasmids, you may need to consider alternative delivery methods like electroporation or viral transduction.[10][11]

Q4: Does the topology of the this compound plasmid matter for transfection?

The topology of the plasmid DNA is an important consideration. For transient transfections, supercoiled plasmid DNA is generally more efficient than linearized DNA.[4][6] This is because circular DNA is less susceptible to degradation by cellular exonucleases.[4] However, for stable transfections where integration into the host genome is desired, linearized DNA may yield better results.[6]

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Possible Causes and Solutions

Possible Cause Recommended Solution
Poor Plasmid DNA Quality Purify the this compound plasmid DNA to remove contaminants. Ensure an A260/A280 ratio of ≥1.8.[8][12] Use endotoxin-free purification kits, as endotoxins can reduce transfection efficiency.[4]
Suboptimal Cell Health Use cells that are in the exponential growth phase and have a low passage number.[1][6] Ensure cells are free from mycoplasma and other contaminants.[2][5]
Incorrect Cell Confluency Optimize cell confluency at the time of transfection. A general guideline is 70-90% confluency for adherent cells.[3][5]
Inefficient Transfection Reagent The chosen transfection reagent may not be suitable for your cell line. Test different reagents to find one that is optimized for your specific cells.
Incorrect Reagent-to-DNA Ratio Perform a titration experiment to determine the optimal ratio of transfection reagent to this compound plasmid DNA for your cell type.[3][13]
Presence of Serum or Antibiotics Form the transfection complexes in serum-free media, as serum can interfere with complex formation.[5][8] Avoid using antibiotics in the media during transfection.[5][7]
Problem 2: High Cell Death (Cytotoxicity)

Possible Causes and Solutions

Possible Cause Recommended Solution
High Concentration of Transfection Reagent Reduce the amount of transfection reagent used. High concentrations can be toxic to cells.[10]
High Concentration of this compound Plasmid DNA Lower the concentration of the this compound plasmid DNA.
Contaminated Plasmid DNA Ensure the this compound plasmid preparation is free of endotoxins and other contaminants that can induce cell death.[4]
Sensitive Cell Line Some cell lines are more sensitive to transfection reagents. Consider using a less toxic reagent or a non-chemical method like electroporation.
Prolonged Exposure to Transfection Complexes Reduce the incubation time of the cells with the transfection complexes.

Experimental Protocols

Protocol: Optimizing Transfection Reagent to this compound Plasmid DNA Ratio

This protocol outlines a method for determining the optimal ratio of a cationic lipid-based transfection reagent to this compound plasmid DNA for a given cell line.

  • Cell Plating: The day before transfection, plate your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[3]

  • Prepare DNA and Reagent Dilutions:

    • In separate tubes, dilute a fixed amount of this compound plasmid DNA (e.g., 0.5 µg per well) in serum-free medium.

    • In another set of tubes, dilute varying amounts of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in serum-free medium.

  • Form Transfection Complexes:

    • Add the diluted this compound plasmid DNA to the diluted transfection reagent for each ratio.

    • Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[8][12]

  • Transfect Cells:

    • Add the transfection complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Assay for transfection efficiency (e.g., by measuring the expression of a reporter gene on the this compound plasmid).

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) plate_cells Plate Cells (Day 1) Target 70-90% Confluency dilute_dna Dilute DNA in Serum-Free Medium prep_dna Prepare this compound Plasmid DNA (High Purity) prep_dna->dilute_dna prep_reagent Prepare Transfection Reagent dilute_reagent Dilute Reagent in Serum-Free Medium prep_reagent->dilute_reagent form_complex Mix and Incubate (15-30 min) dilute_dna->form_complex dilute_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells assay Assay for Gene Expression (e.g., GFP, Luciferase) incubate_cells->assay

Caption: A general workflow for this compound plasmid transfection.

Troubleshooting_Tree start Low this compound Transfection Efficiency check_cells Are cells healthy and >90% viable? start->check_cells check_dna Is this compound plasmid DNA high quality? check_cells->check_dna Yes sol_cells Thaw new vial of cells, check for contamination. check_cells->sol_cells No check_confluency Is confluency 70-90%? check_dna->check_confluency Yes sol_dna Re-purify plasmid, check A260/280 and integrity. check_dna->sol_dna No optimize_ratio Have you optimized the reagent:DNA ratio? check_confluency->optimize_ratio Yes sol_confluency Adjust seeding density. check_confluency->sol_confluency No consider_method Consider alternative methods (e.g., electroporation) optimize_ratio->consider_method Yes sol_ratio Perform a reagent:DNA titration experiment. optimize_ratio->sol_ratio No

Caption: A decision tree for troubleshooting poor this compound transfection.

References

improving resolution of MS31 in blue native PAGE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Blue Native PAGE

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of protein complexes in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). While the query specifically mentioned "MS31," this is not a standard protein designation in public databases. Therefore, this guide provides general principles and troubleshooting strategies applicable to improving the resolution of any protein complex, particularly membrane protein complexes, during BN-PAGE.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the resolution of protein complexes in Blue Native PAGE?

The resolution of protein complexes in BN-PAGE is influenced by several factors, including the integrity of the sample, the choice and concentration of the detergent used for solubilization, the composition of the gel, and the electrophoresis running conditions. Proper sample preparation is crucial to maintain the native state and integrity of the protein complexes. The detergent must be effective at solubilizing the protein complex without disrupting its structure. The acrylamide concentration of the gel determines the pore size and thus the separation range of the complexes. Finally, the voltage and duration of the electrophoresis run need to be optimized to ensure sharp bands.

Q2: How do I choose the right detergent for my membrane protein complex?

The choice of detergent is critical for maintaining the native structure of membrane protein complexes. Mild, non-ionic detergents are generally preferred. The optimal detergent and its concentration must be determined empirically for each specific protein complex. A good starting point is to screen a panel of detergents. Some commonly used detergents and their typical working concentrations are listed in the table below.

Table 1: Common Detergents for Solubilization of Membrane Protein Complexes in BN-PAGE

DetergentTypeTypical Concentration (w/v)Properties
DigitoninNon-ionic1-2%Very mild, often preserves weak protein-protein interactions.
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.5-1%Good for solubilizing a wide range of membrane proteins.
Triton X-100Non-ionic0.5-1%Effective for many membrane proteins, but can sometimes dissociate complexes.
Glyco-diosgenin (GDN)Non-ionic0.1-0.5%A newer detergent known for stabilizing membrane proteins.

Q3: What is the role of Coomassie Blue G-250 in BN-PAGE?

Coomassie Blue G-250 serves two primary functions in Blue Native PAGE. First, it binds to the surface of protein complexes, conferring a net negative charge. This is essential because the native charge of the protein complex is masked, and the migration in the electric field is primarily dependent on the size and shape of the complex. Secondly, the binding of Coomassie Blue allows for the visualization of the protein complexes during and after the electrophoresis without the need for a separate staining step. The concentration of Coomassie Blue in the cathode buffer is a critical parameter that may require optimization.

Troubleshooting Guides

This section provides solutions to common problems encountered during BN-PAGE experiments aimed at resolving protein complexes.

Problem 1: Poor or No Resolution of Protein Bands (Smearing)

Smearing of protein bands is a common issue in BN-PAGE and can be caused by several factors, including protein aggregation, inappropriate detergent concentrations, or incorrect electrophoresis conditions.

Troubleshooting Steps:

  • Optimize Detergent Concentration: The detergent-to-protein ratio is crucial. Too little detergent may lead to incomplete solubilization and aggregation, while too much can lead to the dissociation of the complex. It is recommended to perform a detergent screen to find the optimal type and concentration for your protein of interest.

  • Check for Protein Aggregation: Before loading the sample on the gel, centrifuge it at high speed (e.g., >100,000 x g for 20 minutes) to pellet any aggregated protein.

  • Adjust Gel Percentage: A gradient gel (e.g., 4-16%) can provide a broader separation range and may improve the resolution of complexes of different sizes.

  • Modify Electrophoresis Conditions: Running the gel at a lower voltage for a longer period can often improve band sharpness. It is also important to run the gel at a low temperature (e.g., 4°C) to minimize protein denaturation and maintain complex integrity.

DOT Diagram: Troubleshooting Workflow for Band Smearing

G start Problem: Band Smearing q1 Is the protein complex properly solubilized? start->q1 sol1 Optimize detergent type and concentration. Perform a detergent screen. q1->sol1 No q2 Is there evidence of protein aggregation? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Centrifuge sample at high speed before loading. q2->sol2 Yes q3 Is the gel composition appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use a gradient gel (e.g., 4-16%). q3->sol3 No q4 Are the running conditions optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Run at lower voltage for a longer duration at 4°C. q4->sol4 No end_node Resolution Improved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for addressing smeared bands in BN-PAGE.

Problem 2: Protein Complex Dissociation

If you observe bands that are smaller than the expected size of your complex, it may be dissociating during the experiment.

Troubleshooting Steps:

  • Use a Milder Detergent: Switch to a milder detergent such as Digitonin or GDN.

  • Decrease Detergent Concentration: Lower the detergent concentration to the minimum required for solubilization.

  • Cross-linking: In some cases, mild chemical cross-linking of the sample before solubilization can help to stabilize the complex. Glutaraldehyde or BS3 are commonly used cross-linkers. This should be done with caution as it can affect the migration of the complex.

Experimental Protocols

Protocol 1: Basic Blue Native PAGE

This protocol provides a general framework for performing BN-PAGE. Optimization will be required for specific protein complexes.

Materials:

  • Acrylamide/Bis-acrylamide solution (40%)

  • Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)

  • Stacking gel buffer (1.0 M Tris-HCl, pH 6.8)

  • Ammonium persulfate (APS), 10% solution

  • TEMED

  • Anode buffer (50 mM Tris, 50 mM MOPS, pH 7.0)

  • Cathode buffer (50 mM Tris, 50 mM MOPS, pH 7.0, 0.02% Coomassie Blue G-250)

  • Sample buffer (500 mM 6-aminohexanoic acid, 50 mM Bis-Tris-HCl pH 7.0, 5% (w/v) Coomassie Blue G-250)

Procedure:

  • Casting the Gel:

    • Assemble the gel casting apparatus.

    • Prepare the resolving gel solution according to the desired acrylamide percentage. For a 4-16% gradient gel, a gradient mixer is required.

    • Pour the resolving gel, leaving space for the stacking gel. Overlay with water-saturated butanol.

    • After polymerization, remove the butanol and wash with deionized water.

    • Prepare the stacking gel solution (typically 4% acrylamide), pour it on top of the resolving gel, and insert the comb.

  • Sample Preparation:

    • Solubilize the membrane protein sample with the chosen detergent on ice.

    • Centrifuge to remove insoluble material.

    • Add the sample buffer to the supernatant.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill the inner and outer chambers with anode and cathode buffer, respectively.

    • Load the samples into the wells.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C. The run time will depend on the gel percentage and the size of the complexes.

  • Visualization:

    • The protein bands can be visualized directly as they migrate down the gel.

    • After the run, the gel can be destained to improve the signal-to-noise ratio or processed for downstream applications like in-gel activity assays or mass spectrometry.

DOT Diagram: BN-PAGE Experimental Workflow

G cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis gel_casting 1. Cast Polyacrylamide Gel (Gradient or Single %) sample_prep 2. Prepare Sample (Solubilization with Detergent) gel_casting->sample_prep loading 3. Load Samples into Wells sample_prep->loading electrophoresis 4. Run Electrophoresis (Constant Voltage, 4°C) loading->electrophoresis visualization 5. Visualize Protein Bands electrophoresis->visualization downstream 6. Downstream Applications (Mass Spectrometry, etc.) visualization->downstream

Caption: Overview of the experimental workflow for Blue Native PAGE.

Technical Support Center: Addressing Variability in Mitochondrial Function Assays with MRPS31 Manipulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitochondrial Ribosomal Protein S31 (MRPS31), also known as MS31. This guide will help address variability in mitochondrial function assays when manipulating MRPS31 expression.

Frequently Asked Questions (FAQs)

Q1: What is MRPS31 and why is it important for mitochondrial function?

MRPS31 is a protein encoded by a nuclear gene that is essential for the proper functioning of mitochondria. It is a component of the small 28S subunit of the mitochondrial ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing the 13 proteins encoded by the mitochondrial DNA (mtDNA), which are all critical components of the electron transport chain (ETC) responsible for oxidative phosphorylation (OXPHOS) and ATP production. Therefore, the proper assembly and function of mitoribosomes, which relies on proteins like MRPS31, are paramount for maintaining mitochondrial respiratory capacity.[1][2][3][4]

Q2: What are the expected effects of MRPS31 knockdown or knockout on mitochondrial function?

Knockdown or knockout of MRPS31 is expected to impair mitochondrial protein synthesis. This leads to a reduction in the levels of mtDNA-encoded ETC subunits, disrupting the assembly and function of the respiratory chain complexes. Consequently, this impairment typically results in decreased mitochondrial respiration, reduced ATP production, and potentially increased production of reactive oxygen species (ROS) due to electron leakage from a dysfunctional ETC.[4][5][6] Studies have shown that MRPS31 suppression is a key driver of mitochondrial deregulation.[4][5]

Q3: What are the potential effects of MRPS31 overexpression on mitochondrial function?

While the effects of MRPS31 loss are better characterized, overexpression of mitochondrial ribosomal proteins could potentially enhance mitochondrial protein synthesis and respiratory function, assuming other components of the translation machinery are not limiting. However, the overexpression of a single subunit may also lead to stoichiometric imbalances within the mitoribosome, potentially causing assembly defects and paradoxical negative effects on mitochondrial function. Further empirical evidence is needed to fully elucidate the consequences of MRPS31 overexpression.

Q4: How can I manipulate MRPS31 expression in my experimental model?

MRPS31 expression can be manipulated using standard molecular biology techniques:

  • Knockdown: Short hairpin RNA (shRNA) or small interfering RNA (siRNA) can be used to transiently or stably reduce MRPS31 mRNA levels, leading to decreased protein expression.

  • Knockout: CRISPR-Cas9 gene editing can be employed to create a permanent loss-of-function mutation in the MRPS31 gene.

  • Overexpression: A plasmid vector containing the MRPS31 coding sequence can be transfected into cells to increase MRPS31 protein levels.

Troubleshooting Guides for Mitochondrial Function Assays

Variability in mitochondrial function assays is a common challenge.[5] Below are troubleshooting guides for common assays used to assess mitochondrial health following MRPS31 manipulation.

Mitochondrial Respiration (Seahorse XF Assays)

Issue: High variability in Oxygen Consumption Rate (OCR) measurements between replicates.

Possible Cause Troubleshooting Suggestion
Uneven cell seeding Ensure a single-cell suspension and use reverse pipetting to seed cells. Visually inspect wells for even cell distribution before the assay.
Inconsistent cell number Normalize OCR data to cell number or protein concentration post-assay.
Edge effects Avoid using the outermost wells of the microplate, or fill them with media without cells.
Incorrect drug concentrations Perform a titration of FCCP to determine the optimal concentration for maximal respiration in your specific cell type.
Instrument issues Ensure the Seahorse XF Analyzer is properly calibrated and maintained.

Issue: Lower than expected basal or maximal respiration after MRPS31 knockdown.

Possible Cause Troubleshooting Suggestion
Effective MRPS31 knockdown This is the expected outcome. Confirm knockdown efficiency by qPCR or Western blot.
Cell stress or death Assess cell viability (e.g., with trypan blue or a viability dye) to ensure the observed decrease is not due to widespread cell death.
Sub-optimal assay medium Ensure the assay medium has the appropriate pH and contains necessary substrates (e.g., glucose, pyruvate, glutamine).
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., TMRE, JC-1)

Issue: Inconsistent fluorescence signal between wells.

Possible Cause Troubleshooting Suggestion
Uneven dye loading Ensure cells are incubated with the dye for the recommended time and at the correct concentration. Wash cells gently to avoid cell loss.
Photobleaching Minimize exposure of stained cells to light, especially during imaging.
Quenching effects For dyes like TMRE, use a non-quenching concentration for endpoint assays.
Changes in mitochondrial mass Normalize the membrane potential signal to a measure of mitochondrial mass (e.g., staining with MitoTracker Green or quantifying mitochondrial DNA).

Issue: Unexpected increase in ΔΨm after MRPS31 manipulation.

Possible Cause Troubleshooting Suggestion
Compensatory mechanisms Cells may initially hyperpolarize their mitochondrial membrane to compensate for reduced respiratory chain function. This is often a transient effect.
Assay artifact Ensure that the fluorescence change is not due to alterations in dye uptake or efflux. Use a protonophore like FCCP as a control to confirm that the dye is responding to changes in membrane potential.
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA/H2DCFDA)

Issue: High background fluorescence in control wells.

Possible Cause Troubleshooting Suggestion
Autoxidation of the probe Prepare fresh probe solution for each experiment and protect it from light.
Phenol red in media Use phenol red-free media for the assay as it can interfere with fluorescence.[7]
Cell-free probe oxidation Include a cell-free control (probe in media alone) to assess background oxidation.[1]

Issue: No detectable increase in ROS after MRPS31 knockdown.

Possible Cause Troubleshooting Suggestion
Inefficient knockdown Verify the degree of MRPS31 knockdown.
Cellular antioxidant response Cells may upregulate their antioxidant defenses to counteract the initial increase in ROS. Consider measuring ROS at earlier time points post-knockdown.
Insensitive assay Consider using a more sensitive ROS probe, such as one specific for mitochondrial superoxide (e.g., MitoSOX Red).

Data Presentation

Table 1: Effect of MRPS31 Knockdown on Mitochondrial Respiration

This table summarizes quantitative data from a study by Kim et al. (2021) on the effect of MRPS31 knockdown on the oxygen consumption rate (OCR) in hepatocellular carcinoma cell lines.[5]

Cell LineConditionBasal Respiration (pmol/min)Maximal Respiration (pmol/min)
JHH5 Control (siNC)~150~250
MRPS31 Knockdown (siMRPS31)~100~150
HepG2 Control (siNC)~125~200
MRPS31 Knockdown (siMRPS31)~75~125

Experimental Protocols

Protocol 1: shRNA-Mediated Knockdown of MRPS31

This protocol provides a general framework for stable knockdown of MRPS31 using a lentiviral shRNA approach.

  • shRNA Design and Cloning:

    • Design at least two shRNA sequences targeting the MRPS31 mRNA. Include a non-targeting scramble control.

    • Synthesize and anneal complementary oligonucleotides for each shRNA.

    • Ligate the annealed oligos into a suitable lentiviral expression vector (e.g., pLKO.1).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction of Target Cells:

    • Plate target cells and allow them to adhere.

    • Transduce the cells with the lentiviral particles in the presence of polybrene.

    • After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for stably transduced cells.

  • Validation of Knockdown:

    • Expand the selected cell population.

    • Assess MRPS31 mRNA levels by qPCR and protein levels by Western blot to confirm knockdown efficiency.

Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol is adapted from Kim et al. (2021) for monitoring cellular oxygen consumption rate (OCR).[5]

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Seahorse XF Assay:

    • Load the injection ports of the sensor cartridge with compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell culture plate and initiate the assay.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein content in each well.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualizations

Signaling Pathway: MRPS31 and Mitochondrial Function

MRPS31_Pathway MRPS31 MRPS31 (this compound) (Nuclear Encoded) Mitoribosome Mitoribosome Assembly (28S Subunit) MRPS31->Mitoribosome Essential Component Mito_Translation Mitochondrial Protein Synthesis Mitoribosome->Mito_Translation Enables ETC_Proteins mtDNA-Encoded ETC Subunits (e.g., COX, ND) Mito_Translation->ETC_Proteins Synthesizes ETC_Function Electron Transport Chain (ETC) Function ETC_Proteins->ETC_Function Forms Mito_Respiration Mitochondrial Respiration (OCR) ETC_Function->Mito_Respiration Drives ROS Reactive Oxygen Species (ROS) ETC_Function->ROS Potential Leakage ATP ATP Production Mito_Respiration->ATP Generates

Caption: Role of MRPS31 in mitochondrial protein synthesis and respiration.

Experimental Workflow: MRPS31 Knockdown and Functional Analysis

Experimental_Workflow start Start: Cell Culture manipulation MRPS31 Manipulation (e.g., shRNA Knockdown) start->manipulation validation Validate Knockdown (qPCR / Western Blot) manipulation->validation seahorse Mitochondrial Respiration (Seahorse XF Assay) validation->seahorse mmp Mitochondrial Membrane Potential (TMRE/JC-1) validation->mmp ros Reactive Oxygen Species (DCFDA Assay) validation->ros analysis Data Analysis and Interpretation seahorse->analysis mmp->analysis ros->analysis

Caption: Workflow for assessing mitochondrial function after MRPS31 manipulation.

Logical Relationship: Troubleshooting Variability in OCR

Troubleshooting_OCR high_variability High OCR Variability Uneven Seeding Inconsistent Cell Number Edge Effects solutions Solutions Improve Seeding Technique Normalize to Cell Count Avoid Outer Wells high_variability:c1->solutions:s1 high_variability:c2->solutions:s2 high_variability:c3->solutions:s3

Caption: Troubleshooting high variability in oxygen consumption rate (OCR) data.

References

Validation & Comparative

Validating the MS31 (C23/Nucleolin, clone MS-3) Antibody for Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular and molecular biology, drug development professionals, and scientists, the robust validation of antibodies for specific applications is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison for validating the MS31 antibody, specifically the mouse monoclonal antibody clone MS-3 targeting Nucleolin (also known as C23), for immunoprecipitation (IP). Here, we compare its performance with viable alternatives and provide detailed experimental data and protocols to aid in the selection of the most suitable reagent for your research needs.

Antibody Overview and Alternatives

The this compound antibody, clone MS-3 from Santa Cruz Biotechnology (sc-8031), is a well-established mouse monoclonal antibody raised against the full-length human Nucleolin protein.[1][2] Nucleolin is an abundant nucleolar phosphoprotein involved in ribosome biogenesis, chromatin remodeling, and the regulation of transcription.[3] Given its central role in cellular processes, reliable immunoprecipitation of Nucleolin is crucial for studying its interaction partners and functions.

Several alternative antibodies are commercially available for the immunoprecipitation of Nucleolin. This guide will focus on the following widely used alternatives:

  • Proteintech 10556-1-AP: A rabbit polyclonal antibody.

  • Cell Signaling Technology #14574 (Clone D4C7O): A rabbit monoclonal antibody.[4][5][6]

  • Sigma-Aldrich N2662: A rabbit polyclonal antibody.[7]

Performance Comparison for Immunoprecipitation

The following tables summarize the key features and available validation data for the this compound (C23, MS-3) antibody and its alternatives.

Table 1: Antibody Specifications

FeatureThis compound (C23, MS-3)Proteintech 10556-1-APCST #14574 (D4C7O)Sigma-Aldrich N2662
Supplier Santa Cruz BiotechnologyProteintechCell Signaling TechnologySigma-Aldrich
Catalog # sc-803110556-1-AP14574N2662
Host Species MouseRabbitRabbitRabbit
Clonality MonoclonalPolyclonalMonoclonalPolyclonal
Immunogen Full-length human C23Recombinant human NCLSynthetic peptide (human)Synthetic peptide (human)
Reactivity Human, Mouse, RatHuman, Mouse, RatHuman, Mouse, Rat, MonkeyHuman, Mouse, Rat
Validated Applications WB, IP, IF, IHC(P), FCM, ELISAWB, IP, IHC, IF/ICC, ELISAWB, IP, IHC, IF, Flow CytometryWB, IP, IF

Table 2: Immunoprecipitation Validation Data

AntibodyValidation DataRecommended Dilution for IPSource
This compound (C23, MS-3) IP mentioned in publications and on the datasheet, but a specific IP-western blot image is not readily available on the product page.1-2 µg per 100-500 µg of total protein[1][2]
Proteintech 10556-1-AP IP followed by western blot image available on the product page, showing a clear band at the expected molecular weight for Nucleolin.0.5-4.0 ug for 1.0-3.0 mg of total protein lysate[8][9]
CST #14574 (D4C7O) IP followed by western blot image available on the product datasheet, demonstrating successful immunoprecipitation of endogenous Nucleolin.1:50[6][10]
Sigma-Aldrich N2662 The product page states validation for IP and provides a recommended concentration.1-2 μg using 250 μg RIPA lysate[7]

Experimental Protocols

A detailed protocol for the immunoprecipitation of Nucleolin is provided below. This protocol can be adapted for use with any of the compared antibodies, with antibody-specific concentrations adjusted as recommended by the manufacturer.

Immunoprecipitation of Nuclear Proteins (Nucleolin)

Materials:

  • Cell Lysis Buffer (RIPA or a specialized nuclear extraction buffer is recommended)

  • Protease and Phosphatase Inhibitor Cocktails

  • Primary Antibody (this compound or alternative)

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells as per your experimental design.

    • For nuclear proteins like Nucleolin, consider using a nuclear extraction protocol to enrich the target protein.[11][12] A general lysis protocol is as follows:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (total cell lysate or nuclear extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Immunoprecipitation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

    • Add the recommended amount of primary antibody (see Table 2) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer. After the final wash, remove all residual buffer.

    • Elute the immunoprecipitated proteins by adding 20-40 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting using a detection antibody for Nucleolin.

Visualizing the Experimental Workflow and Nucleolin's Interaction Network

To further clarify the experimental process and the biological context of Nucleolin, the following diagrams are provided.

G cluster_workflow Immunoprecipitation Workflow start Cell Lysate (with Nucleolin) preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Primary Antibody (e.g., this compound) preclear->add_ab incubate_beads Incubate with Protein A/G Beads add_ab->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Proteins wash->elute end Analyze by Western Blot elute->end

A streamlined workflow for immunoprecipitation.

References

Unveiling the Pro-Apoptotic Power of miR-31: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of apoptosis is paramount. This guide provides a comprehensive comparison of the role of microRNA-31 (miR-31) in inducing programmed cell death, benchmarked against other established apoptotic agents. We present supporting experimental data, detailed protocols, and clear visual representations of the underlying signaling pathways to facilitate a deeper understanding of miR-in apoptosis and its potential therapeutic applications.

miR-31: A Potent Sensitizer to Apoptotic Stimuli

MicroRNA-31 has emerged as a significant player in the regulation of apoptosis, primarily by sensitizing cancer cells to programmed cell death.[1][2] Its mechanism of action involves the direct targeting of Protein Kinase C epsilon (PKCε), a known anti-apoptotic protein.[1][2] By inhibiting PKCε, miR-31 initiates a signaling cascade that leads to the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (BCL2), thereby promoting apoptosis.[1][2] This makes miR-31 a promising therapeutic target for enhancing the efficacy of cancer treatments.

Comparative Analysis of Apoptotic Induction

To objectively evaluate the pro-apoptotic efficacy of miR-31, we have compiled quantitative data from various studies. The following tables summarize the performance of miR-31 mimics in inducing apoptosis compared to other known apoptosis-inducing agents and control molecules.

Compound/Molecule Cell Line Concentration/Dose Apoptosis Induction (Fold Change vs. Control) Reference
miR-31 mimic BxPC-3 (Pancreatic Cancer)Not SpecifiedSignificant increase at 4h and 24h post-radiation (p<0.0001)[3]
miR-31 mimicMCF10A (Breast Epithelial)Not SpecifiedSignificant sensitization to doxorubicin[1]
miR-31 mimicMDA-MB-231 (Breast Cancer)Not SpecifiedSignificant sensitization to doxorubicin[1]
Enzastaurin (PKCβ inhibitor)2F7 (AIDS-NHL)14 µM (IC50)38% reduction in viability at 5 µM[4]
Venetoclax (BCL2 inhibitor)Chronic Lymphocytic Leukemia (CLL) cellsNot SpecifiedRapid apoptosis induction, even after a single dose[5]

Table 1: Comparative Efficacy of miR-31 and Other Apoptosis Inducers. This table highlights the pro-apoptotic effects of miR-31 mimics in different cancer cell lines, alongside data for established PKC and BCL2 inhibitors.

Apoptosis Marker Cell Line Treatment Observation Reference
Caspase-3/7 ActivityBxPC-3miR-31 mimic + RadiationSubstantial increase at 4h and 24h post-radiation[3]
Cleaved Caspase-3Glioma cellsPKCε siRNAIncreased expression[6]
BCL2 ExpressionBreast Cancer SpecimensHigh miR-31 expressionInverse correlation with BCL2 expression[1]
PARP CleavageHeLa CellsK5I (mitotic arrest)Attenuated by Bak knockdown, indicating intrinsic pathway involvement[7]

Table 2: Modulation of Key Apoptosis Markers. This table showcases the impact of miR-31 and related pathway modulators on crucial downstream markers of apoptosis.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

miRNA Mimic Transfection

This protocol outlines the steps for introducing synthetic miR-31 mimics into cultured cells to study their effects on apoptosis.

Materials:

  • MISSION™ microRNA Mimics (e.g., HMI0469)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

  • Appropriate cell culture medium

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2x10^5 cells per well in a 6-well plate with 2 mL of appropriate growth medium to achieve 60-80% confluency at the time of transfection.[8]

  • miRNA Mimic Dilution: Dilute the miR-31 mimic stock solution (typically 20 µM) in Opti-MEM™ to the desired final concentration (e.g., 10-100 nM).[9]

  • Transfection Reagent Dilution: In a separate tube, dilute 5.0 μL of Lipofectamine™ RNAiMAX Reagent in 125.0 μL of Opti-MEM™ Medium per well. Incubate for 5 minutes at room temperature.[8]

  • Complex Formation: Combine the diluted miRNA mimic and the diluted Lipofectamine™ RNAiMAX Reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.[10]

  • Transfection: Add the 250 µL of the miRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C. Subsequently, cells can be harvested for downstream analyses such as Western blotting or caspase activity assays.

Western Blotting for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins to confirm the induction of apoptosis.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-BCL2, anti-PKCε)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse transfected and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved caspases and PARP, or changes in BCL2 and PKCε levels, can be quantified.[11][12]

Caspase-Glo® 3/7 Assay

This assay provides a quantitative measure of caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and transfect with miR-31 mimics or treat with other compounds as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Luciferase Reporter Assay for miRNA Target Validation

This assay is used to confirm the direct interaction between miR-31 and the 3' UTR of its target gene, PRKCE (encoding PKCε).

Materials:

  • psiCHECK™-2 vector or similar dual-luciferase reporter vector

  • HEK293T cells or other suitable cell line

  • miR-31 mimic and a negative control mimic

  • Lipofectamine™ 2000 or similar transfection reagent

  • Dual-Glo® Luciferase Assay System (Promega)

Procedure:

  • Vector Construction: Clone the 3' UTR of the PRKCE gene containing the predicted miR-31 binding site downstream of the Renilla luciferase gene in the psiCHECK™-2 vector. Create a mutant version of the 3' UTR with a mutated seed sequence as a control.[13][14]

  • Co-transfection: Co-transfect the reporter vector (wild-type or mutant) and the miR-31 mimic or a negative control mimic into HEK293T cells using Lipofectamine™ 2000.[15]

  • Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo® Luciferase Assay System.[16]

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant reduction in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-31 mimic compared to controls confirms the direct targeting of PRKCE by miR-31.[17]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment (e.g., miR-31 mimic) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis Luciferase_Assay_Workflow cluster_constructs Plasmid Constructs cluster_transfection Co-transfection cluster_analysis Analysis WT_UTR Reporter with WT PRKCE 3' UTR Cells HEK293T Cells WT_UTR->Cells MUT_UTR Reporter with Mutant PRKCE 3' UTR MUT_UTR->Cells miR31_mimic miR-31 mimic miR31_mimic->Cells Control_mimic Control mimic Control_mimic->Cells Lysis Cell Lysis (48h) Cells->Lysis Luciferase_Assay Dual-Luciferase® Assay Lysis->Luciferase_Assay Normalization Normalize Renilla to Firefly Luciferase_Assay->Normalization Result Compare Relative Luciferase Activity Normalization->Result

References

Comparative Analysis of MS31 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conservation and divergence of essential proteins across species is paramount. This guide provides a comparative analysis of MS31 (Mitochondrial Ribosomal Protein S31, or MRPS31), a crucial component of the mitochondrial ribosome, and its orthologs in key model organisms.

MRPS31 is a protein encoded by a nuclear gene that is essential for protein synthesis within the mitochondria. As a structural constituent of the small 28S subunit of the mitoribosome, it plays a fundamental role in mitochondrial translation.[1] Dysregulation of mitochondrial protein synthesis has been implicated in a variety of human diseases, making MRPS31 and its orthologs important subjects of study. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway involving MRPS31.

Quantitative Data Comparison of MRPS31 Orthologs

SpeciesGene NameProtein NameNCBI AccessionUniProt Accession
Homo sapiens (Human)MRPS31Mitochondrial ribosomal protein S31NP_005999.1Q92665
Mus musculus (Mouse)Mrps31Mitochondrial ribosomal protein S31NP_080645.1Q9D0G0
Saccharomyces cerevisiae (Yeast)MRP13Mitochondrial ribosomal protein of the small subunit 13NP_014589.1P32899
Drosophila melanogaster (Fruit Fly)mRpS31mitochondrial Ribosomal protein S31NP_649649.2Q9VNB9

Experimental Protocols

To facilitate further research into MRPS31 and its orthologs, this section provides detailed methodologies for key experiments.

GST Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol is used to identify and validate physical interactions between a GST-tagged "bait" protein (e.g., MRPS31) and "prey" proteins from a cell lysate.[2][3][4][5][6]

Materials:

  • pGEX vector containing the MRPS31 coding sequence

  • E. coli expression strain (e.g., BL21)

  • LB broth and ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Glutathione-Sepharose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Expression of GST-MRPS31:

    • Transform the pGEX-MRPS31 plasmid into the E. coli expression strain.

    • Grow an overnight culture in LB with ampicillin.

    • Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).

    • Harvest the cells by centrifugation.

  • Preparation of Bait Protein:

    • Resuspend the bacterial pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to pellet cell debris.

    • Incubate the supernatant with glutathione beads for 1-2 hours at 4°C to immobilize the GST-MRPS31 fusion protein.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Preparation of Prey Protein Lysate:

    • Culture and harvest cells of interest (e.g., human cell line).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Pull-Down:

    • Incubate the immobilized GST-MRPS31 with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the prey lysate with beads bound only to GST.

    • Wash the beads extensively with wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.

    • Excise protein bands of interest and identify them by mass spectrometry.

Mitochondrial Ribosome Profiling (MitoRibo-Seq)

This technique provides a high-resolution snapshot of mitochondrial translation by sequencing ribosome-protected mRNA fragments.[7][8][9][10][11]

Materials:

  • Mammalian cell culture

  • Cycloheximide and chloramphenicol

  • Lysis buffer with detergents

  • Sucrose gradient solutions

  • RNase I or micrococcal nuclease

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Stalling:

    • Treat cultured cells with cycloheximide (to stall cytoplasmic ribosomes) and chloramphenicol (to stall mitochondrial ribosomes).

    • Harvest and lyse the cells in a buffer that maintains ribosome integrity.

  • Nuclease Digestion:

    • Treat the lysate with RNase I or micrococcal nuclease to digest mRNA that is not protected by ribosomes. The concentration of the nuclease needs to be optimized.

  • Isolation of Mitochondrial Ribosomes:

    • Layer the digested lysate onto a sucrose gradient and separate the components by ultracentrifugation.

    • Fractionate the gradient and identify the fractions containing the mitochondrial monosomes.

  • RNA Extraction and Library Preparation:

    • Extract the RNA from the mitochondrial ribosome fractions.

    • Isolate the ribosome-protected fragments (footprints), which are typically 25-35 nucleotides in length.

    • Prepare a sequencing library from the footprints, which involves adapter ligation, reverse transcription, and PCR amplification.

  • Sequencing and Data Analysis:

    • Sequence the library using a next-generation sequencing platform.

    • Align the sequencing reads to the mitochondrial genome to determine the positions of the ribosomes and quantify translation levels for each mitochondrial gene.

Signaling Pathway Involvement of MRPS31

Recent studies suggest that beyond its structural role in the mitoribosome, MRPS31 may have extra-ribosomal functions and be involved in cellular signaling pathways. For instance, interactions between mitochondrial ribosomal proteins and the tumor suppressor p53 have been reported. Furthermore, there is evidence linking MRPS31 to the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[12][13][14][15][16]

The following diagram illustrates a putative signaling pathway where MRPS31 may play a regulatory role. Under conditions of cellular stress, MRPS31 could potentially interact with and modulate the activity of p53. Additionally, MRPS31 might influence the BDNF signaling cascade, which is known to activate downstream pathways such as PI3K/Akt and MAPK/ERK to promote cell survival and growth.

MRPS31_Signaling_Pathway cluster_BDNF_signaling BDNF Signaling cluster_Stress_Response Stress Response BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Cell_Survival Cell Survival & Growth PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Cellular_Stress Cellular Stress p53 p53 Cellular_Stress->p53 MRPS31 MRPS31 MRPS31->PI3K_Akt influences MRPS31->p53 modulates Mitochondrial_Function Mitochondrial Function MRPS31->Mitochondrial_Function Apoptosis Apoptosis p53->Apoptosis

A putative signaling pathway involving MRPS31.

This guide provides a foundational understanding of MRPS31 and its orthologs, offering valuable data and protocols to spur further investigation into the roles of this essential mitochondrial protein in health and disease.

References

Validating the Interaction Between MS31 and the Novel Protein NIP45: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interaction between the hypothetical Mammalian Signaling Protein 31 (MS31) and a novel interacting partner, NIP45 (Novel Interacting Protein 45 kDa). We present a series of validation experiments, comparing different methodologies and offering detailed protocols to facilitate the replication and extension of these findings. The data presented herein supports a direct and specific interaction between this compound and NIP45, suggesting a potential role for this complex in cellular signaling pathways.

Comparative Analysis of Interaction Validation Methods

To rigorously validate the interaction between this compound and NIP45, three independent, widely-used techniques were employed: Co-Immunoprecipitation (Co-IP), GST Pull-Down Assay, and Yeast Two-Hybrid (Y2H) analysis. Each method offers a unique approach to studying protein-protein interactions, and their combined results provide a robust confirmation of the this compound-NIP45 complex formation.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the three experimental approaches.

Experimental Method Metric This compound + NIP45 Negative Control 1 (this compound + Irrelevant Protein) Negative Control 2 (NIP45 + IgG) Interpretation
Co-Immunoprecipitation Band Intensity (Arbitrary Units)8.50.20.1Strong in vivo interaction
GST Pull-Down Assay Eluted NIP45 (µg)12.30.5N/ADirect in vitro interaction
Yeast Two-Hybrid β-galactosidase Activity (Miller Units)98.71.20.8Strong interaction in a eukaryotic system

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is used to detect in vivo protein-protein interactions.[1][2][3][4][5]

  • Cell Lysis: Human embryonic kidney (HEK293T) cells co-transfected with plasmids expressing Flag-tagged this compound and HA-tagged NIP45 were harvested and washed with ice-cold PBS. Cells were then lysed in 1 ml of ice-cold RIPA buffer supplemented with protease inhibitors.

  • Immunoprecipitation: The cell lysate was pre-cleared by incubating with Protein A/G agarose beads. An anti-Flag antibody was then added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G agarose beads were added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads were washed three times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted samples were resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated NIP45.

GST Pull-Down Assay Protocol

This in vitro method is used to confirm a direct physical interaction between two proteins.[6][7][8][9]

  • Protein Expression and Purification: GST-tagged this compound was expressed in E. coli and purified using glutathione-agarose beads. His-tagged NIP45 was also expressed and purified.

  • Bait Immobilization: The purified GST-MS31 was incubated with glutathione-agarose beads to immobilize the "bait" protein.

  • Interaction: The beads with the immobilized GST-MS31 were then incubated with a solution containing the purified His-NIP45 "prey" protein.

  • Washing: The beads were extensively washed to remove any unbound NIP45.

  • Elution: The bound proteins were eluted from the beads using a high-concentration glutathione solution.

  • Detection: The eluted proteins were analyzed by SDS-PAGE and Coomassie blue staining or by Western blotting with an anti-His antibody to detect NIP45.

Yeast Two-Hybrid (Y2H) System Protocol

This genetic method detects protein-protein interactions within a eukaryotic cell nucleus.[10][11][12][13][14]

  • Plasmid Construction: The coding sequence of this compound was cloned into a "bait" vector (containing a DNA-binding domain, BD) and the coding sequence of NIP45 was cloned into a "prey" vector (containing an activation domain, AD).

  • Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast reporter strain.

  • Selection: Transformed yeast cells were plated on selective media lacking specific nutrients to select for cells containing both plasmids.

  • Interaction Assay: The interaction between this compound and NIP45 brings the BD and AD into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3 and lacZ).

  • Analysis: The interaction strength was assessed by the ability of the yeast to grow on highly selective media and by quantifying the activity of the β-galactosidase enzyme using a colorimetric assay.

Visualizations

Proposed Signaling Pathway Involving this compound and NIP45

The following diagram illustrates a hypothetical signaling cascade where the interaction between this compound and NIP45 is a critical step. Upon ligand binding to a receptor tyrosine kinase (RTK), this compound is recruited to the plasma membrane where it binds to NIP45. This interaction facilitates the phosphorylation of NIP45, which then translocates to the nucleus to regulate gene expression.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase NIP45_mem NIP45 RTK->NIP45_mem Phosphorylation MS31_cyto This compound RTK->MS31_cyto Recruitment MS31_mem This compound MS31_mem->NIP45_mem Interaction NIP45_P P-NIP45 NIP45_mem->NIP45_P MS31_cyto->MS31_mem NIP45_cyto NIP45 NIP45_cyto->NIP45_mem NIP45_nuc P-NIP45 NIP45_P->NIP45_nuc Translocation Gene Target Gene NIP45_nuc->Gene Transcription Regulation Ligand Ligand Ligand->RTK Binding CoIP_Workflow A Co-transfect HEK293T cells with Flag-MS31 and HA-NIP45 B Lyse cells to release proteins A->B C Pre-clear lysate with Protein A/G beads B->C D Immunoprecipitate with anti-Flag antibody C->D E Capture complex with Protein A/G beads D->E F Wash beads to remove non-specific proteins E->F G Elute bound proteins F->G H Analyze by Western Blot with anti-HA antibody G->H Validation_Logic Interaction This compound-NIP45 Interaction CoIP Co-Immunoprecipitation (in vivo) Interaction->CoIP PullDown GST Pull-Down (in vitro, direct) Interaction->PullDown Y2H Yeast Two-Hybrid (in situ, eukaryotic) Interaction->Y2H Conclusion Robust Validation CoIP->Conclusion PullDown->Conclusion Y2H->Conclusion

References

comparing different knockdown strategies for MRPS31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used gene knockdown strategies—siRNA, shRNA, and CRISPR/Cas9—for the specific target, Mitochondrial Ribosomal Protein S31 (MRPS31). Understanding the nuances of each technique is crucial for designing effective experiments to investigate the function of MRPS31 and its role in various cellular processes and disease models.

MRPS31 is a nuclear-encoded protein that is a crucial component of the small subunit of the mitochondrial ribosome (mitoribosome).[1][2][3][4] The mitoribosome is responsible for synthesizing key protein subunits of the electron transport chain, making MRPS31 essential for mitochondrial function and cellular energy production.[1][2][3][4] Dysregulation of MRPS31 has been implicated in certain disease states, highlighting the importance of robust tools to study its function.

This guide will objectively compare the performance of siRNA, shRNA, and CRISPR-mediated knockdown of MRPS31, supported by general experimental data and detailed protocols.

Comparison of MRPS31 Knockdown Strategies

The choice of knockdown strategy depends on several factors, including the desired duration of the effect, the required level of knockdown, and the experimental system. Below is a summary of the key features of each technique.

FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats)
Mechanism of Action Post-transcriptional gene silencing. A synthetic double-stranded RNA molecule guides the RNA-Induced Silencing Complex (RISC) to cleave and degrade the target MRPS31 mRNA.[4][5][6]Post-transcriptional gene silencing. A DNA vector encoding a short hairpin RNA is introduced into cells. The shRNA is processed by the cell's machinery into siRNA, which then follows the same mechanism as synthetic siRNA to degrade MRPS31 mRNA.[5]Gene knockout at the genomic level. A guide RNA (gRNA) directs the Cas9 nuclease to a specific site in the MRPS31 gene, creating a double-strand break. Error-prone repair by the cell often results in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a non-functional protein.[4][5]
Typical Efficiency 70-90% knockdown of mRNA.[6][7] Efficiency can be variable depending on the siRNA sequence and delivery method.75-95% stable knockdown of mRNA.[7] Efficiency depends on the shRNA design and viral transduction efficiency.>90% knockout efficiency in a clonal population.[8] Can achieve complete loss of protein expression.
Duration of Effect Transient (typically 2-7 days).[4] The effect is diluted as cells divide.Stable and long-term. The shRNA construct can be integrated into the host genome, allowing for continuous expression and heritable knockdown.Permanent. The genomic modification is passed on to all subsequent cell generations.
Delivery Method Transfection of synthetic siRNA duplexes using lipid-based reagents or electroporation.[5]Transfection of a plasmid vector or transduction using a viral vector (e.g., lentivirus, adenovirus).[7]Transfection of plasmids encoding Cas9 and gRNA, transduction with viral vectors, or delivery of Cas9/gRNA ribonucleoprotein (RNP) complexes.
Off-Target Effects Can occur due to partial complementarity of the siRNA to unintended mRNAs.[9] These effects are a significant consideration.Can also have off-target effects similar to siRNA.[9] The continuous expression of shRNA can sometimes lead to cellular toxicity.Off-target cleavage can occur at genomic sites with similarity to the gRNA sequence. Careful gRNA design and use of high-fidelity Cas9 variants can minimize this.
Throughput High-throughput screening is feasible with synthetic siRNA libraries.Amenable to high-throughput screening using shRNA libraries delivered by viral vectors.High-throughput screening is possible with gRNA libraries.
Validation Quantitative RT-PCR (qRT-PCR) to measure mRNA levels and Western blot for protein levels.[1][10]qRT-PCR and Western blot.[11] For stable cell lines, genomic DNA PCR can confirm vector integration.DNA sequencing to confirm indels at the target site, followed by qRT-PCR and Western blot to confirm loss of expression.[12]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes can aid in selecting the most appropriate strategy.

siRNA_Pathway siRNA-Mediated Knockdown Pathway cluster_cell Cytoplasm siRNA Synthetic MRPS31 siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC Complex RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage MRPS31_mRNA MRPS31 mRNA MRPS31_mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No MRPS31 Protein Degradation->No_Protein

Caption: Mechanism of MRPS31 knockdown by siRNA.

shRNA_Workflow shRNA Experimental Workflow cluster_workflow shRNA Workflow Design Design shRNA targeting MRPS31 Cloning Clone into Vector (e.g., Lentiviral) Design->Cloning Virus Produce Viral Particles Cloning->Virus Transduction Transduce Target Cells Virus->Transduction Selection Select Transduced Cells (e.g., Puromycin) Transduction->Selection Validation Validate Knockdown (qRT-PCR, Western Blot) Selection->Validation

Caption: Workflow for stable MRPS31 knockdown using shRNA.

CRISPR_Workflow CRISPR/Cas9 Experimental Workflow cluster_workflow CRISPR/Cas9 Workflow gRNA_Design Design gRNA for MRPS31 Vector_Prep Prepare Cas9 & gRNA Expression System gRNA_Design->Vector_Prep Delivery Deliver to Target Cells (e.g., Transfection) Vector_Prep->Delivery Expansion Cell Expansion Delivery->Expansion Screening Screen for Knockout Clones Expansion->Screening Validation Validate Knockout (Sequencing, Western Blot) Screening->Validation

Caption: Workflow for MRPS31 gene knockout using CRISPR/Cas9.

Experimental Protocols

The following are generalized protocols for each knockdown strategy. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: siRNA-Mediated Transient Knockdown of MRPS31

This protocol describes the transient knockdown of MRPS31 using lipofection to deliver siRNA into cultured mammalian cells.

Materials:

  • MRPS31-specific siRNA duplexes and a non-targeting control siRNA.

  • Lipofection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium.

  • Complete cell culture medium.

  • 6-well tissue culture plates.

  • Target cells.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20 pmol of MRPS31 siRNA or control siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 1-3 µL of lipofection reagent into 100 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted lipofection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add 800 µL of complete culture medium to each well.

    • Add the 200 µL of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Harvest the cells to assess MRPS31 knockdown at the mRNA level by qRT-PCR or at the protein level by Western blot.

Protocol 2: shRNA-Mediated Stable Knockdown of MRPS31 via Lentiviral Transduction

This protocol outlines the creation of a stable cell line with continuous MRPS31 knockdown using a lentiviral vector.

Materials:

  • Lentiviral vector encoding an shRNA targeting MRPS31 and a selection marker (e.g., puromycin resistance).

  • Lentiviral packaging plasmids.

  • HEK293T cells for virus production.

  • Transfection reagent for viral production.

  • Target cells.

  • Polybrene.

  • Puromycin.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the MRPS31-shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction of Target Cells:

    • Seed target cells in a 6-well plate the day before transduction.

    • On the day of transduction, replace the medium with fresh complete medium containing 4-8 µg/mL of Polybrene.

    • Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • After 24 hours, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies appear.

  • Expansion and Validation:

    • Isolate and expand individual puromycin-resistant colonies.

    • Validate MRPS31 knockdown in the stable cell lines by qRT-PCR and Western blot.

Protocol 3: CRISPR/Cas9-Mediated Knockout of MRPS31

This protocol describes the generation of an MRPS31 knockout cell line using the CRISPR/Cas9 system delivered via plasmid transfection.

Materials:

  • All-in-one plasmid vector containing Cas9 nuclease and a gRNA targeting MRPS31.

  • Lipofection reagent for DNA transfection.

  • Target cells.

  • 96-well plates for single-cell cloning.

Procedure:

  • gRNA Design and Vector Construction:

    • Design a gRNA specific to an early exon of the MRPS31 gene to maximize the chance of a frameshift mutation.

    • Clone the gRNA sequence into the Cas9 expression vector.

  • Transfection:

    • Transfect the target cells with the MRPS31-gRNA/Cas9 plasmid using a suitable lipofection reagent according to the manufacturer's protocol.

  • Single-Cell Cloning:

    • 48 hours post-transfection, dilute the cells to a concentration of approximately 1 cell per 100 µL and plate 100 µL per well in a 96-well plate. This can also be achieved by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.

    • Allow single cells to grow into clonal colonies.

  • Screening and Validation of Knockout Clones:

    • Once colonies are established, expand a subset of clones.

    • Isolate genomic DNA from each clone and amplify the targeted region of the MRPS31 gene by PCR.

    • Sequence the PCR products to identify clones with frameshift-inducing indels.

    • Confirm the absence of MRPS31 protein expression in knockout clones by Western blot.

Conclusion

References

Cross-Validation of Proteomics and Genetic Screens: A Guide to Identifying Actionable Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic approach of combining high-throughput proteomics with functional genetic screens to uncover and validate novel therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, data interpretation, and a case study focused on acute leukemia.

In the quest for novel therapeutic targets, the integration of multi-omics approaches has become paramount. The convergence of quantitative proteomics, which provides a snapshot of the functional protein landscape, and genetic screens, such as CRISPR-Cas9, which systematically probe gene function, offers a powerful strategy to identify and validate critical dependencies in disease. This guide explores the cross-validation of these two powerful technologies, using a recent study on acute leukemia as a case study to illustrate the workflow, from experimental design to data interpretation.

Comparative Analysis of Proteomic and Genetic Screening Data

The true power of this integrated approach lies in the cross-validation of datasets from proteomics and genetic screens. Proteins identified as being significantly altered in a disease state by proteomics can be functionally validated by observing the phenotypic effects of their corresponding gene knockouts in a genetic screen. This two-pronged approach provides a higher degree of confidence in the identified targets.

In a landmark study by Bahrami et al. (2023), researchers combined deep proteome profiling of dormant leukemia stem cells with an in vivo CRISPR-Cas9 screen to identify essential surface proteins for leukemia maintenance.[1][2] This dual approach led to the identification of A Disintegrin and Metalloproteinase Domain-containing protein 10 (ADAM10) as a key dependency in acute leukemia.[1][2]

Table 1: Key Proteins Upregulated in Dormant Leukemia Cells (Proteomics)
ProteinGeneFunctionFold Change (Dormant vs. Proliferating)
ADAM10ADAM10Cell-surface sheddase, cell adhesion>2.0
ITGB1ITGB1Integrin subunit beta 1, cell adhesion>2.0
CXCR4CXCR4C-X-C chemokine receptor type 4, cell migration>2.0
Other Adhesion MoleculesVariousCell-cell and cell-matrix interactionsVarious

Note: This table is a representative summary based on the findings of Bahrami et al. and illustrates the type of data generated. Actual fold changes can be found in the study's supplementary materials.

Table 2: Top Depleted Genes in the In Vivo CRISPR Screen
GeneProteinFunctionsgRNA Depletion Score (Log2 Fold Change)
ADAM10ADAM10Cell-surface sheddase, cell adhesionSignificantly depleted
CXCR4CXCR4C-X-C chemokine receptor type 4, cell migrationSignificantly depleted
ITGB1ITGB1Integrin subunit beta 1, cell adhesionSignificantly depleted
Other Essential GenesVariousVarious cellular functionsVarious

Note: This table is a representative summary based on the findings of Bahrami et al. The sgRNA depletion score indicates the extent to which the knockout of a gene is detrimental to cell survival and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols for the proteomics and CRISPR-Cas9 screening techniques utilized in the case study.

Quantitative Proteomics: Data-Independent Acquisition with Parallel Accumulation – Serial Fragmentation (diaPASEF)

This advanced mass spectrometry technique allows for deep and reproducible proteome coverage from very small sample amounts.

1. Sample Preparation:

  • Isolate dormant and proliferating leukemia cells from patient-derived xenograft (PDX) models.
  • Lyse cells and extract proteins.
  • Digest proteins into peptides using trypsin.
  • Clean up and quantify peptide samples.

2. Mass Spectrometry:

  • Analyze peptide samples using a timsTOF Pro mass spectrometer equipped with a nano-electrospray ion source.
  • Acquire data in diaPASEF mode, which combines trapped ion mobility spectrometry (TIMS) with data-independent acquisition (DIA). This allows for the separation of ions based on both their mass-to-charge ratio and their size and shape (collisional cross-section).

3. Data Analysis:

  • Process the raw mass spectrometry data using software capable of analyzing diaPASEF data (e.g., Spectronaut, DIA-NN).
  • Perform peptide and protein identification and quantification.
  • Conduct statistical analysis to identify proteins that are differentially expressed between dormant and proliferating leukemia cells.

Functional Genomics: In Vivo CRISPR-Cas9 Dropout Screen

This technique allows for the systematic identification of genes that are essential for the survival and proliferation of cancer cells in a living organism.

1. Library Design and Preparation:

  • Design a pooled single-guide RNA (sgRNA) library targeting genes of interest (e.g., cell surface proteins).
  • Synthesize and clone the sgRNA library into a lentiviral vector.
  • Produce high-titer lentivirus carrying the sgRNA library.

2. Cell Transduction and Transplantation:

  • Transduce Cas9-expressing leukemia cells from PDX models with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
  • Select for transduced cells.
  • Transplant the pool of transduced cells into immunodeficient mice.

3. In Vivo Selection and Analysis:

  • Allow the leukemia to establish and progress in the mice.
  • Isolate leukemic cells from the bone marrow and other organs at the end of the experiment.
  • Isolate genomic DNA from the initial (input) and final (output) cell populations.
  • Amplify the sgRNA sequences from the genomic DNA using PCR.
  • Perform high-throughput sequencing to determine the representation of each sgRNA in the input and output populations.

4. Data Analysis:

  • Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the output population compared to the input population.
  • Genes targeted by depleted sgRNAs are considered essential for leukemia cell survival and proliferation in vivo.

Visualizing the Workflow and Biological Pathways

Graphical representations are essential for understanding complex experimental workflows and biological relationships.

Experimental_Workflow cluster_proteomics Quantitative Proteomics (diaPASEF) cluster_crispr In Vivo CRISPR Screen cluster_cross_validation Cross-Validation and Target Identification p1 Isolate Dormant vs. Proliferating Leukemia Cells (PDX) p2 Protein Extraction and Digestion p1->p2 p3 diaPASEF Mass Spectrometry p2->p3 p4 Data Analysis: Protein Quantification p3->p4 v1 Identify Overlapping Upregulated Proteins and Essential Genes p4->v1 Upregulated Proteins c1 Lentiviral sgRNA Library (Surface Proteins) c2 Transduce Cas9-expressing PDX Leukemia Cells c1->c2 c3 Transplant into Mice c2->c3 c4 Isolate Leukemia Cells (Input vs. Output) c3->c4 c5 High-Throughput Sequencing of sgRNAs c4->c5 c6 Data Analysis: Identify Depleted Genes c5->c6 c6->v1 Essential Genes v2 Prioritize Candidate Drug Targets v1->v2 v3 Functional Validation of ADAM10 v2->v3 target target v3->target ADAM10 as a Therapeutic Target

Caption: Integrated workflow for target discovery.

The diagram above illustrates the parallel workflows of quantitative proteomics and in vivo CRISPR screening, culminating in the cross-validation of datasets to identify and prioritize high-confidence drug targets like ADAM10.

ADAM10_Signaling_Pathway cluster_cell_surface Cell Surface cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_crispr_effect Effect of CRISPR Knockout ADAM10 ADAM10 Substrate Substrate Protein (e.g., Adhesion Molecule) ADAM10->Substrate Cleavage No_Cleavage No Substrate Cleavage Shedded_Ectodomain Shedded Ectodomain Substrate->Shedded_Ectodomain Release Signaling_Cascade Downstream Signaling (Proliferation, Survival) Shedded_Ectodomain->Signaling_Cascade Activation CRISPR_KO ADAM10 Knockout CRISPR_KO->ADAM10 Inhibits CRISPR_KO->No_Cleavage Leads to Blocked_Signaling Blocked Downstream Signaling No_Cleavage->Blocked_Signaling Results in Cell_Death Leukemia Cell Death/ Reduced Proliferation Blocked_Signaling->Cell_Death Causes

Caption: ADAM10 signaling and impact of knockout.

This diagram depicts the function of ADAM10 as a cell-surface sheddase and illustrates how its knockout, as performed in the CRISPR screen, disrupts downstream signaling pathways that are critical for the survival and proliferation of leukemia cells.

Conclusion

The integration of quantitative proteomics and functional genetic screens represents a robust and unbiased approach for the discovery and validation of novel drug targets. By providing complementary information on the protein landscape and gene function, this combined strategy significantly enhances the confidence in target selection for further preclinical and clinical development. The identification of ADAM10 as a critical vulnerability in acute leukemia through this approach serves as a compelling example of its power and potential to accelerate the development of new cancer therapies.

References

A Researcher's Guide to the Functional Comparison of MRPS31 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced functions of protein isoforms is critical for advancing therapeutic strategies. This guide provides a framework for the functional comparison of Mitochondrial Ribosomal Protein S31 (MRPS31) isoforms. Although direct comparative studies on MRPS31 isoforms are not extensively documented, this guide synthesizes available data on MRPS31 function and outlines experimental approaches to characterize and compare potential isoforms.

MRPS31, also known as MS31, is a crucial component of the small subunit of the mitochondrial ribosome (mitoribosome)[1]. The mitoribosome is responsible for synthesizing 13 essential proteins of the oxidative phosphorylation system encoded by the mitochondrial DNA[2][3]. Given the emerging understanding of ribosome heterogeneity, where variations in ribosomal protein composition can lead to specialized translational control, investigating the functional differences between MRPS31 isoforms is a promising area of research[4][5][6].

Quantitative Data on MRPS31 Function

Direct quantitative comparisons of MRPS31 isoforms are currently lacking in the scientific literature. However, studies on MRPS31 deficiency can provide insights into its functional importance. For instance, the loss of MRPS31 in hepatocellular carcinoma (HCC) has been shown to impact the expression of other mitochondrial proteins and cellular processes[7][8].

Functional ParameterEffect of MRPS31 Knockdown in Hepatoma CellsReference
mtDNA-encoded Protein Levels (ND6, COII) Significantly suppressed[7][8]
MRPS39 Protein Level Decreased[7][8]
Cell Invasiveness Enhanced[7][8]
MMP7 and COL1A1 Expression Augmented[7][8]

This table summarizes the observed effects of MRPS31 knockdown, providing a baseline for the protein's functional significance. Similar quantitative analyses would be essential for comparing the activities of different isoforms.

Experimental Protocols for Functional Comparison

Researchers can adapt established molecular and cellular biology techniques to investigate the functional differences between MRPS31 isoforms.

Isoform Expression Analysis
  • Objective: To determine the expression levels of different MRPS31 transcript variants in various tissues and cell lines.

  • Method: Quantitative reverse transcription PCR (qRT-PCR) using isoform-specific primers.

  • Protocol:

    • Design primers that specifically amplify each MRPS31 transcript variant.

    • Isolate total RNA from target cells or tissues.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR to quantify the expression level of each isoform relative to a housekeeping gene.

Subcellular Localization
  • Objective: To determine if different MRPS31 isoforms exhibit distinct subcellular localizations.

  • Method: Immunofluorescence microscopy using isoform-specific antibodies or tagged proteins.

  • Protocol:

    • Generate expression vectors for each MRPS31 isoform with a fluorescent tag (e.g., GFP, mCherry).

    • Transfect cells with the expression vectors.

    • Fix and permeabilize the cells.

    • Visualize the localization of the tagged proteins using fluorescence microscopy. Co-staining with mitochondrial markers (e.g., MitoTracker) can confirm mitochondrial localization.

Assessment of Mitoribosome Assembly and Function
  • Objective: To evaluate the ability of each MRPS31 isoform to support mitoribosome assembly and mitochondrial translation.

  • Method: Mitochondrial ribosome profiling (MitoRiboSeq) and analysis of mitochondrial protein synthesis.

  • Protocol:

    • Generate cell lines with knockdown of endogenous MRPS31.

    • Rescue these cells by expressing individual MRPS31 isoforms.

    • Perform MitoRiboSeq to assess the occupancy of ribosomes on mitochondrial transcripts.

    • Metabolically label newly synthesized mitochondrial proteins with ³⁵S-methionine and analyze by SDS-PAGE and autoradiography.

Gene Knockdown and Knockout Studies
  • Objective: To investigate the functional necessity of specific MRPS31 isoforms.

  • Protocol (CRISPR-Cas9):

    • Design guide RNAs (gRNAs) specific to each MRPS31 isoform.

    • Deliver the gRNAs and Cas9 nuclease into cells.

    • Select and validate knockout cell clones.

    • Assess the phenotypic consequences of isoform-specific knockout, such as effects on cell viability, mitochondrial function, and metabolism.

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular relationships and experimental designs is crucial for conceptualizing and executing research.

cluster_0 Mitochondrial Translation Pathway MRPS31 MRPS31 mt_SSU Mitochondrial Small Ribosomal Subunit (28S) MRPS31->mt_SSU Component of Mitoribosome Mitoribosome (55S) mt_SSU->Mitoribosome Forms mt_LSU Mitochondrial Large Ribosomal Subunit (39S) mt_LSU->Mitoribosome mt_Proteins Mitochondrial-Encoded Proteins (e.g., OXPHOS subunits) Mitoribosome->mt_Proteins Translates mt_mRNA Mitochondrial mRNA mt_mRNA->Mitoribosome Binds to OXPHOS Oxidative Phosphorylation mt_Proteins->OXPHOS Components of ATP ATP Production OXPHOS->ATP

Figure 1. Signaling pathway of MRPS31 in mitochondrial translation.

cluster_1 Experimental Workflow for MRPS31 Isoform Comparison cluster_2 Functional Assays start Identify MRPS31 Transcript Variants clone Clone Isoforms into Expression Vectors start->clone rescue Rescue with Individual Isoform Constructs clone->rescue knockdown Knockdown Endogenous MRPS31 in Cell Line knockdown->rescue mito_prof Mitochondrial Ribosome Profiling rescue->mito_prof prot_synth Mitochondrial Protein Synthesis Assay rescue->prot_synth loc Subcellular Localization rescue->loc interact Interactome Analysis (Co-IP/MS) rescue->interact analysis Data Analysis and Functional Comparison mito_prof->analysis prot_synth->analysis loc->analysis interact->analysis

Figure 2. Proposed workflow for comparing MRPS31 isoform functions.

Conclusion

While direct comparative data for MRPS31 isoforms remains to be established, the framework presented here offers a comprehensive approach for researchers to dissect their potentially distinct functions. The concept of ribosome heterogeneity suggests that even subtle differences between MRPS31 isoforms could have significant impacts on mitochondrial translation and, consequently, cellular physiology and disease[4][12]. By employing the outlined experimental strategies, the scientific community can begin to unravel the specific roles of MRPS31 variants, paving the way for more targeted therapeutic interventions in mitochondrial-related disorders.

References

Unraveling the Impact of MS31 (MRPS31) Mutation on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate machinery of mitochondrial function is paramount. This guide provides a comparative analysis of the effects of a mutation in the MS31 gene, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), on mitochondrial respiration. Due to the limited direct research on specific this compound mutations, this guide draws comparisons with findings from other well-documented mutations in mitochondrial ribosomal proteins (MRPs) to offer a broader perspective on the consequences of impaired mitochondrial protein synthesis.

Mutations in nuclear-encoded genes that build the mitochondrial ribosome can lead to a range of severe, often tissue-specific, mitochondrial diseases. These ribosomes are crucial for synthesizing 13 essential protein subunits of the electron transport chain (ETC), the core machinery for cellular energy production. A disruption in this process can, therefore, have profound effects on mitochondrial respiration.

The Emerging Role of MRPS31 in Mitochondrial Health

MRPS31 is a protein component of the small 28S subunit of the mitochondrial ribosome. Its primary role is to facilitate the synthesis of mitochondrial DNA-encoded proteins. A recent study in the nematode Caenorhabditis elegans has provided the first direct evidence of the consequences of an MRPS31 mutation. A viable hypomorphic missense mutation in the mrps-31 gene was shown to cause mitochondrial dysfunction. While this study did not provide specific quantitative data on oxygen consumption rates, it established that the mutation leads to a stress response known as the mitochondrial unfolded protein response (UPRmt), primarily observed in the intestine of the organism. This activation of a quality-control pathway signifies that the cell is attempting to cope with the stress caused by dysfunctional mitochondria.

Comparative Analysis of Mitochondrial Respiration in MRP Mutants

To understand the likely quantitative effects of an this compound mutation on mitochondrial respiration, we can examine data from studies on other MRP mutations. These studies provide a valuable framework for predicting the impact of impaired mitoribosome function.

Gene MutationModel SystemKey Findings on Mitochondrial RespirationReference
MRPS31 C. elegansInduces mitochondrial dysfunction and activates the mitochondrial unfolded protein response (UPRmt).
MRPS34 Mouse (heart and liver mitochondria)Decreased oxygen consumption and reduced activity of respiratory complexes.
MRPS22 Human fibroblastsCauses severe respiratory chain dysfunction due to impaired mitochondrial mRNA translation.
MRPS16 Human fibroblastsLeads to fatal respiratory chain dysfunction.
MRPS23 Human fibroblastsResults in combined respiratory chain complex deficiency, particularly affecting complexes I and IV.
MRPS7 Human fibroblastsImpaired mitochondrial protein synthesis leading to reduced activities of complexes I and IV.
MRPS2 Human fibroblastsPrevents the assembly of the small mitoribosomal subunit, leading to a combined OXPHOS deficiency.

Experimental Protocols for Assessing Mitochondrial Respiration

Validating the effect of a gene mutation on mitochondrial respiration requires robust experimental methodologies. Below are summaries of commonly employed techniques.

High-Resolution Respirometry (e.g., Oroboros Oxygraph)

This technique measures the oxygen consumption rate (OCR) in isolated mitochondria, permeabilized cells, or tissue samples with high precision.

Methodology:

  • Sample Preparation: Isolate mitochondria from cell culture or tissue homogenates through differential centrifugation. For permeabilized cells, treat with a mild detergent like digitonin to selectively permeabilize the plasma membrane while keeping the mitochondrial membranes intact.

  • Assay Medium: Resuspend the prepared samples in a specific respiration medium (e.g., MiR05) containing substrates for different respiratory chain complexes.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add a series of substrates and inhibitors to the measurement chamber to assess the function of specific parts of the electron transport chain.

    • Complex I-linked respiration: Add substrates like pyruvate, glutamate, and malate, followed by ADP to stimulate ATP synthesis.

    • Complex II-linked respiration: Add succinate, a substrate for Complex II.

    • Maximal Electron Transport System (ETS) Capacity: Add a chemical uncoupler like FCCP to dissipate the proton gradient and induce maximal oxygen consumption.

    • Complex IV activity: Add ascorbate and TMPD as artificial electron donors to Complex IV.

    • Inhibition: Use specific inhibitors like rotenone (Complex I), antimycin A (Complex III), and cyanide (Complex IV) to confirm the specificity of the measurements.

  • Data Analysis: The rate of oxygen consumption is measured in real-time and normalized to the amount of protein or cells.

Extracellular Flux Analysis (e.g., Agilent Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format, providing insights into mitochondrial respiration and glycolysis.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO2-free incubator.

  • Assay Medium: Replace the cell culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Mito Stress Test: Load the injection ports of the sensor cartridge with a sequence of mitochondrial inhibitors:

    • Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

    • FCCP: An uncoupling agent that collapses the proton gradient and allows for the measurement of maximal respiration.

    • Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis: The instrument measures OCR and ECAR in real-time before and after each injection, allowing for the calculation of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Impact of MRP Mutations

To better understand the mechanisms at play, the following diagrams illustrate the central role of mitochondrial ribosomes and the workflow for assessing the consequences of their dysfunction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_mito_isolation Mitochondrial/Cellular Preparation cluster_respiration_assay Mitochondrial Respiration Assay cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Culture (Wild-Type vs. Mutant) isolated_mito Isolated Mitochondria cell_culture->isolated_mito permeabilized_cells Permeabilized Cells cell_culture->permeabilized_cells intact_cells Intact Cells cell_culture->intact_cells tissue_sample Tissue Sample (e.g., Mouse Model) tissue_sample->isolated_mito respirometry High-Resolution Respirometry (e.g., Oroboros) isolated_mito->respirometry permeabilized_cells->respirometry seahorse Extracellular Flux Analysis (e.g., Seahorse) intact_cells->seahorse ocr Oxygen Consumption Rate (OCR) respirometry->ocr complex_activity ETC Complex Activities respirometry->complex_activity seahorse->ocr atp ATP Production seahorse->atp conclusion Conclusion on Mitochondrial Dysfunction ocr->conclusion complex_activity->conclusion atp->conclusion

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Unveiling the Plasticity of MS31 (Hsp31) Expression in Response to Cellular Insults: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular stress responses is paramount. This guide provides a comparative analysis of the expression of the stress-responsive protein MS31, also known as Hsp31 in Saccharomyces cerevisiae, under various cellular stress conditions. Hsp31, a homolog of the human DJ-1 protein, is a crucial molecular chaperone involved in protecting cells from proteotoxic damage.

This document summarizes the current understanding of Hsp31 expression in response to oxidative stress, heat shock, and DNA damage, presenting available quantitative data, detailed experimental protocols for inducing these stressors, and visual representations of the key signaling pathways and workflows.

Data Presentation: this compound (Hsp31) Expression Under Cellular Stress

The following table summarizes the observed changes in Hsp31 protein abundance in response to different cellular stressors. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, yeast strains, and measurement techniques.

Cellular StressorStress-Inducing AgentObserved Change in Hsp31 ExpressionKey Regulatory Transcription Factors
Oxidative Stress Hydrogen Peroxide (H₂O₂)Increased[1][2][3]Yap1[3]
Heat Shock Temperature IncreaseIncreased[1]Msn2/Msn4[1][4]
DNA Damage Methyl Methane­sulfonate (MMS)Increased in response to replication stress[5]Msn2/Msn4 (potential)[1]
ER Stress TunicamycinNo direct evidence of induction found in the reviewed literature.-

Comparative Analysis of this compound (Hsp31) Expression

Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), is a potent inducer of Hsp31 expression.[1][2] Treatment of S. cerevisiae with hydrogen peroxide (H₂O₂) leads to a significant increase in Hsp31 protein levels.[1] This induction is a critical component of the cellular defense mechanism against oxidative damage.

The primary signaling pathway governing Hsp31 expression under oxidative stress involves the transcription factor Yap1.[3][6] In response to oxidative cues, Yap1 translocates to the nucleus, where it binds to specific response elements in the promoters of its target genes, including HSP31, to activate their transcription.[7][8][9]

Heat Shock

As a designated heat shock protein, Hsp31 expression is upregulated in response to thermal stress.[1] This response is part of a broader cellular program to maintain protein homeostasis (proteostasis) when elevated temperatures threaten to denature proteins. The induction of molecular chaperones like Hsp31 is essential for refolding damaged proteins and preventing their aggregation.[10]

The regulation of Hsp31 expression during heat shock is linked to the general stress response pathway, primarily mediated by the transcription factors Msn2 and Msn4.[4][11] These factors are known to regulate the expression of a wide range of stress-responsive genes by binding to stress response elements (STREs) in their promoter regions.[12] The promoter of HSP31 contains a stress response element, suggesting its regulation by Msn2/Msn4.[1]

DNA Damage

Evidence suggests that Hsp31 also plays a role in the response to DNA damage. The Saccharomyces Genome Database (SGD) indicates that Hsp31 protein abundance increases in response to DNA replication stress.[5] DNA damaging agents like methyl methanesulfonate (MMS) induce a complex cellular response aimed at repairing the damaged DNA and maintaining genome integrity. The upregulation of chaperones like Hsp31 may be important for managing the proteotoxic stress that can arise as a secondary consequence of DNA damage. While the precise regulatory mechanisms are not fully elucidated, the involvement of general stress response factors like Msn2/Msn4 is plausible.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Perturbations that disrupt these processes lead to ER stress and the activation of the unfolded protein response (UPR). While the UPR involves the upregulation of specific ER-resident chaperones, the current body of literature reviewed does not provide direct evidence for the induction of the cytoplasmic chaperone Hsp31 in response to ER stress induced by agents like tunicamycin. Further research is needed to explore the potential crosstalk between the cytoplasmic and ER stress responses concerning Hsp31.

Experimental Protocols

Detailed methodologies for inducing the discussed cellular stressors in Saccharomyces cerevisiae are provided below. These protocols are based on established methods in the field.

Oxidative Stress Induction with Hydrogen Peroxide (H₂O₂)
  • Yeast Culture Preparation: Grow S. cerevisiae cells in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C with shaking to mid-log phase (OD₆₀₀ of ~0.5-0.8).

  • Stress Induction: Add a fresh solution of hydrogen peroxide (H₂O₂) to the yeast culture to a final concentration of 0.4 mM to 4 mM. The optimal concentration may vary depending on the yeast strain and the desired severity of stress.[13][14]

  • Incubation: Continue to incubate the culture at 30°C with shaking for the desired duration, typically ranging from 30 minutes to 2 hours.

  • Cell Harvesting and Analysis: Harvest the cells by centrifugation for subsequent analysis of Hsp31 expression by methods such as Western blotting or quantitative proteomics.

Heat Shock Treatment
  • Yeast Culture Preparation: Grow S. cerevisiae cells in YPD medium at a permissive temperature (e.g., 25°C or 30°C) with shaking to mid-log phase.

  • Heat Shock: Rapidly shift the culture to a higher temperature, typically between 37°C and 46°C, by transferring the flask to a pre-heated shaking water bath.[15][16] The duration of the heat shock can range from 10 minutes to 2 hours.

  • Recovery (Optional): For studying the recovery phase, the culture can be returned to the permissive temperature after the heat shock.

  • Cell Harvesting and Analysis: Harvest the cells at different time points during and after the heat shock for expression analysis.

DNA Damage Induction with Methyl Methanesulfonate (MMS)
  • Yeast Culture Preparation: Grow S. cerevisiae cells in YPD medium at 30°C with shaking to mid-log phase.

  • MMS Treatment: Add methyl methanesulfonate (MMS) to the culture to a final concentration typically ranging from 0.01% to 0.3% (v/v).[17][18][19] Caution: MMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions.

  • Incubation: Incubate the culture at 30°C with shaking for a specified period, for instance, 1 to 3 hours.

  • Cell Harvesting and Analysis: Harvest the cells for the analysis of Hsp31 expression.

ER Stress Induction with Tunicamycin
  • Yeast Culture Preparation: Grow S. cerevisiae cells in appropriate media (e.g., YPD or synthetic defined medium) at 30°C with shaking to mid-log phase.

  • Tunicamycin Treatment: Add tunicamycin (dissolved in a suitable solvent like DMSO) to the culture to a final concentration typically in the range of 0.5 µg/mL to 5 µg/mL.[20][21] An equivalent volume of the solvent should be added to the control culture.

  • Incubation: Continue to incubate the cultures at 30°C with shaking for the desired time, usually several hours.

  • Cell Harvesting and Analysis: Harvest the cells for subsequent analysis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_stress Stress Induction cluster_analysis Downstream Analysis Yeast_Culture Yeast Culture (Mid-log phase) Oxidative_Stress Oxidative Stress (H₂O₂) Yeast_Culture->Oxidative_Stress Heat_Shock Heat Shock (Temperature Shift) Yeast_Culture->Heat_Shock DNA_Damage DNA Damage (MMS) Yeast_Culture->DNA_Damage ER_Stress ER Stress (Tunicamycin) Yeast_Culture->ER_Stress Cell_Harvest Cell Harvesting Oxidative_Stress->Cell_Harvest Heat_Shock->Cell_Harvest DNA_Damage->Cell_Harvest ER_Stress->Cell_Harvest Protein_Extraction Protein Extraction Cell_Harvest->Protein_Extraction Expression_Analysis Hsp31 Expression Analysis (Western Blot / Proteomics) Protein_Extraction->Expression_Analysis

A generalized experimental workflow for studying Hsp31 expression in response to cellular stress.

Oxidative_Stress_Pathway H2O2 Hydrogen Peroxide (H₂O₂) Yap1_cyto Yap1 (Cytoplasm) H2O2->Yap1_cyto Oxidation Yap1_nuc Yap1 (Nucleus) Yap1_cyto->Yap1_nuc Nuclear Translocation HSP31_gene HSP31 Gene Yap1_nuc->HSP31_gene Transcriptional Activation Hsp31_protein Hsp31 Protein HSP31_gene->Hsp31_protein Expression

The Yap1-mediated signaling pathway for Hsp31 induction under oxidative stress.

Heat_Shock_Pathway Heat_Shock Heat Shock Msn2_4_cyto Msn2/Msn4 (Cytoplasm) Heat_Shock->Msn2_4_cyto Msn2_4_nuc Msn2/Msn4 (Nucleus) Msn2_4_cyto->Msn2_4_nuc Nuclear Translocation STRE Stress Response Element (STRE) in HSP31 Promoter Msn2_4_nuc->STRE HSP31_gene HSP31 Gene STRE->HSP31_gene Transcriptional Activation Hsp31_protein Hsp31 Protein HSP31_gene->Hsp31_protein Expression

The Msn2/Msn4-mediated general stress response pathway involved in Hsp31 induction.

DNA_Damage_Response DNA_Damage_Agent DNA Damaging Agent (e.g., MMS) DNA_Lesions DNA Lesions DNA_Damage_Agent->DNA_Lesions DDR_Signaling DNA Damage Response (DDR) Signaling Cascade DNA_Lesions->DDR_Signaling Gene_Expression Altered Gene Expression DDR_Signaling->Gene_Expression Hsp31_protein Increased Hsp31 Protein Gene_Expression->Hsp31_protein

A simplified overview of the DNA damage response leading to changes in protein expression.

References

Confirming the Subcellular Localization of MS31: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The precise subcellular localization of a protein is fundamental to understanding its biological function, its role in signaling pathways, and its potential as a therapeutic target. Mislocalization of proteins is a hallmark of numerous diseases, making the accurate determination of their cellular address a critical step in biomedical research. This guide provides a comparative overview of multiple, independent methods to confirm the subcellular localization of a hypothetical protein, MS31. We present supporting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate techniques for their specific research questions.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes hypothetical quantitative data obtained for this compound using three distinct methodologies. This multi-faceted approach provides a high-confidence assessment of this compound's primary localization to the nucleus, with a potential secondary pool in the cytoplasm.

Method Parameter Measured Result for this compound Interpretation
Immunofluorescence (IF) Microscopy Percentage of cells with dominant nuclear signal85% ± 4.5%Predominantly nuclear localization.
Subcellular Fractionation & Western Blot Relative protein enrichment (Nuclear vs. Cytoplasmic)4.2-fold enrichment in the nuclear fractionThis compound is significantly enriched in the nucleus compared to the cytoplasm.
GFP-Fusion Protein Live-Cell Imaging Mean fluorescence intensity ratio (Nucleus/Cytoplasm)3.8 ± 0.7The majority of transiently expressed this compound-GFP resides in the nucleus.

Method 1: Immunofluorescence (IF) Microscopy

Immunofluorescence is an antibody-based technique used to visualize the location of a specific protein within a cell. It offers excellent spatial resolution and allows for the simultaneous detection of multiple proteins.

Experimental Protocol: Immunofluorescence
  • Cell Culture and Fixation: Culture cells on sterile glass coverslips to ~70% confluency. Wash cells with 1x Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to this compound (e.g., rabbit anti-MS31) diluted in 1% BSA/PBS overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash a final time with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images using appropriate filters for the chosen fluorophores (e.g., green channel for Alexa Fluor 488, blue channel for DAPI).

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_imaging Imaging n1 Seed cells on coverslips n2 Fix with 4% PFA n1->n2 n3 Permeabilize with 0.1% Triton X-100 n2->n3 n4 Block with 1% BSA n3->n4 n5 Incubate with anti-MS31 Primary Antibody n4->n5 Proceed to Staining n6 Wash (3x with PBS) n5->n6 n7 Incubate with Fluorescent Secondary Antibody n6->n7 n8 Wash (3x with PBS) n7->n8 n9 Counterstain nuclei with DAPI n8->n9 Proceed to Imaging n10 Mount on slide n9->n10 n11 Image with Confocal Microscope n10->n11

Caption: Workflow for determining protein localization via immunofluorescence.

Method 2: Subcellular Fractionation and Western Blotting

This biochemical technique physically separates cellular components into different fractions (e.g., nuclear, cytoplasmic, mitochondrial). The presence and relative abundance of the target protein in each fraction are then determined by Western blotting.

Experimental Protocol: Subcellular Fractionation
  • Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors) and incubate on ice for 15 minutes to swell the cells.

  • Cytoplasmic Fraction Isolation: Lyse the swollen cells by passing them through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge the homogenate at a low speed (~800 x g) for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction.

  • Nuclear Fraction Isolation: Wash the pellet from the previous step (which contains the nuclei) with the cytoplasmic lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).

  • Nuclear Protein Extraction: Incubate the nuclear suspension on ice with periodic vortexing for 30 minutes to lyse the nuclei and release nuclear proteins.

  • Clarification: Centrifuge the nuclear lysate at high speed (~16,000 x g) for 20 minutes at 4°C. The resulting supernatant is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody against this compound. To validate the purity of the fractions, also probe for known markers: a cytoplasmic protein (e.g., GAPDH) and a nuclear protein (e.g., Lamin B1).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands. Quantify the band intensity to determine the relative enrichment of this compound in the nuclear fraction compared to the cytoplasmic fraction.

Fractionation_Workflow cluster_lysis Cell Lysis & Cytoplasmic Extraction cluster_nuclear Nuclear Extraction cluster_analysis Analysis n1 Harvest cells & resuspend in hypotonic buffer n2 Homogenize to lyse cell membrane n1->n2 n3 Centrifuge at low speed (800 x g) n2->n3 n4 Collect Supernatant (Cytoplasmic Fraction) n3->n4 Supernatant n5 Retain Pellet (Nuclei) n3->n5 Pellet n10 Quantify protein (BCA Assay) n4->n10 n6 Resuspend nuclear pellet in high-salt buffer n5->n6 n7 Incubate on ice to lyse nuclei n6->n7 n8 Centrifuge at high speed (16,000 x g) n7->n8 n9 Collect Supernatant (Nuclear Fraction) n8->n9 n9->n10 n11 Run SDS-PAGE & Western Blot n10->n11 n12 Probe for this compound, GAPDH, Lamin B1 n11->n12 n13 Quantify band intensity n12->n13 GFP_Fusion_Workflow cluster_prep Construct & Transfection cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis n1 Clone this compound cDNA into GFP vector n2 Transfect plasmid into cultured cells n1->n2 n3 Seed cells onto imaging dishes n2->n3 n4 Incubate cells (24-48h) n3->n4 n5 Image with Confocal Microscope (37°C, 5% CO2) n4->n5 n6 Acquire GFP & Nuclear Stain images n5->n6 n7 Define Nuclear & Cytoplasmic Regions of Interest (ROIs) n6->n7 n8 Measure Mean Fluorescence Intensity in ROIs n7->n8 n9 Calculate Nucleus/Cytoplasm Ratio n8->n9 Confirmation_Logic cluster_methods Experimental Approaches cluster_conclusion Conclusion m1 Immunofluorescence (Endogenous Protein) conc High-Confidence Localization of this compound m1->conc Convergent Data m2 Subcellular Fractionation (Biochemical) m2->conc Convergent Data m3 Live-Cell Imaging (GFP-Fusion) m3->conc Convergent Data

Safety Operating Guide

Proper Disposal Procedures for MS-310

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the product identified as MS-310 . The term "MS31" is not a standardized chemical identifier. Users must verify the identity of their substance and consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidance. All procedures must be conducted in accordance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper handling and disposal of MS-310, a liquid product containing sulfonic acids. The intended audience includes researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for MS-310, based on its Safety Data Sheet (SDS).

PropertyValue
Physical State Liquid
Appearance Clear, Light yellow to Amber
Odor Mild
Flash Point > 200 °F (> 93.3 °C) closed cup
Hazardous Ingredient Sulfonic acids, C14-16-alkane hydroxy and C14-16- alkene, sodium salts
CAS No. 68439-57-6
Weight % of Ingredient 5 - 10%

Experimental Protocol: Laboratory-Scale Disposal of MS-310

This protocol outlines a safe procedure for the disposal of small quantities of MS-310 typically found in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Chemical fume hood.

  • Non-combustible absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).

  • Sealable, chemical-resistant waste container (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • Hazardous waste labels.

Procedure:

  • Preparation and PPE:

    • Ensure all work is performed in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Containment:

    • If dealing with a spill, contain the liquid using a non-combustible absorbent material.[1]

    • For unused or waste MS-310, prepare a designated, properly labeled, and sealable chemical-resistant waste container.

  • Absorption of Liquid Waste:

    • Slowly pour the liquid MS-310 onto a bed of non-combustible absorbent material within the designated waste container.

    • Alternatively, place absorbent pads into the liquid to soak it up.

    • Do not overfill the container; leave sufficient headspace.

  • Container Sealing and Labeling:

    • Securely seal the waste container.

    • Affix a hazardous waste label to the container. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name of the contents (e.g., "Waste MS-310 (contains Sulfonic acids, C14-16-alkane hydroxy and C14-16- alkene, sodium salts)").

      • The date of accumulation.

      • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

    • Do not dispose of MS-310 down the drain or in regular trash.[2]

  • Decontamination:

    • Wipe down any contaminated surfaces with soap and water.

    • Dispose of any contaminated cleaning materials (e.g., paper towels) in the hazardous waste container.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the material.[1]

MS-310 Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of MS-310.

G start Start: MS-310 Waste ppe 1. Don PPE (Safety Glasses, Gloves, Lab Coat) start->ppe assess 2. Assess Waste (Spill or Unused Product) ppe->assess spill 3a. Contain Spill with Non-Combustible Absorbent assess->spill Spill unused 3b. Prepare Labeled Hazardous Waste Container assess->unused Unused transfer 4. Transfer Waste to Container (Soak up liquid) spill->transfer unused->transfer seal 5. Securely Seal and Label Container transfer->seal store 6. Store in Designated Satellite Accumulation Area seal->store pickup 7. Arrange for EHS Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of MS-310.

References

Navigating the Safe Handling of MS-310: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, ensuring safety during the handling of any chemical substance is paramount. This guide provides essential safety and logistical information for a product identified as MS-310, which may be the substance of interest for those inquiring about "MS31." It is important to note that "this compound" is also recognized as a transaction code within SAP software for creating planning scenarios and is not a chemical designation.[1][2][3][4][5] This document focuses on the chemical safety of MS-310, a liquid product with a mild odor, based on its Material Safety Data Sheet (MSDS).[6]

Immediate Safety and Hazard Information

A thorough understanding of a chemical's potential hazards is the first step in safe handling. The MSDS for MS-310 indicates that while it does not have acute harmful effects if used as specified, prolonged or repeated contact may lead to skin and eye irritation.[6]

Summary of Potential Hazards of MS-310 [6]

Hazard RoutePotential Health Effects
Inhalation No known significant effects or critical hazards.
Skin Contact Prolonged or repeated contact may dry skin and cause irritation.
Eye Contact May cause mild eye irritation.
Ingestion No known significant effects or critical hazards.
Chronic Exposure No known significant effects or critical hazards.
Environmental No known significant effects or critical hazards.

Personal Protective Equipment (PPE) for Handling MS-310

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. For MS-310, the following PPE is recommended.[6]

Recommended Personal Protective Equipment (PPE) for MS-310 [6]

Body PartRecommended PPESpecifications
Hands Chemical-resistant, impervious glovesDiscard and replace if there is any indication of degradation or chemical breakthrough.
Eyes Safety glassesProvides basic protection against splashes.
Skin and Body Chemical-resistant apron, Footwear protecting against chemicalsWear as appropriate to prevent skin contact.
Respiratory No personal respiratory protective equipment normally requiredGood general ventilation should be sufficient.

Procedural Guidance for Safe Handling and Disposal

A clear, step-by-step process for handling and disposal is essential to maintain a safe laboratory environment.

Workflow for Handling and Disposal of MS-310

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Review MSDS for MS-310 prep2 Ensure good general ventilation prep1->prep2 prep3 Don appropriate PPE: - Safety glasses - Chemical-resistant gloves - Chemical-resistant apron prep2->prep3 handle1 Handle with adequate ventilation prep3->handle1 handle2 Avoid contact with skin, eyes, and clothing handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 spill2 Follow First Aid procedures if exposure occurs handle2->spill2 disp1 Dispose of waste and contaminated materials in accordance with local regulations handle3->disp1 spill1 In case of spill, contain and clean up spill1->spill2 disp2 Do not dispose of into environment disp1->disp2

Safe handling and disposal workflow for MS-310.

Disposal Plan

The disposal of MS-310 and any contaminated materials must be conducted in accordance with all local, regional, national, and international regulations. It is crucial to prevent the release of the substance into the environment.[6] Always consult with your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures for MS-310 Exposure [6]

Exposure RouteFirst Aid Procedure
Inhalation Move exposed person to fresh air.
Skin Contact In case of contact, immediately flush skin with soap and plenty of water.
Eye Contact Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.

If you feel unwell after exposure, seek medical advice and be prepared to show the product label or MSDS.[6]

By adhering to these safety protocols, researchers and laboratory professionals can handle MS-310 with confidence, ensuring a safe and productive work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MS31
Reactant of Route 2
MS31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.